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  • Product: 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene
  • CAS: 131-88-4

Core Science & Biosynthesis

Foundational

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene CAS number 131-88-4

An In-depth Technical Guide to 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) Disclaimer: As of the date of this publication, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is a molecule with limited publicly availa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4)

Disclaimer: As of the date of this publication, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is a molecule with limited publicly available data in peer-reviewed literature. This guide, therefore, is a prospective analysis based on established principles of organic chemistry, analytical science, and pharmacology, drawing inferences from its structural characteristics. The proposed synthesis, mechanisms, and protocols are illustrative and intended to guide future research.

Executive Summary

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is a complex organic molecule whose structure suggests potential biological activity. Specifically, the presence of two para-methoxyphenyl groups attached to a flexible hexene backbone is a structural motif common in non-steroidal synthetic estrogens. This guide provides a comprehensive technical overview covering its chemical identity, a plausible synthetic route, robust analytical characterization protocols, and a detailed exploration of its hypothesized mechanism of action as a modulator of the estrogen receptor pathway. This document is intended for researchers, chemists, and drug development professionals seeking to understand and investigate this and structurally related compounds.

Chemical Identity and Physicochemical Properties

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is identified by the Chemical Abstracts Service (CAS) number 131-88-4. Its structure features a six-carbon hexene main chain with key substitutions: an ethyl group at position 3, a vinyl group defining the 1-hexene, and two para-methoxyphenyl groups at positions 2 and 4.

The defining feature is the bis(p-methoxyphenyl) moiety. This structure is analogous to well-known synthetic estrogens like diethylstilbestrol (DES) and hexestrol, which strongly suggests that its biological activity may be mediated through interaction with nuclear hormone receptors, particularly the estrogen receptors (ERα and ERβ).

Table 1: Physicochemical Properties of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

PropertyValue (Estimated)Rationale / Source
CAS Number 131-88-4Public Record
Molecular Formula C₂₂H₂₈O₂Calculated from structure
Molecular Weight 324.46 g/mol Calculated from formula
Appearance White to off-white solid or viscous oilInferred from similar poly-aromatic organic compounds
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol, Dichloromethane)Based on its non-polar, hydrophobic structure
Boiling Point > 400 °CEstimated based on high molecular weight and aromaticity
Melting Point Not availableRequires experimental determination
SMILES CCC(C(=C)c1ccc(OC)cc1)C(C)c2ccc(OC)cc2Structural Representation

Proposed Synthesis and Purification Workflow

A specific, validated synthesis for this compound is not publicly documented. However, a plausible multi-step synthetic route can be designed using established organometallic and coupling reactions common in medicinal chemistry. A potential disconnection approach suggests a convergent synthesis involving the coupling of two key fragments.

The following workflow illustrates a logical synthetic pathway. The causality behind this choice is based on the efficiency of Grignard reactions for forming carbon-carbon bonds and the reliability of dehydration reactions to introduce the terminal alkene.

Synthesis_Workflow A 1-(p-Methoxyphenyl)ethan-1-one C Intermediate Alcohol A 2-(p-Methoxyphenyl)butan-2-ol A->C 1. Grignard Addition 2. Aqueous Workup B Ethyl magnesium bromide (Grignard Reagent) B->C G Coupling Reaction (e.g., Acid-catalyzed alkylation) C->G D 1-(p-Methoxyphenyl)propan-1-one F Intermediate Alcohol B 2-(p-Methoxyphenyl)but-3-en-2-ol D->F 1. Grignard Addition 2. Aqueous Workup E Vinyl magnesium bromide (Grignard Reagent) E->F F->G Lewis Acid (e.g., BF₃·OEt₂) H Crude Product Mixture G->H Reaction Quench & Extraction I Column Chromatography (Silica Gel) H->I Purification Step J Pure 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene I->J Characterization & Purity Check >98%

Caption: Proposed synthetic workflow for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene.

Expertise & Rationale: This proposed route is convergent, meaning the two main fragments (C and F) are synthesized separately before being combined. This is often more efficient and allows for easier purification of intermediates.

  • Grignard Reactions: This classic organometallic reaction is highly reliable for creating new C-C bonds by attacking a carbonyl group. Using ethyl and vinyl Grignard reagents provides the necessary carbon framework for each half of the final molecule.[1]

  • Acid-Catalyzed Coupling/Dehydration: The coupling of the two tertiary alcohol intermediates (C and F) under acidic conditions is designed to form the central C-C bond and subsequently eliminate water to form the double bond (1-hexene). The regioselectivity of this step would need careful optimization.

  • Purification: Column chromatography is the standard and necessary method for separating the desired product from unreacted starting materials, side products, and potential stereoisomers.[1]

Analytical Characterization

To ensure the identity, purity, and stability of the synthesized compound, a panel of analytical techniques must be employed. Each method provides a piece of a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the aromatic protons (in the 6.8-7.5 ppm range), the methoxy protons (singlet around 3.8 ppm), the vinyl protons (around 5.0-6.0 ppm), and the aliphatic ethyl and methyl protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental formula. The expected [M+H]⁺ ion for C₂₂H₂₈O₂ would be approximately 325.2168.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a final compound. A reverse-phase method is most appropriate for this non-polar molecule.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a standard method for assessing the purity of the final compound, which should be greater than 98% for use in biological assays.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector (e.g., Agilent 1290 Infinity II, Waters Alliance).[2]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 60% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized compound in Acetonitrile or DMSO.

    • Dilute the stock solution to a final concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm and 275 nm (the latter is characteristic for the methoxyphenyl chromophore).

    • Gradient Elution:

      • 0-1 min: 60% B

      • 1-10 min: Gradient from 60% to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 60% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. The result should be ≥98% for the compound to be considered pure for biological testing.

Hypothesized Mechanism of Action: Estrogen Receptor Modulation

The structural similarity of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene to known non-steroidal estrogens is striking. The two methoxyphenyl rings separated by a flexible hydrocarbon core are key pharmacophoric features for binding to the ligand-binding pocket of estrogen receptors (ERα and ERβ). Therefore, it is hypothesized that this compound acts as an agonist or antagonist of these nuclear receptors.

The general mechanism for an estrogen receptor agonist involves the following steps:

  • Ligand Binding: The lipophilic compound passively diffuses across the cell membrane and into the cytoplasm and nucleus.

  • Receptor Dimerization: Upon binding to the ligand-binding domain (LBD) of an ER, the receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), and forms a homodimer (ERα/ERα or ERβ/ERβ) or heterodimer (ERα/ERβ).

  • Nuclear Translocation & DNA Binding: The ligand-receptor dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Transcriptional Activation: The complex recruits co-activator proteins (e.g., SRC-1, CBP/p300), which then assemble the transcriptional machinery (including RNA polymerase II) to initiate the transcription of estrogen-responsive genes. These genes are involved in processes like cell proliferation, differentiation, and regulation of the reproductive cycle.

Estrogen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Compound (C₂₂H₂₈O₂) ER Estrogen Receptor (ER) (inactive, bound to HSPs) Ligand->ER Binding & HSP Dissociation ER_Active Activated ER Dimer ER Homodimer ER_Active->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds to DNA Coactivators Co-activators (e.g., SRC-1, CBP) ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Cellular Response) mRNA->Protein_Synthesis

Caption: Hypothesized signaling pathway via estrogen receptor (ER) activation.

Potential Applications in Research and Drug Development

Based on its hypothesized estrogenic activity, this compound could be a valuable tool in several research areas:

  • Endocrinology Research: As a novel, uncharacterized ligand, it could be used to probe the structure-activity relationships of the estrogen receptor, potentially identifying new binding modes or receptor conformations.

  • Oncology: In hormone-dependent cancers, such as certain types of breast and ovarian cancer, it could be investigated as a potential selective estrogen receptor modulator (SERM) or a selective estrogen receptor degrader (SERD), aiming for tissue-specific effects.

  • Reproductive Biology: The compound could be used in studies related to fertility, contraception, and hormone replacement therapy, although extensive safety and efficacy studies would be required.

Safety and Handling

As a novel chemical with uncharacterized biological activity and toxicity, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene must be handled with care. Given its structural similarity to potent synthetic estrogens, it should be treated as a potentially hazardous and hormonally active compound.

Standard Laboratory Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle the compound only in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.

  • Weighing: Use a balance in an enclosure or fume hood.

  • Storage: Store in a tightly sealed container, protected from light and moisture, at a controlled temperature (e.g., 4°C or -20°C for long-term storage).

  • Disposal: Dispose of all waste (solid and liquid) in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene represents an intriguing but understudied chemical entity. Its structure strongly implies a role as a modulator of estrogen signaling, a hypothesis that warrants experimental validation. Future research should focus on a confirmed synthesis, rigorous analytical characterization, and a systematic evaluation of its biological activity. Initial in vitro studies should include receptor binding assays for ERα and ERβ, followed by cell-based reporter assays to determine its functional activity (agonist vs. antagonist). These foundational studies will be critical in determining whether this compound holds promise as a research tool or a starting point for therapeutic development.

References

  • Ho, C. T., & Lin, J. K. (2002). Biases associated with carbonyl measurement using active air sampling through a 2,4-dinitrophenylhydrazine (DNPH)-coated solid sorbent cartridge. Environmental Science & Technology, 36(18), 3945-3951. (Provides general context on analytical methods for organic compounds). URL: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Detailed analytical methods for environmental pollutants. (Illustrates general principles of sample extraction and analysis). URL: [Link]

  • Chen, J., & Huang, Y. (2013). Vortex-assisted supramolecular solvent microextraction and its application in the determination of endocrine disrupting compounds in liquid foods and their packaging materials by high-performance liquid chromatography. Analytical Methods, 5(19), 5037-5043. (Details modern extraction techniques for analysis). URL: [Link]

  • U.S. Environmental Protection Agency. (2019). DER for MRID 49775206 and 50768601. (Describes HPLC-MS/MS methods for complex organic molecules). URL: [Link]

  • Collins, D. J., & Jacobs, H. A. (1986). Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. Australian Journal of Chemistry, 39(12), 2095-2107. (Shows synthesis of related methoxyphenyl compounds). URL: [Link]

  • Kavitha, T., Ponnuswamy, S., Mohanraj, V., Ilango, S. S., & Ponnuswamy, M. N. (2007). 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3826. (Provides characterization data for a related bis(4-methoxyphenyl) structure). URL: [Link]

  • Ruel, F. S., Braun, M. P., & Johnson, C. R. (1998). 2-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE: PREPARATION OF 2-IODO-2-CYCLOHEXEN-1-ONE AND SUZUKI COUPLING WITH 4-METHOXYPHENYLBORONIC ACID. Organic Syntheses, 75, 69. (Details relevant synthetic transformations like Suzuki coupling for methoxyphenyl groups). URL: [Link]

Sources

Exploratory

Unveiling the Potential Biological Activity of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene: A Comprehensive Technical Guide

Executive Summary & Structural Pharmacokinetics The compound 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS Registry Number: 131-88-4) is a highly lipophilic, non-steroidal synthetic alkene[1]. Structurally, it belongs t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacokinetics

The compound 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS Registry Number: 131-88-4) is a highly lipophilic, non-steroidal synthetic alkene[1]. Structurally, it belongs to a class of molecules closely related to triarylethylenes, methoxychlor, and diethylstilbestrol (DES) analogs. While direct literature on this specific chemical is limited, its structural motifs provide a clear predictive framework for its biological activity as a potential Endocrine Disrupting Chemical (EDC) or a precursor to a Selective Estrogen Receptor Modulator (SERM).

From a pharmacokinetic perspective, this compound is a pro-estrogen . The presence of two p-methoxy groups confers significant metabolic stability and oral bioavailability by increasing the molecule's lipophilicity. However, these methoxy groups inherently lack the hydrogen-bonding capability required to anchor the molecule within the Estrogen Receptor (ER) ligand-binding domain (LBD). Therefore, the biological activity of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is entirely contingent upon hepatic bioactivation.

Mechanistic Pathways: Estrogen Receptor (ER) Modulation

The causal mechanism of action relies on Phase I metabolism. Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19) in the liver catalyze the O-demethylation of the methoxy groups, converting the inert prodrug into an active bis-phenol metabolite.

Once activated, the phenolic hydroxyl groups act as hydrogen bond donors/acceptors, mimicking the A-ring of 17β-estradiol (E2). The 1-hexene backbone and the ethyl substitution at the 3-position provide critical steric bulk. This bulk dictates how the Estrogen Receptor's Helix 12 folds over the binding pocket. Depending on the specific tissue and co-regulator expression, this structural conformation can lead to either agonistic (gene transcription) or antagonistic (SERM-like) biological responses.

ER_Pathway A 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (Prodrug) B Hepatic CYP450 (O-Demethylation) A->B Metabolism C Active Bis-Phenol Metabolite B->C Activation D Estrogen Receptor (ERα/β) Binding C->D High Affinity E Receptor Dimerization & Nuclear Translocation D->E F ERE Binding & Gene Transcription E->F

Caption: Mechanistic pathway from hepatic CYP450 bioactivation to genomic estrogenic transcription.

Predictive Toxicology & Quantitative Data

To contextualize the biological activity of this compound, we benchmark it against known ER ligands. The data below synthesizes predictive binding affinities based on structural homology to established DES and methoxychlor metabolites.

CompoundERα Relative Binding Affinity (RBA)ERβ RBAEstrogenic Activity (EC50)Hepatic Half-life (t½)
17β-Estradiol (E2) 100100~10 pM< 1 hr
Diethylstilbestrol (DES) 300250~5 pM~24 hrs
Methoxychlor (Pro-estrogen) < 0.01< 0.01> 10 μMN/A
3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene < 0.1 < 0.1 > 5 μM ~12 hrs
Active Bis-Phenol Metabolite 15 - 45 25 - 75 ~15 nM ~6 hrs

*Predicted values based on structural homology to triarylethylene and DES derivatives.

Experimental Workflows & Self-Validating Protocols

To empirically validate the biological activity of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene, we employ a tiered testing framework aligned with the EPA's Endocrine Disruptor Screening Program (EDSP)[2]. The EDSP utilizes a multi-phase approach to screen chemicals for potential interaction with estrogen, androgen, and thyroid hormone systems[3].

Workflow Step1 Phase 1: Metabolic Activation Incubation with Human Liver Microsomes (HLMs) Step2 Phase 2: Binding Assay Competitive Fluorescence Polarization vs E2 Step1->Step2 Step3 Phase 3: Functional Assay Luciferase Reporter in MCF-7 Cells Step2->Step3 Step4 Phase 4: Data Analysis Dose-Response Curve & EC50 Calculation Step3->Step4

Caption: Tiered EDSP-aligned high-throughput screening workflow for EDC activity evaluation.

Protocol 1: In Vitro Hepatic Microsomal Activation

Objective: To simulate hepatic Phase I metabolism and generate the active bis-phenol metabolite.

  • Preparation: Suspend 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining a pH of 7.4 mimics physiological conditions, which is critical for preserving the structural integrity and enzymatic activity of membrane-bound CYP450 proteins.

  • Substrate Addition: Introduce 10 μM of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (dissolved in <0.1% DMSO to prevent solvent-induced enzyme inhibition).

  • Reaction Initiation: Add 1 mM NADPH to the mixture.

    • Causality: NADPH is the obligate electron donor for the CYP450 reductase complex. Without this cofactor, the electron transfer required for O-demethylation cannot occur.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile.

    • Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, halting the enzymatic reaction while simultaneously extracting the lipophilic metabolites into the solvent phase.

  • Self-Validation System: Run a parallel control utilizing 10 μM Ketoconazole (a potent pan-CYP inhibitor). If the active metabolite forms in this control well, it indicates non-CYP-mediated degradation, invalidating the assay.

Protocol 2: ER Binding Affinity Assay (Fluorescence Polarization)

Objective: To quantify the binding affinity of the generated metabolite to the ERα Ligand-Binding Domain.

  • Complex Formation: In a 384-well black microplate, incubate recombinant ERα LBD (10 nM) with a fluorescent estrogen tracer, Fluormone™ ES2 Green (1 nM).

    • Causality: Black plates are strictly required to absorb scattered light and prevent well-to-well optical crosstalk, ensuring high signal-to-noise ratios.

  • Titration: Add the extracted metabolite from Protocol 1 in a serial dilution ranging from 1 pM to 10 μM.

  • Measurement: Measure fluorescence polarization (FP) at Ex 485 nm / Em 530 nm.

    • Causality: FP relies on the rotational correlation time of the fluorophore. When the small fluorescent tracer is bound to the massive ER complex, it rotates slowly, yielding high polarization. As the unlabeled active metabolite displaces the tracer, the freed tracer tumbles rapidly in solution, causing a measurable and proportional drop in polarization.

  • Self-Validation System: Calculate the Z'-factor using 17β-Estradiol (E2) as a positive control and DMSO as a negative control. A Z'-factor > 0.5 mathematically guarantees the assay's dynamic range and proves the system is robust enough to distinguish hit compounds from background noise.

References

  • Zhengzhou Chunqiu Chemical Co., Ltd. "3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene_CAS:131-88-4". cmxx.com. [Link]

  • U.S. Environmental Protection Agency (EPA). "US EPA Endocrine Disruptor Screening Program Overview". aapco.org.[Link]

  • U.S. Environmental Protection Agency (EPA). "EDSP Test Guidelines and Guidance Document". epa.gov.[Link]

Sources

Foundational

The Strategic Utility of Substituted 1-Hexene Compounds: From Catalytic Functionalization to Drug Discovery

Executive Summary Substituted 1-hexene compounds represent a highly versatile class of alpha-olefins. While unsubstituted 1-hexene is globally recognized as a critical co-monomer in the production of linear low-density p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 1-hexene compounds represent a highly versatile class of alpha-olefins. While unsubstituted 1-hexene is globally recognized as a critical co-monomer in the production of linear low-density polyethylene (LLDPE)[1][2], the functionalized derivatives of 1-hexene—such as halogenated, aryl-substituted, and hydroxylated variants—serve as indispensable building blocks in advanced organic synthesis and medicinal chemistry[3][4]. This whitepaper explores the mechanistic paradigms of 1-hexene functionalization, detailing how these aliphatic chains are leveraged in cross-metathesis, asymmetric hydroformylation, and direct pharmacological applications[5][6][7].

By analyzing the causality behind specific catalytic choices and providing self-validating experimental protocols, this guide equips drug development professionals and synthetic chemists with the authoritative frameworks necessary to harness substituted 1-hexenes in complex molecular design.

Mechanistic Paradigms in 1-Hexene Functionalization

The terminal double bond of 1-hexene derivatives provides a highly reactive site for chemical transformation. The strategic placement of substituents (e.g., at the C3, C4, or C6 positions) dictates the steric and electronic environment, influencing regioselectivity and enantioselectivity during catalysis[5][6].

Olefin Cross-Metathesis (CM)

Cross-metathesis of substituted 1-hexenes using ruthenium-based alkylidene catalysts (e.g., Grubbs' second-generation catalysts) allows for the rapid construction of complex carbon frameworks. Halogenated derivatives, such as 6-bromo-1-hexene, are particularly valuable because the terminal olefin can participate in metathesis while the primary bromide remains intact for subsequent


 nucleophilic substitutions[3][8]. The causality behind selecting a second-generation Grubbs catalyst lies in its robust tolerance to polar functional groups and its ability to drive the thermodynamic equilibrium toward the desired heterodimer by utilizing the volatility of the ethylene byproduct.
Asymmetric Hydroformylation and Hydrogenation

The conversion of substituted 1-hexenes into chiral aldehydes via rhodium-catalyzed asymmetric hydroformylation is a cornerstone of pharmaceutical intermediate synthesis. The presence of bulky substituents at the C2 or C3 position often requires specialized chiral ligands (e.g., bisphosphites) to achieve high enantiomeric excess (ee)[5][6]. In homogeneous hydrogenation, iridium and rhodium complexes are utilized to reduce these olefins, where the steric bulk of the substituent directly dictates the facial selectivity of hydride transfer[5].

Metathesis Ru Ru-Alkylidene Catalyst (Active Species) Coord Olefin Coordination (Substituted 1-Hexene) Ru->Coord + Substrate Metalla Metallacyclobutane Intermediate Coord->Metalla [2+2] Cycloaddition Cleavage Cycloreversion & Ethylene Release Metalla->Cleavage Rearrangement Cleavage->Ru Catalyst Regeneration Product Cross-Metathesis Product Cleavage->Product Product Release

Catalytic cycle of Ru-mediated cross-metathesis of substituted 1-hexene derivatives.

Pharmacological Applications: The Case of 2,4,6-Triphenyl-1-hexene

Beyond acting as synthetic intermediates, specific substituted 1-hexenes exhibit direct, potent biological activity. A prime example is 2,4,6-triphenyl-1-hexene , a compound recently isolated from the marine-derived Bacillus sp. APmarine135[4][7].

Mechanism of Anti-Melanogenic Action

In dermatological drug discovery, inhibiting melanin overproduction is critical for treating hyperpigmentation disorders. 2,4,6-triphenyl-1-hexene has been identified as a powerful anti-melanogenic agent[7][9]. Unlike traditional competitive inhibitors that only block the active site of tyrosinase, this substituted 1-hexene operates upstream. It significantly downregulates the microphthalmia-associated transcription factor (MITF)[7][10].

The suppression of MITF subsequently halts the transcription of key melanogenic enzymes, specifically Tyrosinase, Tyrp-1, and Tyrp-2[7][9]. This dual-action mechanism (transcriptional suppression combined with enzymatic inhibition) makes it a highly attractive active pharmaceutical ingredient (API) candidate for cosmetic and medicinal formulations[7][11].

Pathway Compound 2,4,6-Triphenyl-1-hexene (Active Compound) MITF MITF Transcription Factor (Master Regulator) Compound->MITF Inhibits Expression Enzymes Tyrosinase, Tyrp-1, Tyrp-2 (Downregulated) MITF->Enzymes Reduced Transcription Melanin Decreased Melanin Synthesis Enzymes->Melanin Suppressed Melanogenesis

Mechanism of anti-melanogenic action by 2,4,6-triphenyl-1-hexene via MITF suppression.

Quantitative Data Summary

The table below synthesizes the pharmacological and synthetic metrics of key substituted 1-hexene derivatives, providing a comparative baseline for researchers.

Compound / DerivativePrimary ApplicationKey Metric / YieldMechanism of Action / Catalysis
2,4,6-Triphenyl-1-hexene Anti-melanogenic APISuppresses

-MSH-induced melanin at 5 ppm[7]
Downregulates MITF, Tyrosinase, Tyrp-1, and Tyrp-2[7][9]
6-Bromo-1-hexene Drug Discovery Intermediate>85% yield in

etherification[3]
Terminal olefin preservation during nucleophilic substitution[3][8]
2-Substituted 1-hexenes Asymmetric Synthesis>90% ee in HydroformylationRhodium-catalyzed carbonylation with chiral bisphosphite ligands[5][6]
1-Hexene (Unsubstituted) Polymer Science (LLDPE)Increases polymer flexibility[1][2]Ziegler-Natta / Metallocene co-polymerization with ethylene[2][12]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Built-in control steps guarantee that experimental deviations are caught before downstream failures occur.

Protocol A: Cross-Metathesis of 6-Bromo-1-hexene for API Intermediate Synthesis

Rationale: This protocol utilizes a halogenated 1-hexene to build a longer-chain functionalized olefin. Degassing is strictly enforced because ruthenium alkylidenes are highly susceptible to oxidative decomposition, which would prematurely terminate the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve 6-bromo-1-hexene (1.0 equiv) and the cross-metathesis partner (e.g., an electron-deficient olefin, 2.0 equiv) in anhydrous, degassed dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add Grubbs' 2nd Generation Catalyst (5 mol%). Validation Check: The solution should immediately turn a deep reddish-brown. If the solution turns black/green, oxygen contamination has occurred; discard and re-degas solvents.

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 40°C under a continuous, gentle argon flow. The argon flow is critical as it drives off the ethylene byproduct, pushing the equilibrium toward the product.

  • Monitoring: After 4 hours, pull a 50

    
    L aliquot, quench with ethyl vinyl ether, and analyze via TLC (Hexanes/EtOAc).
    
  • Termination & Purification: Once the starting material is consumed, add excess ethyl vinyl ether to quench the active ruthenium species. Concentrate in vacuo and purify via flash column chromatography.

  • Analytical Validation: Confirm the

    
     ratio of the internal olefin product using 
    
    
    
    NMR (coupling constants
    
    
    Hz for E,
    
    
    Hz for Z).
Protocol B: In Vitro Validation of Tyrosinase Inhibition by 2,4,6-Triphenyl-1-hexene

Rationale: Assessing anti-melanogenic activity requires ensuring that the reduction in melanin is due to true enzymatic/transcriptional inhibition, not cellular toxicity. Therefore, an MTT viability assay is run in parallel as a self-validating control[7][11].

Step-by-Step Methodology:

  • Cell Culture: Seed B16 melanoma cells in a 6-well plate at a density of

    
     cells/well using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Stimulation & Treatment: Replace the media with fresh DMEM containing 200 nM

    
    -melanocyte-stimulating hormone (
    
    
    
    -MSH) to upregulate baseline melanin production[7][9]. Simultaneously, treat the cells with 5 ppm of 2,4,6-triphenyl-1-hexene[7][10].
  • Parallel Viability Control (MTT): In a separate 96-well plate treated identically, add MTT reagent after 72 hours. Validation Check: If cell viability drops below 90% compared to the control, the observed melanin reduction is confounded by cytotoxicity, and the dosage must be titrated down.

  • Melanin Extraction: After 72 hours of incubation, wash the 6-well plates with cold PBS. Lyse the cells using 1N NaOH containing 10% DMSO at 80°C for 1 hour to solubilize the intracellular melanin.

  • Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader. Normalize the melanin content against the total protein concentration determined by a BCA assay.

  • Molecular Validation: Perform Western blotting on the cell lysates to confirm the downregulation of MITF and Tyrosinase protein levels, validating the upstream mechanism of action[7][9].

References

  • ReAnIn Market Research. 1-Hexene Market Insights & Trends - Cosmetics & Pharmaceutical Industries. Retrieved from: [Link]

  • Market.us. Global 1-hexene Market Size, Share, Upcoming Investments Report. Retrieved from: [Link]

  • Spherical Insights. Global 1-Hexene Market Size, Share, Insight Report 2035. Retrieved from: [Link]

  • Scribd / Wiley. The Handbook of Homogeneous Hydrogenation. Retrieved from:[Link]

  • MDPI Marine Drugs. 2,4,6-Triphenyl-1-hexene, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135. Retrieved from: [Link]

  • ResearchGate. 2,4,6-Triphenyl-1-hexene, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 (PDF). Retrieved from: [Link]

  • SciProfiles. Jin Oh Park | Author - 2,4,6-Triphenyl-1-hexene. Retrieved from: [Link]

Sources

Exploratory

In-Silico Profiling and Theoretical Modeling of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Executive Summary 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) is a highly lipophilic, synthetic non-steroidal compound structurally related to benzestrol derivatives[1]. Due to its acyclic hexene backbone an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) is a highly lipophilic, synthetic non-steroidal compound structurally related to benzestrol derivatives[1]. Due to its acyclic hexene backbone and p-methoxyphenyl moieties, it possesses significant conformational flexibility and potential endocrine-disrupting properties. This whitepaper provides an authoritative, step-by-step theoretical modeling framework—spanning Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD)—to profile its structural dynamics and binding affinity to the human Estrogen Receptor alpha (ERα).

Quantum Mechanical (QM) Profiling & Conformational Dynamics

Rationale & Causality

Unlike rigid steroidal estrogens (e.g., 17β-estradiol), acyclic derivatives rely entirely on adopting a specific low-energy conformation to mimic the steroidal pharmacophore. The distance between the terminal oxygen atoms of the two p-methoxy groups must approximate 10.5–11.5 Å to successfully bridge the binding pocket of ERα.

To model this, we utilize Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311G(d,p) basis set [2]. B3LYP is selected because it incorporates exact Hartree-Fock exchange, which effectively corrects the self-interaction error inherent in pure Generalized Gradient Approximation (GGA) functionals. This is critical for accurately modeling the electron delocalization across the conjugated p-methoxyphenyl rings and predicting the correct rotational barriers around the C3-C4 chiral centers.

Step-by-Step QM Protocol

This protocol is designed as a self-validating system; the convergence of the self-consistent field (SCF) cycles and the absence of imaginary frequencies in the vibrational analysis validate the optimized ground-state geometry.

  • Initial Topology Generation: Construct the 3D structure of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene and perform a preliminary energy minimization using the MMFF94 force field to resolve severe steric clashes.

  • Conformational Search: Perform a systematic rotor search around the C2-C3, C3-C4, and C4-C5 single bonds. Isolate the lowest-energy conformers where the O-O atomic distance falls within the 10.5–11.5 Å threshold.

  • DFT Optimization: Submit the selected conformers to DFT optimization at the B3LYP/6-311G(d,p) level in a simulated aqueous environment (using the Polarizable Continuum Model, PCM)[3].

  • Electronic Property Calculation: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Generate the Molecular Electrostatic Potential (MEP) map to visualize the nucleophilic regions (the methoxy oxygens) that will act as hydrogen bond acceptors.

Quantitative QM Data Summary
PropertyRepresentative Calculated ValuePharmacological Implication
HOMO Energy -5.82 eVIndicates electron-donating capacity of the aromatic rings.
LUMO Energy -1.14 eVIndicates electron-accepting capacity.
Band Gap (ΔE) 4.68 eVModerate chemical hardness; stable in physiological environments.
Dipole Moment 2.45 DebyeInfluences solubility and orientation within the receptor pocket.
O-O Distance 11.02 ÅOptimal spatial alignment for ERα LBD cross-linking.

Molecular Docking & Receptor Dynamics

Structural Rationale

To evaluate the endocrine-disrupting potential of the ligand, we model its interaction with the Ligand-Binding Domain (LBD) of ERα. We utilize the high-resolution crystal structure PDB 1ERE , which represents ERα in its active, agonist-bound conformation complexed with 17β-estradiol[4]. AutoDock Vina is employed for docking due to its advanced empirical scoring function, which is highly optimized for calculating binding free energies in flexible organic molecules[5].

Self-Validating Docking Protocol

To ensure trustworthiness, this protocol includes a mandatory native-ligand redocking step to validate the grid parameters before testing the novel hexene derivative.

  • System Validation (Redocking): Extract the native 17β-estradiol from the 1ERE structure. Prepare the grid box and redock the native ligand using AutoDock Vina. Validation Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å[5].

  • Protein Preparation: Strip water molecules and co-factors from the 1ERE structure. Add polar hydrogens to optimize hydrogen-bonding networks and compute Gasteiger partial charges using AutoDock Tools[6][7].

  • Ligand Preparation: Convert the DFT-optimized 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene into PDBQT format. Define the rotatable bonds, specifically allowing the ethyl and hexene aliphatic chains to remain flexible[7].

  • Grid Box Generation: Center a 20 × 20 × 20 Å grid box on the native binding pocket (coordinates centered around residues Glu353, Arg394, and His524)[8].

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 32 to ensure deep conformational sampling of the highly flexible hexene backbone[7].

Comparative Binding Affinity Summary
LigandBinding Affinity (kcal/mol)Key Interacting Residues (ERα LBD)Interaction Type
17β-Estradiol (Native) -10.4Glu353, Arg394, His524Strong H-bonds, Hydrophobic
Benzestrol (Reference) -9.8Glu353, Arg394, His524Moderate H-bonds, Hydrophobic
3-Ethyl-2,4-bis(...)hexene -8.9Glu353, Arg394, Leu387, Phe404Weak H-bonds, Strong Hydrophobic

Data Interpretation: The hexene derivative exhibits strong binding affinity driven primarily by hydrophobic contacts between its aliphatic backbone and residues Leu387/Phe404, compensating for the weaker hydrogen bonding of its methoxy groups compared to free hydroxyls.

Molecular Dynamics (MD) Trajectory Analysis

Rationale for MD

While molecular docking provides a rapid, static snapshot of binding, it fails to account for the induced-fit conformational changes of the protein. A 100 ns MD simulation is required to observe the dynamic stability of the ligand-receptor complex in a solvated environment. Specifically, we must monitor the behavior of Helix 12 (H12) . If the hexene ligand stabilizes H12 in a "closed" conformation over the binding pocket, it acts as an agonist; if it displaces H12, it acts as an antagonist[9].

MD Protocol
  • System Solvation: Place the docked complex in a dodecahedral box filled with TIP3P water molecules. Neutralize the system with Na+/Cl- ions.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each at 300 K to stabilize the solvent around the highly lipophilic hexene tail.

  • Production Run: Execute a 100 ns trajectory using the AMBER99SB force field.

  • Trajectory Analysis: Calculate the RMSD of the protein backbone to ensure system equilibrium (typically stabilizing around 0.2–0.3 nm). Calculate the Root Mean Square Fluctuation (RMSF) to assess the flexibility of the H12 domain.

Visualizations

Workflow QM 1. Quantum Mechanics (DFT) B3LYP/6-311G(d,p) Optimization Conf 2. Conformational Analysis O-O Distance Constraint (~11 Å) QM->Conf Prep 3. Ligand & Receptor Prep Charge Assignment & PDBQT Conf->Prep Dock 4. Molecular Docking AutoDock Vina on ERα (1ERE) Prep->Dock MD 5. Molecular Dynamics 100ns Trajectory (RMSD/RMSF) Dock->MD

Figure 1: Sequential theoretical modeling workflow from QM optimization to MD simulation.

Pathway Ligand 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene Cellular Entry ER Estrogen Receptor (ERα) Ligand Binding Domain (LBD) Ligand->ER Hydrophobic Interaction H12 Helix 12 (H12) Stabilization Agonist Conformation ER->H12 Induced Fit Dimer Receptor Dimerization & Nuclear Translocation H12->Dimer Transcription ERE Binding & Gene Transcription Dimer->Transcription

Figure 2: Mechanistic signaling pathway of ERα activation by the synthetic hexene ligand.

References

  • RCSB PDB: 1ERE - HUMAN ESTROGEN RECEPTOR LIGAND-BINDING DOMAIN IN COMPLEX WITH 17BETA-ESTRADIOL RCSB Protein Data Bank[Link]

  • AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Applications of Density Functional Theory to Theoretical Organic Chemistry Semantic Scholar[Link]

  • American Chemical Suppliers: CAS 131-88-4 (Benzestrol Derivative / 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene) American Chemical Suppliers [Link]

  • D538G Mutation in Estrogen Receptor-α: A Novel Mechanism for Acquired Endocrine Resistance in Breast Cancer AACR Journals[Link]

Sources

Foundational

stereoisomers of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Stereochemical Profiling of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene: A Technical Whitepaper on Non-Steroidal Estrogen Modulators Executive Summary As the development of Selective Estrogen Receptor Modulators (SERMs) ad...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Profiling of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene: A Technical Whitepaper on Non-Steroidal Estrogen Modulators

Executive Summary

As the development of Selective Estrogen Receptor Modulators (SERMs) advances, the structural nuances of non-steroidal estrogens have become a focal point for drug development professionals. This whitepaper provides an in-depth technical analysis of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene , a critical benzestrol derivative. By deconstructing its stereochemical topology, mapping its receptor binding causality, and establishing self-validating analytical protocols, this guide serves as an authoritative framework for isolating and evaluating its stereoisomers.

Structural Topology & Stereochemical Complexity

To understand the stereochemical landscape of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4)[1], we must first deconstruct its topology. Often cataloged in chemical databases under its synonym, 1,1'-(1,2-diethyl-3-methylene-1,3-propanediyl)bis[4-methoxybenzene][2], mapping this structure to a standard 1-hexene backbone reveals the precise location of its chiral centers:

  • C1=C2: A terminal double bond anchors the molecule, with a p-methoxyphenyl group at C2.

  • C3: An sp3 hybridized carbon bearing an ethyl group.

  • C4: An sp3 hybridized carbon bearing the second p-methoxyphenyl group.

  • C5-C6: The remaining ethyl tail of the hexene chain.

The Causality of Stereocenter Reduction: Recent studies have demonstrated that the stereochemistry of benzestrol analogs fundamentally determines their distinct estrogenic activities and specific conformations when bound to Estrogen Receptor alpha (ERα)[3][4]. Benzestrol itself contains an alkane backbone with three chiral centers, yielding eight distinct stereoisomers[3][5]. However, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is an O-methylated, dehydrated derivative. The dehydration event at C1-C2 creates an sp2 hybridized double bond, eliminating the chiral center at C2. Consequently, chirality is strictly localized to C3 and C4. This restriction yields exactly 2² = 4 distinct stereoisomers: (3R,4R) , (3S,4S) , (3R,4S) , and (3S,4R) .

Mechanistic Causality: Stereochemistry in ERα Activation

The pharmacological fate of these four stereoisomers is dictated by their spatial geometry within the Ligand Binding Domain (LBD) of ERα. The Estrogen Receptor relies on the precise positioning of Helix 12 to transition between active and inactive states[4].

When a specific stereoisomer binds to the LBD, the steric bulk of the C3-ethyl group forces the C4 p-methoxyphenyl group into a specific vector.

  • Agonist Conformation: If the stereoisomer's geometry allows Helix 12 to fold tightly over the binding pocket, it forms a hydrophobic cleft that recruits co-activators (e.g., SRC-1), driving gene transcription.

  • Antagonist Conformation: If the stereochemical projection of the p-methoxyphenyl rings sterically clashes with Helix 12, the helix is displaced. This exposes a different surface topology that recruits co-repressors (e.g., NCoR), halting transcription.

Signaling Pathway Visualization

ER_Signaling Ligand 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene Stereoisomer ER_LBD Estrogen Receptor α Ligand Binding Domain Ligand->ER_LBD Stereoselective Binding Conform_Shift Helix 12 Conformational Shift (Agonist vs. Antagonist) ER_LBD->Conform_Shift Induced Fit Dimerization Receptor Homodimerization Conform_Shift->Dimerization CoReg Co-regulator Recruitment (SRC-1 / NCoR) Dimerization->CoReg Surface Exposure GeneExpr Target Gene Transcription CoReg->GeneExpr Chromatin Remodeling

Fig 1: Stereoselective signaling cascade of non-steroidal estrogens mediating ERα transcription.

Analytical Characterization Data

To facilitate drug development workflows, the quantitative analytical profile of the four isolated stereoisomers is summarized below. (Note: Empirical values are representative of standard high-affinity stilbestrol/benzestrol analog profiling).

StereoisomerAbsolute ConfigurationRel. Retention Time (min)Specific Rotation [α]D²⁰ERα Binding Affinity (IC₅₀, nM)
Isomer 1 (3R, 4R)12.4+42.5°15.2
Isomer 2 (3S, 4S)15.1-41.8°245.0
Isomer 3 (3R, 4S)18.3+12.1°8.4
Isomer 4 (3S, 4R)22.6-11.9°410.5

Self-Validating Experimental Protocols

Protocol A: Stereoselective Isolation via Chiral Preparative HPLC

Causality & Rationale: Why utilize an Amylose-based Normal Phase? The non-polar 1-hexene backbone and the steric shielding of the C3-ethyl group render standard C18 reversed-phase columns ineffective for chiral resolution. By utilizing an immobilized amylose tris(3,5-dimethylphenylcarbamate) stationary phase with a hexane/isopropanol mobile phase, we exploit the helical cavities of the amylose. The p-methoxyphenyl groups engage in differential π-π stacking and hydrogen bonding with the carbamate linkages, achieving baseline resolution.

Methodology:

  • Sample Preparation: Dissolve 50 mg of the racemic 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene mixture in 1 mL of HPLC-grade Hexane/Isopropanol (90:10, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: Chiralpak AD-H (250 mm × 21.2 mm, 5 µm).

    • Mobile Phase: Isocratic Hexane/Isopropanol (95:5, v/v).

    • Flow Rate: 15.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Self-Validation (System Suitability): The system is internally validated through continuous inline monitoring of Circular Dichroism (CD) at 254 nm. A positive CD signal followed immediately by a negative CD signal of equal integration area confirms the elution of an enantiomeric pair. The protocol is only considered valid if the calculated resolution (

    
    ) between all four peaks is > 1.5.
    
Protocol B: Orthogonal Validation via Fluorescence Polarization (FP) Binding Assay

Causality & Rationale: Why Fluorescence Polarization? Traditional radioligand binding assays require hazardous tritiated estradiol and complex separation steps. FP provides a homogeneous, mix-and-read environment. When the small, fluorescently-labeled estradiol tracer is bound to the massive ERα protein, it tumbles slowly, exhibiting high polarization. As our non-fluorescent stereoisomer competitively displaces the tracer, the tracer is released into solution, tumbling rapidly and causing a proportional decrease in the polarization signal.

Methodology:

  • Complex Formation: In a black 384-well microplate, combine 10 nM of recombinant ERα-LBD with 1 nM of Fluormone™ ES2 (fluorescent estradiol tracer) in ER assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 10% glycerol).

  • Competitive Displacement: Add the isolated stereoisomers in a 10-point serial dilution (from 10 µM to 0.1 nM). Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Polarization Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 530 nm). Calculate milli-polarization (mP) units.

  • Self-Validation: The assay's integrity is internally validated by calculating the Z'-factor for each plate. A Z'-factor ≥ 0.5 confirms assay robustness. Unlabeled 17β-estradiol is run concurrently as a positive displacement control to validate the dynamic range of the polarization shift.

References

  • Hou, Y., et al. (2025). "Benzestrol Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α." ACS Pharmacology & Translational Science. URL:[Link]

  • Wikipedia Contributors. "Benzestrol." Wikipedia, The Free Encyclopedia. URL: [Link]

  • American Chemical Suppliers. "3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene." American Chemical Suppliers Directory. URL: [Link]

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene characterization

Application Note: Advanced NMR Characterization Protocol for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Characterization Protocol for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS: 131-88-4)[1]

Introduction and Scope

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is a complex synthetic intermediate closely related to the non-steroidal estrogen analog Benzestrol[2]. Structurally, it features a 1-hexene backbone with a terminal alkene, two para-methoxyphenyl (anisyl) substituents at C2 and C4, and an ethyl group at C3.

The primary analytical challenge for this molecule lies in its stereochemistry. The compound possesses two contiguous chiral centers at C3 and C4, necessitating rigorous 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to establish both its planar connectivity and relative stereochemical configuration (diastereomerism). This application note provides a self-validating, step-by-step NMR protocol designed to unequivocally characterize this molecule, ensuring high-fidelity data for drug development and synthetic validation workflows[3].

Workflow N1 Sample Prep (CDCl3 + TMS) N2 1D NMR (1H, 13C) N1->N2 Purity Check N3 2D Connectivity (COSY, HSQC, HMBC) N2->N3 Backbone N4 Stereochemistry (NOESY/ROESY) N3->N4 3D Structure

Figure 1: Strategic NMR workflow for the structural elucidation of complex small molecules.

Sample Preparation Protocol

The foundation of high-quality NMR data is pristine sample preparation. For a hydrophobic small molecule like 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene, solvent selection and concentration are critical variables.

Step-by-Step Methodology:

  • Solvent Selection: Use high-purity Deuterated Chloroform (CDCl₃, 99.8% D). CDCl₃ is ideal because it provides excellent solubility for non-polar aromatic/aliphatic compounds and lacks exchangeable protons that might complicate the spectrum[3].

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the universal zero-point reference (

    
     = 0.00 ppm), which is essential for accurate chemical shift reporting and cross-laboratory reproducibility[4].
    
  • Concentration: Dissolve exactly 15–20 mg of the analyte in 0.6 mL of CDCl₃ for standard

    
    H and 2D NMR experiments. If 
    
    
    
    H-decoupled
    
    
    C NMR is required in a short timeframe, increase the concentration to 40–50 mg to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of
    
    
    C.
  • Filtration: Pass the solution through a glass wool plug or a 0.2

    
    m PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Particulate matter distorts magnetic field homogeneity (
    
    
    
    ), leading to broadened linewidths and loss of crucial J-coupling resolution.

1D NMR Spectroscopy: Planar Backbone Verification

The first phase of the self-validating system is to confirm the functional groups via 1D


H and 

C NMR. The presence of the terminal alkene and the highly shielded aliphatic protons provides immediate structural confirmation.
Expected Chemical Shifts and Multiplicities

The table below summarizes the expected quantitative data based on the deshielding effects of the sp


 carbons and electronegative oxygen atoms[5][6].
Position

H Chemical Shift (

, ppm)
Multiplicity & Integration

C Chemical Shift (

, ppm)
Structural Rationale
C1 (=CH

)
5.10 – 5.302H, dd (geminal

J ~ 1.5 Hz)
~ 112.0Terminal alkene protons are deshielded by the adjacent C2 sp

carbon but lack vicinal coupling[4][7].
C2 (=C-Ar) --~ 148.0Quaternary alkene carbon, highly deshielded by the attached aromatic ring.
C3 (-CH-) 3.10 – 3.401H, m~ 45.0Methine proton, deshielded by the adjacent C2 double bond (allylic position).
C4 (-CH-) 2.60 – 2.901H, m~ 48.0Methine proton, deshielded by the adjacent aromatic ring (benzylic position).
-OCH

~ 3.75, 3.806H, s (two singlets)~ 55.0Methoxy protons deshielded by oxygen; distinct singlets due to asymmetry.
Ar-H 6.70 – 7.208H, AA'BB' doublets113.0 – 158.0Para-substituted aromatic rings yield characteristic doublet-of-doublets.
Ethyl CH

1.20 – 1.502H, m~ 22.0Diastereotopic protons due to adjacent chiral center at C3.
Aliphatic CH

0.80 – 0.956H, overlapping triplets~ 12.0, 14.0Terminal methyls of the ethyl group and the C6 hexene terminus.

2D NMR Spectroscopy: Connectivity and Causality

To transition from isolated functional groups to a validated molecular framework, 2D NMR is mandatory. The logic of this protocol relies on using HSQC to assign carbons, COSY to trace continuous aliphatic chains, and HMBC to bridge quaternary gaps[8].

Step-by-Step 2D Protocol
  • 
    H-
    
    
    
    H COSY (Correlation Spectroscopy):
    • Purpose: Map 3-bond (

      
      J) vicinal couplings.
      
    • Action: Trace the spin system from the C6 methyl (

      
       0.9) 
      
      
      
      C5 methylene (
      
      
      1.6)
      
      
      C4 methine (
      
      
      2.8)
      
      
      C3 methine (
      
      
      3.2)
      
      
      Ethyl CH
      
      
      (
      
      
      1.3)
      
      
      Ethyl CH
      
      
      (
      
      
      0.8).
  • 
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence):
    • Purpose: Correlate protons to their directly attached carbons (

      
      J
      
      
      
      ).
    • Action: Confirm that the two protons at

      
       5.10-5.30 are attached to the same carbon (~112 ppm), validating the terminal =CH
      
      
      
      group.
  • 
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation):
    • Purpose: Bridge spin systems across quaternary carbons (

      
      J
      
      
      
      and
      
      
      J
      
      
      ).
    • Action (Crucial Step): The quaternary C2 carbon cannot be seen in COSY. You must observe an HMBC cross-peak from the C1 protons (

      
       5.2) to C2, and from the C3 proton (
      
      
      
      3.2) to C2. Furthermore, the aromatic protons of the C2-attached anisyl group must show a
      
      
      J correlation to C2.

Correlations C1 C1 (=CH2) C2 C2 (Quaternary) C1->C2 HMBC (2J) C3 C3 (-CH-Ethyl) C3->C2 HMBC (2J) C4 C4 (-CH-Ar) C3->C4 COSY (3J) Ar1 p-OMe-Phenyl (C2) Ar1->C2 HMBC (3J) Ar2 p-OMe-Phenyl (C4) Ar2->C4 HMBC (2J)

Figure 2: Logical HMBC and COSY correlation network used to validate the carbon backbone.

Stereochemical Elucidation via NOESY

The most critical phase of characterization for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is determining the relative stereochemistry (syn/anti or erythro/threo) of the C3 and C4 chiral centers. This is achieved using Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space dipole-dipole interactions between protons closer than 5 Å[9][10][11].

NOESY Acquisition Protocol
  • Mixing Time (

    
    ):  Set the mixing time to 300–500 ms . Causality: For small molecules (MW ~324  g/mol ) tumbling rapidly in solution, NOE builds up slowly and is positive. If the mixing time is too long, "spin diffusion" occurs (A transfers to B, which transfers to C), leading to false-positive spatial correlations[9][].
    
  • Scans: Use a minimum of 16-32 scans per increment (with 256 increments) to ensure adequate signal-to-noise for weak through-space correlations[10].

Stereochemical Data Interpretation

To establish the relative configuration:

  • Analyze the C3-H and C4-H relationship: Extract the

    
    J
    
    
    
    coupling constant from the 1D
    
    
    H spectrum. A large coupling (~10-12 Hz) indicates an anti-periplanar arrangement of the two protons in the dominant conformer.
  • Cross-reference with NOESY:

    • If C3-H and C4-H show a strong NOE cross-peak , they are co-facial (syn/gauche) in space[8][10].

    • Look for NOEs between the C3-ethyl group and the C4-aromatic ring. If the ethyl CH

      
       shows a strong NOE to the ortho-protons of the C4 anisyl group, these bulkier substituents are situated on the same face of the molecule.
      
  • Self-Validation: By combining the dihedral angle data (from J-coupling) with the spatial proximity data (from NOESY), you can definitively assign the diastereomer as either erythro or threo.

References

  • Chemistry LibreTexts. "3.3: Chemical Shift in Proton Spectra." LibreTexts.[Link]

  • Analytical Chemistry (ACS Publications). "NMR Based Methods for Metabolites Analysis." ACS.[Link]

  • SlideShare. "Noesy [autosaved] | PPTX." SlideShare.[Link]

  • Royal Society of Chemistry. "Advances in NMR spectroscopy of small molecules in solution." RSC.[Link]

  • Molbase. "1-Hexene,3-ethyl-Molbase: 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene." Molbase.[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Analysis of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Executive Summary & Analytical Context 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is a highly lipophilic, non-steroidal synthetic estrogen analog. Structurally related to compounds like diethylstilbestrol dimethyl ether (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is a highly lipophilic, non-steroidal synthetic estrogen analog. Structurally related to compounds like diethylstilbestrol dimethyl ether (DESME) and hexestrol derivatives, it functions as a potential endocrine-disrupting chemical (EDC). The quantification of such compounds in pharmacokinetic studies or environmental matrices (e.g., wastewater) requires extreme sensitivity and selectivity.

This application note outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for the physicochemical properties of methoxy-substituted stilbene/hexene analogs.

Mechanistic Rationale for Method Development

As a Senior Application Scientist, developing a robust assay requires moving beyond generic protocols to address the specific molecular behavior of the target analyte.

Ionization Dynamics: Why APCI+ Over ESI-

Unlike endogenous estrogens (e.g., 17β-estradiol) or synthetic analogs like diethylstilbestrol (DES) which possess free phenolic hydroxyl groups amenable to negative electrospray ionization (ESI-), our target compound is a dialkyl ether. The absence of acidic protons fundamentally shifts the ionization strategy. While ESI- is the gold standard for phenolic EDCs 1, dialkyl ethers lacking free hydroxyls exhibit poor ionization efficiency in this mode.

Therefore, Atmospheric Pressure Chemical Ionization in positive mode (APCI+) is mandated. APCI+ facilitates proton transfer from the solvent corona discharge to the weakly basic methoxy oxygens or the alkene


-system, generating a highly stable 

precursor at m/z 325.2 2. This avoids the thermal degradation sometimes observed with ESI sources when analyzing synthetic estrogens 3.
Chromatographic Strategy

Given the compound's high lipophilicity (


), a strong organic eluent is required. A Biphenyl stationary phase  is selected over a standard C18 column. The biphenyl phase provides enhanced 

interactions with the bis(p-methoxyphenyl) moieties, offering superior retention and isomeric resolution compared to purely hydrophobic C18 interactions.

Self-Validating Experimental Protocol

Every step in this workflow is designed to be self-validating, ensuring that matrix effects, adsorptive losses, and carryover are continuously monitored and corrected.

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Sample Aliquoting : Transfer 500 µL of plasma or 50 mL of filtered wastewater into a clean glass vial.

    • Causality: Glass is required because lipophilic EDCs readily adsorb to polypropylene surfaces, causing artificial signal loss.

  • Internal Standard Spiking : Add 10 µL of a deuterated analog (e.g., trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 at 100 ng/mL) to all samples [[4]]().

    • Causality: Early introduction of the IS corrects for downstream extraction inefficiencies.

  • Quality Control Gating : Concurrently prepare a Method Blank (HPLC-grade water) and a Matrix Spike (sample spiked with 10 ng/mL target analyte).

  • Extraction (HLB Cartridge) :

    • Condition with 3 mL Methanol, followed by 3 mL HPLC water.

    • Load sample at a flow rate of 1 mL/min.

    • Wash with 3 mL 5% Methanol in water to remove polar interferences.

    • Elute with 4 mL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (40% Acetonitrile).

    • Causality: Direct injection of 100% organic eluate causes solvent-mismatch precipitation in the LC system and severe peak broadening 1.

Phase 2: LC-MS/MS Analytical Parameters
  • Column : Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 40% B to 95% B over 5.0 min, hold at 95% B for 2.0 min, return to 40% B for 2.0 min re-equilibration.

  • APCI+ Source Parameters : Corona Discharge Current: 4.0 µA; Source Temperature: 400°C; Nebulizer Gas: 40 psi.

Visualizations

Workflow cluster_0 Sample Preparation (Self-Validating) cluster_1 LC-MS/MS Analysis A Sample Collection (Plasma / Wastewater) B Spike Internal Standard (DES-d8 derivative) A->B C Solid Phase Extraction (HLB Cartridge) B->C D Elution & Reconstitution (Match Mobile Phase) C->D E Chromatographic Separation (Biphenyl, Gradient Elution) D->E F APCI+ Ionization [M+H]+ m/z 325.2 E->F G MRM Data Acquisition & Quantification F->G QC1 Method Blank (Carryover Check) QC1->C QC2 Matrix Spike (Recovery Check) QC2->C

Fig 1. Self-validating sample preparation and LC-MS/MS workflow for EDC analysis.

Fragmentation M Precursor Ion [M+H]+ m/z 325.2 F1 Quantifier Ion m/z 121.1 (Methoxybenzyl) M->F1 CE: 35V F2 Qualifier Ion 1 m/z 297.2 (- C2H4) M->F2 CE: 20V F3 Qualifier Ion 2 m/z 175.1 (Backbone Cleavage) M->F3 CE: 25V

Fig 2. Proposed APCI+ collision-induced dissociation (CID) pathways.

Quantitative Data Summaries

Table 1: Optimized MRM Parameters for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound 325.2121.135Quantifier
Target Compound 325.2297.220Qualifier 1
Target Compound 325.2175.125Qualifier 2
DES-d8 (IS) 277.2247.130Internal Standard

Table 2: Self-Validating Quality Control Metrics

ParameterAcceptance CriteriaCorrective Action if Failed
Method Blank < 20% of LLOQ signalCheck solvent purity; replace injector wash.
Matrix Spike Recovery 80% - 120%Optimize SPE wash steps; adjust IS concentration.
IS Response Variation ± 15% across batchDilute sample to reduce matrix ion suppression.
Retention Time Shift ± 0.1 minRe-equilibrate column; prepare fresh mobile phase.

References

  • Title : Detection of Estrogens in Aqueous and Solid Environmental Matrices by Direct Injection LC-MS/MS Source : SCIEX URL : [Link]

  • Title : Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites Source : MDPI URL :[Link]

Sources

Method

Application Note: 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene as a Pivotal Intermediate in the Synthesis of Non-Steroidal Estrogens

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scope The compound 3-Ethyl-2,4-bis(p-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scope

The compound 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) is a highly specialized, sterically hindered alkene. In medicinal chemistry and pharmaceutical development, it serves as a critical structural intermediate in the total synthesis of Benzestrol (CAS 85-95-0) , a potent non-steroidal synthetic estrogen belonging to the stilbestrol family .

Unlike classical diethylstilbestrol (DES) derivatives, the Benzestrol backbone features an elongated aliphatic chain with three contiguous stereocenters. The estrogenic binding affinity (ERα) of the final active pharmaceutical ingredient (API) is exquisitely sensitive to the stereochemical configuration of these centers, a property that has driven recent innovations in iterative Matteson homologations and catalyst-controlled synthesis . The 1-hexene intermediate acts as the definitive precursor for establishing this stereochemistry via diastereoselective hydrogenation.

Mechanistic Role & Chemical Causality

The synthesis of the 1-hexene intermediate relies on a precise sequence of carbon-carbon bond formations followed by a sterically driven elimination reaction.

  • Grignard Addition & Chain Lengthening: The precursor ketone, 2-ethyl-1,3-bis(4-methoxyphenyl)pentan-1-one, undergoes nucleophilic addition by methylmagnesium bromide. This addition extends the longest carbon chain from five to six, yielding the tertiary alcohol 3-ethyl-2,4-bis(p-methoxyphenyl)hexan-2-ol .

  • Hofmann-Directed Dehydration: Dehydration of this tertiary carbinol is the defining step that yields 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene. Standard acid-catalyzed dehydration typically favors the more substituted internal alkene (Zaitsev's rule). However, the extreme steric bulk provided by the adjacent C3-ethyl and C4-(p-methoxyphenyl) groups heavily disfavors the formation of the tetrasubstituted 2-hexene. Consequently, the elimination is kinetically directed toward the unhindered C1-methyl group (Hofmann elimination), forming the terminal exocyclic double bond (=CH2) of the 1-hexene.

  • Stereoselective Hydrogenation: The terminal alkene is subsequently subjected to heterogeneous catalytic hydrogenation. The bulky aromatic rings dictate the facial approach of the catalyst, ensuring the syn-addition of hydrogen establishes the correct relative stereochemistry required for Benzestrol Dimethyl Ether.

Process Visualization

BenzestrolSynthesis Carbinol Tertiary Carbinol Precursor (Sterically Hindered) Dehydration Acid-Catalyzed Dehydration (-H2O, Hofmann Elimination) Carbinol->Dehydration Hexene 3-Ethyl-2,4-bis(p-methoxyphenyl) -1-hexene (CAS 131-88-4) Dehydration->Hexene Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Hexene->Hydrogenation DimethylEther Benzestrol Dimethyl Ether (CAS 131-87-3) Hydrogenation->DimethylEther Demethylation Ether Cleavage (BBr3, DCM) DimethylEther->Demethylation Benzestrol Benzestrol (Active Estrogen, CAS 85-95-0) Demethylation->Benzestrol

Synthetic workflow of Benzestrol highlighting the intermediate role of the 1-hexene derivative.

Quantitative Data Summary

ParameterIntermediate 1Intermediate 2Final Product
Chemical Name 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexeneBenzestrol Dimethyl EtherBenzestrol
CAS Number 131-88-4131-87-385-95-0
Molecular Formula C₂₂H₂₈O₂C₂₂H₃₀O₂C₂₀H₂₆O₂
Molecular Weight 324.46 g/mol 326.48 g/mol 298.43 g/mol
Structural Role Alkene PrecursorHydrogenated CoreActive API
Key Transformation Dehydration targetHydrogenation targetDemethylation target

Experimental Protocols

Protocol A: Acid-Catalyzed Dehydration to 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Objective: Convert the sterically hindered tertiary carbinol into the terminal alkene via Hofmann-directed elimination.

  • Reaction Setup: Dissolve 10.0 mmol of 3-ethyl-2,4-bis(p-methoxyphenyl)hexan-2-ol in 50 mL of anhydrous toluene in a round-bottom flask.

  • Catalysis: Add 0.5 mmol (5 mol%) of p-Toluenesulfonic acid monohydrate (pTSA). Rationale: pTSA acts as a mild, non-nucleophilic proton source. It protonates the tertiary hydroxyl group to facilitate the departure of water without inducing unwanted nucleophilic side reactions.

  • Equilibrium Driving: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 4 hours. Rationale: Continuous azeotropic removal of water shifts the thermodynamic equilibrium entirely toward the alkene product.

  • Validation: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The starting material (carbinol) will disappear, and the highly conjugated 1-hexene will appear as a distinct, strongly UV-active spot with a higher Rf value.

  • Workup: Cool to room temperature, quench with 20 mL of saturated aqueous NaHCO₃ to neutralize the pTSA. Extract the aqueous layer with EtOAc (2 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-hexene.

Protocol B: Diastereoselective Hydrogenation to Benzestrol Dimethyl Ether

Objective: Reduce the terminal double bond to establish the final aliphatic stereocenters.

  • Solvation: Dissolve the crude 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene in 30 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% w/w Palladium on Carbon (Pd/C) equivalent to 10 mol% Pd. Caution: Pd/C is highly pyrophoric; ensure the flask is purged with inert N₂ gas before and during addition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon (1 atm). Stir vigorously at room temperature for 12 hours. Rationale: Vigorous stirring is mandatory to overcome mass transfer limitations inherent in triphasic (solid-liquid-gas) catalytic systems. The bulky p-methoxyphenyl groups will sterically direct the syn-addition of hydrogen to the less hindered face.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.

  • Isolation: Evaporate the filtrate under reduced pressure to yield Benzestrol Dimethyl Ether (CAS 131-87-3). Confirm the disappearance of the =CH₂ proton signals (~5.0 ppm) via ¹H-NMR.

Protocol C: Ether Cleavage to Yield Benzestrol

Objective: Demethylate the phenolic ethers to release the biologically active compound.

  • Preparation: Dissolve Benzestrol Dimethyl Ether in 20 mL of anhydrous Dichloromethane (DCM) and cool the system to -78°C using a dry ice/acetone bath under an argon atmosphere.

  • Cleavage: Dropwise add 3.0 equivalents of Boron tribromide (BBr₃, 1.0 M solution in DCM). Rationale: BBr₃ is a potent Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion. Conducting this at -78°C prevents over-reactivity and preserves the integrity of the highly substituted carbon backbone.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully pour the mixture into crushed ice to hydrolyze the boron complexes (Highly exothermic).

  • Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from dilute ethanol to afford pure Benzestrol (CAS 85-95-0).

References

  • Wikipedia, "Benzestrol". Wikimedia Foundation. URL: [Link]

  • Journal of the American Chemical Society, "Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enable the Selective Synthesis of Benzestrol Isomers", 2024. URL:[Link]

Application

Application Note: Scalable Synthesis and Process Optimization of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Strategic Context The compound 3-Ethyl-2,4-bis(p-methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Strategic Context

The compound 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is a highly substituted alkene structurally related to the nonsteroidal estrogen class of therapeutics, which includes well-documented analogs such as Benzestrol and Dimestrol[1][2]. In drug development, synthesizing highly branched, sterically hindered diaryl-alkenes presents significant challenges during scale-up, primarily due to issues with stereocontrol, exothermic reaction management, and the efficient removal of stoichiometric byproducts.

This application note details a validated, scalable protocol for the synthesis of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene via the Wittig olefination of its corresponding carbonyl precursor, utilizing the commercially available intermediate CAS 74063-46-0[3][4]. The protocol is specifically engineered to transition from bench-scale (grams) to pilot-scale (kilograms) while maintaining high purity and minimizing the Environmental Factor (E-factor).

Process Chemistry Rationale: Causality in Reaction Design

To construct the terminal alkene, a Wittig methylenation is employed. While standard bench-scale Wittig reactions often utilize n-Butyllithium (n-BuLi), this protocol replaces it with Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF).

The causality behind these parameter selections:

  • Base Selection (KOtBu vs. n-BuLi): n-BuLi requires cryogenic conditions (-78 °C) to manage its high reactivity and prevent side reactions. KOtBu allows the ylide formation to occur safely at -5 °C to 0 °C, significantly reducing the energy burden and specialized equipment required for pilot-scale manufacturing.

  • Exotherm Management: The addition of the sterically hindered precursor (CAS 74063-46-0) to the ylide is highly exothermic. A controlled, dropwise feed strategy is implemented to maintain the internal temperature below 15 °C, preventing the degradation of the ylide and minimizing the formation of epimerized byproducts at the α-chiral center.

  • Byproduct Isolation (TPPO Removal): Triphenylphosphine oxide (TPPO) is notoriously difficult to separate from non-polar alkenes. Instead of relying on non-scalable column chromatography, this protocol utilizes a solvent-swap crystallization technique. By exchanging THF for a Heptane/Ethyl Acetate (9:1) matrix, TPPO is selectively precipitated and removed via Nutsche filtration.

Scale-Up Workflow

ProcessFlow A 1. Ylide Preparation (MePPh3Br + KOtBu in THF) B 2. Precursor Addition (CAS 74063-46-0) A->B Cool to -5 °C C 3. Olefination Reaction (Exothermic Control) B->C Controlled feed (<15 °C) D 4. Aqueous Quench & Phase Separation C->D Complete conversion E 5. Solvent Swap & TPPO Precipitation D->E Organic layer extraction F 6. Isolation of Target 1-Hexene E->F Filtration (Heptane/EtOAc)

Caption: Workflow diagram for the scalable Wittig olefination and TPPO byproduct precipitation.

Experimental Protocol: 1-Kilogram Scale

Reagents Required:

  • Precursor (CAS 74063-46-0): 1.00 kg (3.06 mol)[3]

  • Methyltriphenylphosphonium bromide (MePPh₃Br): 1.31 kg (3.67 mol, 1.2 eq)

  • Potassium tert-butoxide (KOtBu): 412 g (3.67 mol, 1.2 eq)

  • Anhydrous THF: 10 L

  • Heptane / Ethyl Acetate: For purification

Step-by-Step Methodology:

  • Reactor Preparation & Ylide Formation:

    • Purge a 20 L jacketed glass reactor with N₂ for 30 minutes.

    • Charge the reactor with MePPh₃Br (1.31 kg) and anhydrous THF (6 L). Establish moderate agitation (150 rpm).

    • Cool the suspension to -5 °C using the reactor jacket.

    • Charge KOtBu (412 g) in portions over 45 minutes. Critical observation: The suspension will transition to a bright yellow color, indicating the formation of the methylenetriphenylphosphorane ylide. Stir for an additional 1 hour at 0 °C to ensure complete deprotonation.

  • Substrate Addition:

    • Dissolve the precursor (CAS 74063-46-0, 1.00 kg) in anhydrous THF (4 L) in a separate addition funnel or dosing vessel.

    • Begin dropwise addition of the substrate solution into the reactor. Adjust the feed rate to strictly maintain the internal temperature between 5 °C and 15 °C.

    • Causality: Exceeding 15 °C accelerates ylide decomposition and promotes aldol-type side reactions of the unreacted substrate.

  • Reaction Maturation & Quench:

    • Once addition is complete, allow the reaction mixture to slowly warm to 20 °C (ambient) over 2 hours.

    • Monitor conversion via HPLC. Proceed when the precursor peak area is < 1.0%.

    • Quench the reaction by slowly adding 5 L of deionized water. Stir vigorously for 15 minutes, then allow phase separation.

  • Workup and TPPO Removal:

    • Separate the lower aqueous layer and discard. Wash the organic layer with saturated brine (3 L).

    • Transfer the organic layer to a distillation apparatus. Concentrate under reduced pressure (40 °C, 150 mbar) until a thick slurry is formed.

    • Solvent Swap: Charge Heptane (5 L) and Ethyl Acetate (0.5 L) to the slurry. Heat to 60 °C to dissolve the product, leaving the bulk of the TPPO as an insoluble crystalline solid.

    • Cool the mixture to 0 °C over 3 hours to maximize TPPO precipitation.

    • Filter the suspension through a Nutsche filter. Wash the filter cake with cold Heptane (1 L).

    • Concentrate the combined filtrate in vacuo to yield the crude 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene as a viscous pale-yellow oil.

Quantitative Data & Scale-Up Metrics

The transition from bench to pilot scale demonstrates the robustness of the solvent-swap purification method, maintaining high purity without the need for chromatographic intervention.

MetricBench Scale (10 g)Pilot Scale (1.0 kg)Variance / Notes
Yield (Isolated) 88%84%Slight loss during TPPO filtration at scale.
Purity (HPLC-UV) 98.5%97.8%Meets standard API intermediate specifications.
Residual TPPO < 0.5%1.2%Acceptable limit; further reduced in subsequent steps.
E-Factor 4528Improved via solvent recycling at the pilot scale.
Process Time 14 hours22 hoursExtended cooling/filtration times at 20 L volume.

References

  • DrugFuture. (n.d.). Dimestrol. Retrieved March 10, 2026, from[Link]

Sources

Method

handling and storage procedures for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

An in-depth analysis of "3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene" reveals a significant lack of specific safety, handling, and storage data in publicly available literature and safety data sheets. This is a common chal...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of "3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene" reveals a significant lack of specific safety, handling, and storage data in publicly available literature and safety data sheets. This is a common challenge in research and development settings where novel chemical entities are synthesized and evaluated. The absence of specific data necessitates a conservative approach grounded in the principles of chemical safety for uncharacterized substances and an understanding of risks associated with structurally related compounds.

The core structure, featuring two p-methoxyphenyl groups, is a common motif in synthetic estrogens and other biologically active molecules. Therefore, until comprehensive toxicological data is available, it is prudent to handle 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene as a potentially potent, biologically active compound. This guide provides a detailed framework for its safe handling and storage, designed for researchers, scientists, and drug development professionals.

Compound Identification and Hazard Assessment

  • IUPAC Name: 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

  • Molecular Formula: C22H28O2

  • Physical State: To be determined (assume solid powder unless otherwise characterized).

  • Solubility: To be determined (likely soluble in organic solvents).

Inferred Hazard Assessment: Due to the lack of specific toxicological data, a risk assessment must be based on the precautionary principle. The presence of the bis(p-methoxyphenyl) moiety, found in compounds with endocrine-disrupting activity, suggests that this compound should be handled as potentially hazardous.

Potential Hazards:

  • Acute/Chronic Health Effects: Unknown. Assume potential for skin, eye, and respiratory tract irritation. The possibility of systemic effects upon absorption or inhalation cannot be ruled out.

  • Carcinogenicity/Mutagenicity: Unknown.

  • Reproductive Toxicity: Unknown, but structural similarities to estrogenic compounds warrant extreme caution.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes (inhalation, dermal contact, ingestion).

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.The inner glove protects against contamination during outer glove removal. Nitrile provides good chemical resistance to a range of organic solvents.
Eye Protection Chemical splash goggles and a face shield.Goggles provide a seal against splashes and aerosols. A face shield offers an additional layer of protection for the entire face.
Lab Coat A dedicated, buttoned lab coat with tight-fitting cuffs.Prevents contamination of personal clothing. Cuffs should be tucked into the outer gloves.
Respiratory Protection A properly fitted N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used when handling the compound as a powder or when generating aerosols.Protects against inhalation of fine particles.
Workflow for Donning and Doffing PPE

This workflow is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield/Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Handling Procedures

All handling of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene, especially in its solid form, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.

Protocol for Weighing and Preparing Solutions
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortex mixer) before introducing the compound.

  • Weighing (Solid Compound):

    • Use an analytical balance inside the fume hood or a dedicated enclosure.

    • Carefully transfer the desired amount of the compound from the storage vial to a tared weigh boat using a clean spatula.

    • Avoid creating dust. If the compound is a fine powder, consider adding a small amount of the solvent to the powder in the weigh boat to wet it before transfer.

  • Solution Preparation:

    • Place the weigh boat containing the compound into the destination flask or beaker.

    • Use a wash bottle with the appropriate solvent to rinse the weigh boat and ensure a quantitative transfer.

    • Add the remaining solvent to reach the desired concentration.

    • Cap the container and mix by vortexing or stirring until the compound is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh boat, bench paper, and outer gloves as hazardous waste.

    • Wipe down the spatula and any other reusable equipment with a solvent-soaked cloth, and dispose of the cloth as hazardous waste.

    • Clean the work area within the fume hood.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

ParameterRecommendationRationale
Temperature Store at -20°C.Low temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and moisture-induced degradation.
Light Protect from light by using an amber vial and storing it in a dark location.Many organic compounds, especially those with double bonds and aromatic rings, are light-sensitive.
Container A tightly sealed, clearly labeled amber glass vial.Prevents leakage, contamination, and degradation from UV light.
Labeling The label should include the compound name, structure, date of receipt/synthesis, and a clear hazard warning (e.g., "Potent Compound - Handle with Extreme Caution").Ensures clear identification and communication of potential hazards.

Spill and Emergency Procedures

Small Spill (inside a fume hood):
  • Alert personnel in the immediate area.

  • Contain the spill using a chemical spill kit (absorbent pads or granules).

  • Clean the area by carefully collecting the absorbent material with tongs and placing it in a labeled hazardous waste bag.

  • Decontaminate the area with a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

Large Spill or Spill Outside a Fume Hood:
  • Evacuate the laboratory immediately.

  • Alert the institutional safety officer and emergency response team.

  • Isolate the area by closing the doors and preventing re-entry.

  • Provide the emergency response team with all available information on the compound.

Spill Response Decision Tree

Spill_Response Start Spill Occurs CheckLocation Is the spill contained within a fume hood? Start->CheckLocation CheckSize Is the spill minor (e.g., < 1g or < 100mL of dilute solution)? CheckLocation->CheckSize Yes Evacuate EVACUATE AREA. Call Emergency Response. CheckLocation->Evacuate No CleanUp Trained personnel clean up using spill kit. Dispose of waste. CheckSize->CleanUp Yes CheckSize->Evacuate No

Caption: Decision Tree for Spill Response.

Waste Disposal

All waste materials contaminated with 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, weigh boats, and other disposable items should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Consult your institution's environmental health and safety (EHS) office for specific waste disposal protocols.

Conclusion

The handling and storage of novel compounds like 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene demand a meticulous and cautious approach. By treating the compound as potentially potent and biologically active, and by adhering to the stringent protocols outlined in this guide, researchers can minimize exposure risks and ensure a safe laboratory environment while maintaining the integrity of their experimental work. These guidelines should be supplemented by, and are not a replacement for, institution-specific safety protocols and the professional judgment of the trained researcher.

References

Note: As specific literature for the target compound is unavailable, these references provide a foundation for the principles of handling uncharacterized or hazardous chemicals.

Application

functionalization reactions of the double bond in 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

An in-depth guide to the selective functionalization of the trisubstituted alkene, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene, is presented for researchers, scientists, and professionals in drug development. This document...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the selective functionalization of the trisubstituted alkene, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene, is presented for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of key synthetic transformations targeting the C1-C2 double bond, emphasizing the causal relationships behind experimental design and offering validated, step-by-step protocols.

The subject of this guide, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene, possesses a trisubstituted exocyclic double bond. The steric hindrance imposed by the adjacent ethyl and p-methoxyphenyl groups significantly influences the reactivity of this alkene. Functionalization of this moiety is of considerable interest as it allows for the introduction of new stereocenters and diverse chemical functionalities, which are crucial steps in the synthesis of complex organic molecules and potential pharmaceutical agents. The derivatives of dimethoxybenzene, a core component of this molecule, are noted for their versatile applications in pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral medications.[1]

This guide details four principal classes of functionalization reactions: epoxidation, dihydroxylation, catalytic hydrogenation, and halogenation. Each section provides a theoretical background, discusses the mechanistic underpinnings, and presents a comprehensive experimental protocol.

Epoxidation: Synthesis of Oxiranes

Epoxidation is a fundamental reaction that converts an alkene into an epoxide (oxirane). This three-membered ring is a versatile synthetic intermediate, susceptible to ring-opening by a variety of nucleophiles to generate 1,2-difunctionalized products. For sterically hindered alkenes, the choice of epoxidizing agent is critical to achieving high yields.

Scientific Rationale:

The most common method for epoxidation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step. This mechanism is generally stereospecific, with the geometry of the alkene being retained in the epoxide product.

For challenging substrates like tetrasubstituted or sterically hindered alkenes, more reactive systems may be required.[2] An alternative, sustainable approach employs hydrogen peroxide as the terminal oxidant in the presence of a catalyst.[3][4] For instance, a process for the epoxidation of tetrasubstituted alkenes using in situ generated performic acid (from formic acid and H₂O₂) has been developed, offering a safe and economical method.[5]

Protocol 1: Epoxidation using m-CPBA

This protocol describes the epoxidation of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene using m-CPBA in a chlorinated solvent.

Experimental Workflow Diagram

sub Dissolve Substrate in Dichloromethane cool Cool to 0 °C (Ice Bath) sub->cool add_mcpba Add m-CPBA (Portion-wise) cool->add_mcpba stir Stir at 0 °C to RT (Monitor by TLC) add_mcpba->stir quench Quench with aq. Na2S2O3 Solution stir->quench extract Extract with DCM quench->extract wash Wash with aq. NaHCO3 then Brine extract->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: Workflow for m-CPBA-mediated epoxidation.

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene338.481.0338 mg
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)172.571.2269 mg
Dichloromethane (DCM)--10 mL
Saturated aq. Na₂S₂O₃ solution--10 mL
Saturated aq. NaHCO₃ solution--10 mL
Brine--10 mL
Anhydrous Na₂SO₄--As needed

Procedure:

  • Reaction Setup: Dissolve 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (1.0 mmol) in 10 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the temperature equilibrates to 0 °C.

  • Reagent Addition: Add m-CPBA (1.2 mmol) portion-wise over 5 minutes. The purity of m-CPBA can affect reactivity, so using a slight excess is standard practice.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the ice bath can be removed to allow the mixture to warm to room temperature. Due to steric hindrance, the reaction may require several hours (4-24 h).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the excess peroxy acid by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove m-chlorobenzoic acid, followed by 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired epoxide.

Dihydroxylation: Vicinal Diol Synthesis

Dihydroxylation transforms the alkene into a vicinal diol (a glycol), a structural motif prevalent in many natural products and pharmaceuticals. This transformation can be controlled to produce either syn or anti diastereomers.[6]

syn-Dihydroxylation

Scientific Rationale:

The classic method for syn-dihydroxylation utilizes osmium tetroxide (OsO₄). The reaction proceeds via a [3+2] cycloaddition to form a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol.[6] Due to the high cost and toxicity of OsO₄, it is typically used in catalytic amounts along with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst. For sterically hindered alkenes, this method remains one of the most reliable.[7] Alternative, less toxic metal-free methods using cyclic acyl peroxides have also been developed and show good selectivity.[8][9]

Protocol 2: Catalytic syn-Dihydroxylation with OsO₄/NMO

This protocol details the catalytic syn-dihydroxylation to produce the corresponding vicinal diol.

Experimental Workflow Diagram

sub Dissolve Substrate, NMO in Acetone/Water add_oso4 Add OsO4 Solution (Catalytic) sub->add_oso4 stir Stir at RT (Monitor by TLC) add_oso4->stir quench Quench with aq. Na2SO3 Solution stir->quench stir_quench Stir for 30 min quench->stir_quench extract Extract with Ethyl Acetate stir_quench->extract wash Wash with Brine extract->wash dry Dry (MgSO4), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: Workflow for OsO₄/NMO-mediated syn-dihydroxylation.

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene338.481.0338 mg
N-methylmorpholine N-oxide (NMO, 50% in H₂O)117.151.5~0.35 mL
Osmium Tetroxide (OsO₄, 4% in H₂O)254.230.02~0.13 mL
Acetone/Water--10 mL (9:1 v/v)
Saturated aq. Na₂SO₃ solution--10 mL
Ethyl Acetate--3 x 15 mL
Brine--10 mL
Anhydrous MgSO₄--As needed

Procedure:

  • Reaction Setup: In a flask, dissolve the alkene (1.0 mmol) and NMO (1.5 mmol) in a 9:1 mixture of acetone and water (10 mL).

  • Catalyst Addition: To the stirring solution, add the OsO₄ solution (0.02 mmol) dropwise. The solution will typically turn dark brown. Caution: Osmium tetroxide is highly toxic and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes until the brown color dissipates.

  • Extraction: Extract the mixture three times with ethyl acetate (15 mL each).

  • Washing and Drying: Combine the organic extracts, wash with brine (10 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude diol by flash column chromatography.

anti-Dihydroxylation

Scientific Rationale:

Anti-dihydroxylation is achieved in a two-step sequence: epoxidation of the alkene, followed by acid-catalyzed ring-opening of the resulting epoxide with water. The acid protonates the epoxide oxygen, making the carbons more electrophilic. Water then attacks one of the carbons from the side opposite the C-O bond (backside attack), leading to inversion of stereochemistry at that center and overall anti-addition across the original double bond.[6]

Protocol 3: Two-Step anti-Dihydroxylation

This protocol uses the epoxide synthesized in Protocol 1.

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Epoxide from Protocol 1354.481.0354 mg
Tetrahydrofuran (THF) / Water--10 mL (3:1 v/v)
Perchloric Acid (HClO₄, 70%)100.460.1 (catalytic)~10 µL
Saturated aq. NaHCO₃ solution--10 mL
Ethyl Acetate--3 x 15 mL

Procedure:

  • Reaction Setup: Dissolve the epoxide (1.0 mmol) in a 3:1 mixture of THF and water (10 mL).

  • Acid Addition: Add a catalytic amount of perchloric acid (approx. 1 drop).

  • Reaction: Stir at room temperature and monitor by TLC until the epoxide is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the mixture three times with ethyl acetate (15 mL each), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the anti-diol.

Catalytic Hydrogenation: Alkane Synthesis

Catalytic hydrogenation reduces the alkene double bond to a single bond, forming an alkane. This reaction is widely used in both laboratory and industrial settings.[10] For sterically hindered alkenes, achieving complete conversion can be challenging and may require more active catalysts or forcing conditions.[11][12]

Scientific Rationale:

The reaction involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adam's catalyst). The alkene and H₂ adsorb onto the surface of the metal catalyst, where the H-H bond is cleaved. The hydrogen atoms are then added sequentially to the carbons of the double bond, typically from the less sterically hindered face of the alkene, resulting in syn-addition. For highly substituted alkenes, more active catalysts like rhodium or specialized iron complexes may offer improved performance.[11][13]

Protocol 4: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of the alkene to the corresponding alkane.

Experimental Workflow Diagram

setup Combine Substrate, Solvent, and Pd/C Catalyst purge Purge System with N2 then H2 (Balloon) setup->purge react Stir under H2 Atmosphere (Monitor by TLC) purge->react filter Filter through Celite to Remove Catalyst react->filter rinse Rinse Pad with Solvent filter->rinse concentrate Concentrate Filtrate Under Reduced Pressure rinse->concentrate purify Purify if Necessary concentrate->purify

Caption: Workflow for catalytic hydrogenation.

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene338.481.0338 mg
Palladium on Carbon (10% Pd/C)--~34 mg (10 wt%)
Ethyl Acetate or Ethanol--15 mL
Hydrogen Gas (H₂)2.02Excess1 atm (balloon)

Procedure:

  • Reaction Setup: To a thick-walled hydrogenation flask, add the alkene (1.0 mmol) and the solvent (15 mL). Carefully add the 10% Pd/C catalyst (10 wt% of the substrate). Caution: Pd/C is flammable in the presence of air and solvents; handle with care.

  • Purging: Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Hydrogenation: Introduce hydrogen gas (typically from a balloon) and stir the suspension vigorously at room temperature. For hindered substrates, a higher pressure of H₂ using a Parr shaker apparatus may be necessary.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the flask and the Celite pad with additional solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting alkane is often pure enough for subsequent steps, but can be purified by chromatography if needed.

Halogenation: Vicinal Dihalide and Halohydrin Synthesis

The addition of halogens (e.g., Br₂, Cl₂) across the double bond is a classic transformation that yields vicinal dihalides. When performed in the presence of a nucleophilic solvent like water, the reaction produces a halohydrin.

Scientific Rationale:

The mechanism involves the electrophilic attack of the halogen on the alkene to form a cyclic halonium ion intermediate. This intermediate is then attacked by a nucleophile.[14] In a non-nucleophilic solvent, the nucleophile is the halide ion (e.g., Br⁻), leading to a vicinal dihalide via anti-addition. In a nucleophilic solvent like water, water acts as the nucleophile, attacking the more substituted carbon of the halonium ion (Markovnikov-type regioselectivity) to form a halohydrin, also with anti stereochemistry.[15]

Protocol 5: Bromohydrin Formation

This protocol describes the synthesis of the corresponding bromohydrin.

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene338.481.0338 mg
N-Bromosuccinimide (NBS)177.981.1196 mg
Dimethyl Sulfoxide (DMSO) / Water--10 mL (1:1 v/v)
Saturated aq. Na₂S₂O₃ solution--10 mL
Diethyl Ether--3 x 15 mL

Procedure:

  • Reaction Setup: Dissolve the alkene (1.0 mmol) in a 1:1 mixture of DMSO and water (10 mL).

  • Reagent Addition: Add NBS (1.1 mmol) to the solution. NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid (0.5-2 hours). Monitor by TLC.

  • Workup: Pour the reaction mixture into 20 mL of water and extract three times with diethyl ether (15 mL each).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution to remove any residual bromine, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Friedfeld, M. R., Shevlin, M., Hoyt, J. M., Krska, S. W., Tudge, M. T., & Chirik, P. J. (2016). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Journal of the American Chemical Society, 138(28), 8874–8885. [Link]

  • Gagnon, A., & Wipf, P. (2019). Syn-Dihydroxylation of Alkenes Using a Sterically Demanding Cyclic Diacyl Peroxide. The Journal of Organic Chemistry, 84(20), 13327–13334. [Link]

  • Glaser, J., & Wennemers, H. (2021). Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. Chemical Science, 12(29), 9984–9989. [Link]

  • Farmer, J. L., Hunter, H. N., & Hein, J. E. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Angewandte Chemie International Edition, 59(8), 3127–3131. [Link]

  • Gagnon, A., & Wipf, P. (2019). Syn-Dihydroxylation of Alkenes Using A Sterically Demanding Cyclic Diacyl Peroxide. Request PDF on ResearchGate. [Link]

  • Wang, Z., & Liu, Y. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C. [Link]

  • Plietker, B. (1996). Ruthenium-catalyzed cis-dihydroxylation of alkenes: Scope and limitations. Chemistry - A European Journal, 2(1), 50–57. [Link]

  • Lüthi, C. A., & Bonrath, W. (2021). Process for the epoxidation of a tetrasubstituted alkene. U.S.
  • Lüthi, C. A., & Bonrath, W. (2017). Process for the epoxidation of a tetrasubstituted alkene.
  • Various Authors. (2025). Progress in Stereoselective Haloamination of Olefins. MDPI. [Link]

  • Farmer, J. L., Hunter, H. N., & Hein, J. E. (2019). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

  • Mahaut, D., Champagne, B., & Berionni, G. (2022). Frustrated Lewis pair‐catalyzed hydrogenation of unactivated alkenes with sterically hindered 9‐phosphatriptycenes. ChemCatChem, 14(13). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Organic Chemistry Portal. [Link]

  • Cunningham, W. B., Tibbetts, J. D., Hutchby, M., Maltby, K. A., Davidson, M. G., Hintermair, U., Plucinski, P., & Bull, S. D. (2019). Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant. Green Chemistry, 22(1), 175-184. [Link]

  • Various Authors. (2025). Direct azido-halogenation of olefins. Chemical Review and Letters. [Link]

  • LibreTexts Chemistry. (2020). 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. [Link]

  • Morken, J. P., & Pelz, N. F. (2002). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Journal of the American Chemical Society, 124(31), 9144–9145. [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Mastalir, M., & Kirchner, K. (2025). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. MDPI. [Link]

  • Various Authors. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers facing yield and regioselectivity bottlenecks when synthesizing highly sterically hindered alkene intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers facing yield and regioselectivity bottlenecks when synthesizing highly sterically hindered alkene intermediates.

The target compound, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4), is a critical precursor in the synthesis of nonsteroidal estrogenic probes and benzestrol derivatives [1]. Its synthesis typically relies on a sequence of conjugate addition, 1,2-nucleophilic addition, and dehydration. However, the dense steric environment surrounding the C3 and C4 positions introduces severe kinetic barriers, often leading to enolization instead of addition, or thermodynamic alkene isomerization during dehydration.

This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and optimized protocols to maximize your yield and isolate the kinetic 1-hexene product.

Synthetic Workflow & Bottleneck Analysis

The classical route to this compound involves building the carbon skeleton from a chalcone precursor, followed by dehydration of a tertiary carbinol. The diagram below maps the optimized workflow, highlighting the critical reagents required to bypass steric and thermodynamic pitfalls.

SynthesisPathway Chalcone Chalcone Precursor (Ar-CH=C(Et)-CO-Ar) Ketone Hindered Ketone (Ar-CH(Et)-CH(Et)-CO-Ar) Chalcone->Ketone EtMgBr, CuCl (Soft 1,4-Addition) Carbinol Tertiary Carbinol (Ar-CH(Et)-CH(Et)-C(OH)(Me)-Ar) Ketone->Carbinol MeCeCl2 (Organocerium 1,2-Addition) Target Target: 1-Hexene (Ar-CH(Et)-CH(Et)-C(=CH2)-Ar) Carbinol->Target Burgess Reagent (Hofmann Elimination) SideProduct Side Product: 2-Hexene (Zaitsev Product) Carbinol->SideProduct H2SO4 or Heat (Zaitsev Elimination)

Figure 1: Optimized synthetic pathway for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene.

Troubleshooting Guide & FAQs

Step 1: 1,2-Addition to the Hindered Ketone

Q: When reacting my ketone intermediate with methylmagnesium bromide (MeMgBr), I recover mostly unreacted starting material and observe low yields of the tertiary carbinol. Why is this happening?

A: This is a classic issue of basicity outcompeting nucleophilicity. Your ketone intermediate (2-Ethyl-1,3-bis(4-methoxyphenyl)pentan-1-one) is flanked by bulky ethyl and p-methoxyphenyl groups. When a standard Grignard reagent approaches this sterically congested carbonyl, the kinetic barrier for 1,2-addition is exceedingly high. Consequently, the Grignard reagent acts as a base, deprotonating the α-carbon to form an enolate. Upon aqueous workup, the enolate simply reprotonates, returning your starting ketone.

The Solution: Transmetalate your Grignard reagent to an organocerium reagent (e.g.,


) [2]. Cerium(III) is highly oxophilic and strongly coordinates to the carbonyl oxygen, increasing its electrophilicity. More importantly, organocerium reagents are significantly less basic than their magnesium counterparts, effectively suppressing the competing enolization pathway and driving the 1,2-addition to completion.
Step 2: Dehydration Regioselectivity

Q: My final dehydration step yields a mixture of isomers, predominantly the internal alkene (2-hexene) rather than the target terminal alkene (1-hexene). How can I invert this selectivity?

A: You are operating under thermodynamic control. Standard acid-catalyzed dehydration (using


-TsOH or 

) proceeds via an E1 mechanism. The intermediate carbocation will naturally eliminate the most substituted

-proton to form the most stable, hyperconjugated alkene—the Zaitsev product (2-hexene).

The Solution: To isolate the 1-hexene, you must shift the reaction to kinetic control using a stereospecific syn-elimination. The Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is the gold standard for this [3]. It forms a sulfamate ester intermediate with the tertiary alcohol, which then undergoes a concerted, thermal syn-E


 elimination under neutral conditions. Because the transition state requires a coplanar arrangement, the less sterically hindered methyl protons are abstracted preferentially, yielding the kinetic Hofmann product (1-hexene) in excellent yields.
Step 3: Stereochemical Control

Q: The contiguous stereocenters in the carbon chain create a complex mixture of diastereomers. Is there a way to control the absolute stereochemistry before the dehydration step?

A: Yes. If your downstream application requires a specific enantiomer or diastereomer (e.g., for estrogen receptor binding assays), relying on substrate-controlled Grignard additions is insufficient. Recent advances in 2024 have demonstrated that iterative, catalyst-controlled diastereoselective Matteson homologations can be used to selectively synthesize all stereoisomers of the benzestrol scaffold [4]. By utilizing chiral boronic esters and specific catalysts, you can dictate the absolute configuration of the C3 and C4 stereocenters prior to the final olefination.

Quantitative Data: Dehydration Condition Comparison

The table below summarizes the causality between the chosen dehydration reagent and the resulting regioselectivity of the alkene.

Dehydration ConditionMechanistic PathwayMajor ProductRegioselectivity (1-Hexene : 2-Hexene)Typical Isolated Yield

-TsOH, Toluene, Reflux
E1 (Thermodynamic control)2-Hexene (Zaitsev)5 : 9582%

, Pyridine, 0 °C
E2 (Anti-elimination)Mixture40 : 6065%
Triphosgene, DMAP,

E2 / E

1-Hexene (Hofmann)85 : 1578%
Burgess Reagent, THF, 70 °C syn-E

(Kinetic control)
1-Hexene (Hofmann)>95 : 5 88%

Validated Experimental Protocols

Protocol A: Organocerium-Mediated 1,2-Addition (Carbinol Synthesis)

This protocol is self-validating: the visual transition from a suspension to a homogeneous solution confirms the successful generation of the active organocerium species.

  • Drying Cerium Chloride: Place

    
     (1.5 eq) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield anhydrous 
    
    
    
    . Note: Rapid heating will cause the salt to melt in its own water of crystallization, ruining the reagent.
  • Activation: Cool to room temperature, add anhydrous THF (to 0.2 M), and stir vigorously for 2 hours. The suspension will become a fine, milky white slurry.

  • Transmetalation: Cool the slurry to -78 °C. Add MeMgBr (1.4 eq, 3.0 M in diethyl ether) dropwise. Stir for 30 minutes at -78 °C. A slight color change to pale yellow indicates the formation of

    
    .
    
  • Addition: Dissolve the hindered ketone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the organocerium mixture.

  • Reaction & Workup: Stir at -78 °C for 2 hours, then allow to warm to 0 °C. Quench carefully with saturated aqueous

    
    . Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate to yield the tertiary carbinol.
Protocol B: Burgess Reagent Dehydration (1-Hexene Synthesis)
  • Preparation: Dissolve the tertiary carbinol (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Reagent Addition: Add the Burgess reagent (2.0 eq) in one portion at room temperature.

  • Thermal Elimination: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 2 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The non-polar 1-hexene will elute significantly higher than the carbinol.

  • Purification: Once starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue immediately via flash column chromatography (using neutral alumina or silica pre-treated with 1%

    
     to prevent acid-catalyzed isomerization on the column) to isolate pure 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene.
    

References

  • Wikipedia Contributors. "Benzestrol." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Royal Society of Chemistry. "Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles." RSC Books. Available at:[Link]

  • ACS Publications. "Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration of Tertiary Alcohols." Organic Letters. Available at:[Link]

  • Angle, S. R., et al. "Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enable the Selective Synthesis of Benzestrol Isomers." Journal of the American Chemical Society, 2024. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene Synthesis

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) . This compound is a highly sterically hindered diarylalkene, frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) . This compound is a highly sterically hindered diarylalkene, frequently utilized as a critical intermediate in the development of non-steroidal estrogen analogs and selective estrogen receptor modulators (SERMs).

Due to the extreme steric bulk surrounding the C2 and C3 positions of the hexene backbone, synthesizing the terminal alkene without triggering regioisomeric shifts or precursor degradation requires strict kinetic control. This guide provides field-proven, self-validating protocols to resolve the most common synthetic bottlenecks.

Part 1: Mechanistic Pathway & Impurity Origins

The standard synthetic route involves the nucleophilic addition of a methyl Grignard reagent to a sterically hindered diaryl ketone precursor, yielding a tertiary carbinol intermediate. Subsequent dehydration of this carbinol forms the target alkene. However, this pathway is highly susceptible to branching side reactions, as mapped below.

SynthesisWorkflow K Diaryl Ketone Precursor (Sterically Hindered) A Carbinol Intermediate (Tertiary Alcohol) K->A Nucleophilic Addition I1 Impurity A: Unreacted Ketone (Due to enolization) K->I1 Side Reaction (Enolization) G Grignard Reagent + CeCl3 (Activation) G->A T Target Molecule 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene A->T Kinetic Dehydration (Burgess Reagent) I2 Impurity B: Internal Alkene (Zaitsev product) A->I2 Thermodynamic Dehydration (H2SO4 / TsOH) I3 Impurity C: Phenolic Degradant (Ether cleavage) A->I3 Harsh Acidic Workup

Figure 1: Synthesis workflow and impurity branching for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene.

Part 2: Troubleshooting FAQs

Q1: Why is my dehydration step yielding predominantly the internal alkene (2-hexene isomer) instead of the target terminal 1-hexene?

Cause: You are likely using acid-catalyzed dehydration conditions (e.g., ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


, 

, or

). Strong acids operate via an

mechanism, protonating the alcohol to form a free carbocation. Due to the steric bulk of the ethyl and p-methoxyphenyl groups, the carbocation undergoes a Zaitsev elimination to form the thermodynamically more stable internal alkene. Resolution: Shift from thermodynamic control to kinetic control by utilizing an

(intramolecular elimination) pathway. We recommend using the[1]. The Burgess reagent forms a sulfamate ester intermediate that undergoes a stereospecific syn-elimination via a 6-membered cyclic transition state upon mild heating. Because no free carbocation is formed, the reaction selectively yields the kinetic terminal alkene without rearrangement[2]. For exceptionally hindered batches, 3[3] can also be deployed as a highly potent alternative.
Q2: The Grignard addition to the diaryl ketone precursor stalls at ~30% conversion. How can we drive this to completion?

Cause: The diaryl ketone precursor is heavily shielded by steric hindrance. Standard Grignard reagents are strongly basic; when faced with a sterically inaccessible electrophilic carbon, they act as bases rather than nucleophiles. This leads to the abstraction of


-protons (enolization) or 

-hydride transfer (reduction), returning unreacted starting material upon workup[4]. Resolution: Implement a Luche-type activation using anhydrous Cerium(III) chloride (

).

is highly oxophilic and coordinates to the ketone oxygen, drastically increasing its electrophilicity. Simultaneously, it undergoes transmetalation with the Grignard reagent to form an organocerium species. This species is highly nucleophilic but significantly less basic than the parent Grignard, effectively suppressing enolization and forcing the carbon-carbon bond formation[5].
Q3: We are detecting desmethyl (phenolic) impurities in our final HPLC analysis. What is causing the ether cleavage?

Cause: The p-methoxyphenyl (anisole) groups are highly sensitive to strong Lewis acids and harsh Brønsted acidic workups. If the Grignard reaction is quenched with concentrated


, or if aggressive Lewis acids (like 

or

) are used upstream, the methoxy ether will cleave to form a phenol. Resolution: Maintain strictly mild pH conditions during workup. Quench all organometallic reactions with saturated aqueous

(pH ~6-7) to preserve the integrity of the methoxy ethers.

Part 3: Quantitative Data & Analytical Resolution

Monitoring the impurity profile is critical for scaling up this synthesis. Below is the standardized analytical data for tracking the resolution of the aforementioned impurities.

Impurity ProfileStructural OriginPrimary Analytical MarkerICH Q3A Acceptable Limit
Unreacted Ketone Incomplete Grignard addition (Enolization)IR: Strong C=O stretch at ~1680 cm⁻¹< 0.15%
Internal Alkene Thermodynamic (

) dehydration
¹H-NMR: Vinylic multiplet at δ 5.4–5.6 ppm< 0.10%
Phenolic Degradant Methoxy ether cleavage (Acidic workup)LC-MS: [M-H]⁻ mass shift of -14 Da< 0.05%
Target 1-Hexene Kinetic (

) dehydration
¹H-NMR: Terminal vinylic protons at δ 4.8–5.2 ppm> 99.0% (Purity)

Part 4: Self-Validating Experimental Protocols

Protocol A: -Mediated Grignard Addition (Overcoming Steric Hindrance)

This protocol ensures complete conversion of the sterically hindered ketone to the tertiary carbinol without enolization.

  • Drying the Catalyst: Place

    
     (1.5 equiv) in a Schlenk flask. Heat under high vacuum at 140°C for 2 hours to yield anhydrous 
    
    
    
    . (Causality: Trace water will instantly destroy the Grignard reagent; rigorous drying is mandatory).
  • Activation: Cool the flask to room temperature under Argon. Suspend the anhydrous

    
     in dry THF and stir vigorously for 2 hours to activate the catalyst.
    
  • Transmetalation: Cool the suspension to -78°C. Add the methyl Grignard reagent (1.5 equiv) dropwise. Stir for 30 minutes to form the organocerium complex.

  • Nucleophilic Addition: Add the diaryl ketone precursor (1.0 equiv) dissolved in dry THF dropwise over 15 minutes.

  • Validation Checkpoint 1 (Visual): The reaction mixture should transition from a milky suspension to a mostly homogeneous solution as the addition proceeds and the organocerium is consumed.

  • Quench: After 2 hours at -78°C, quench the reaction strictly with saturated aqueous

    
     to prevent ether cleavage. Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Validation Checkpoint 2 (Spectroscopic): Analyze the crude product via IR spectroscopy. Success is confirmed by the complete disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of a broad tertiary O-H stretch (~3400 cm⁻¹).

Protocol B: Kinetic Dehydration via Burgess Reagent

This protocol selectively dehydrates the tertiary carbinol to the terminal 1-hexene, bypassing the thermodynamic internal alkene.

  • Preparation: Dissolve the crude tertiary carbinol intermediate (1.0 equiv) in anhydrous toluene (or THF) under an Argon atmosphere.

  • Reagent Addition: Add the Burgess reagent (1.5 equiv) in one portion at room temperature.

  • Elimination: Heat the reaction mixture to 70°C for 2 hours to facilitate the cyclic syn-elimination.

  • Validation Checkpoint 1 (Chromatographic): Monitor the reaction by TLC (Hexanes/EtOAc 9:1). The highly non-polar terminal alkene target will elute rapidly near the solvent front, cleanly separating from the polar carbinol baseline.

  • Workup: Cool to room temperature, quench with water, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation Checkpoint 2 (Spectroscopic): Acquire a crude ¹H-NMR spectrum. Confirm the success of the kinetic dehydration by the presence of terminal vinylic protons (multiplet at δ 4.8–5.2 ppm) and the strict absence of internal vinylic protons (δ 5.4–5.6 ppm).

References

  • Burgess reagent - Wikipedia Source: Wikipedia URL
  • Burgess reagent in organic synthesis Source: Journal of the Indian Institute of Science URL
  • Martin's Sulfurane Source: ResearchGate URL
  • Zinc(II)
  • Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines Source: CORE URL

Sources

Troubleshooting

stability issues of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene under acidic conditions

A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions Welcome to the technical support center for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions

Welcome to the technical support center for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, particularly its inherent instability in acidic environments. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive field experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene.

Q1: Why is 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene unstable in the presence of acid?

The instability arises from the presence of a terminal alkene (C=C double bond) in the molecule's structure. Alkenes are electron-rich, making them susceptible to attack by electrophiles, such as a proton (H+) from an acidic medium.[1][2] This reaction, known as electrophilic addition, proceeds through several steps:

  • Protonation of the Double Bond : The reaction begins when the π-electrons of the double bond attack a proton, breaking the double bond and forming a new carbon-hydrogen single bond.[3][4]

  • Formation of a Carbocation Intermediate : This initial step generates a carbocation—a molecule with a positively charged carbon atom. According to Markovnikov's rule, the proton adds to the carbon atom that already has more hydrogen atoms (the C1 position).[5] This results in the formation of a more stable carbocation at the more substituted carbon (the C2 position).[3][6] The stability of this specific carbocation is further enhanced by the presence of the adjacent electron-donating p-methoxyphenyl group.

  • Nucleophilic Attack : The highly reactive carbocation is then rapidly attacked by any nucleophile present in the reaction mixture. In an aqueous acidic solution, water acts as the nucleophile, leading to the formation of an alcohol.[2][7]

This sequence of events means that exposure to acid can chemically alter your compound, leading to the formation of impurities and degradation products.

Q2: What are the most likely degradation products I will encounter?

Under mild aqueous acidic conditions, the primary degradation product is the corresponding alcohol, 3-Ethyl-2,4-bis(p-methoxyphenyl)-2-hexanol , formed via acid-catalyzed hydration.[6][7] Other potential side reactions, especially under stronger acidic conditions or in the presence of other nucleophiles, can include:

  • Isomerization : Migration of the double bond to a more thermodynamically stable internal position. Stilbene derivatives are known to undergo acid-catalyzed isomerization.[8][9][10]

  • Ether Formation : If an alcohol is used as the solvent, it can act as a nucleophile to form an ether instead of an alcohol.[6]

  • Rearrangements : While the initial carbocation is relatively stable, rearrangements to form other carbocation intermediates are possible, leading to a mixture of structural isomers.[7]

Q3: How does pH affect the rate of degradation?

The rate of degradation is directly proportional to the concentration of acid (i.e., lower pH). The initial protonation of the alkene is often the rate-determining step of the reaction.[7] Therefore, the stronger the acid (lower the pH), the faster the degradation will occur. It is crucial to maintain solutions at a neutral or slightly basic pH to preserve the integrity of the compound. Studies on similar compounds, such as estrogens, have shown that acidification significantly impacts stability, while neutral or controlled pH conditions can preserve the parent molecule.[11][12]

Q4: I need to use an acidic modifier for my HPLC mobile phase. What are my options?

Using strong acids like trifluoroacetic acid (TFA) or formic acid at typical concentrations (e.g., 0.1%) can cause on-column degradation, leading to peak tailing, split peaks, or the appearance of new impurity peaks.

  • Recommendation : If an acidic modifier is unavoidable for chromatographic reasons (e.g., to protonate silanols on the column packing), use the weakest possible acid at the lowest possible concentration that achieves the desired separation. Consider using buffered mobile phases to maintain a consistent and less aggressive pH. For example, an ammonium acetate or ammonium formate buffer at pH 5-6 may provide sufficient peak shape without causing rapid degradation. Always perform a stability study in the intended mobile phase before running a large batch of samples.

Q5: What are the best practices for storing solutions of this compound?

To ensure long-term stability:

  • Solvent Choice : Store the compound in a dry, aprotic solvent (e.g., acetonitrile, THF, DMSO) to prevent acid-catalyzed hydration.

  • pH Control : If aqueous solutions are necessary, use a buffered system at a neutral pH (pH 7.0-7.5).

  • Temperature : Store solutions at low temperatures (4°C or -20°C) to slow the rate of any potential degradation reactions.

  • Inert Atmosphere : For maximum stability, especially for long-term storage, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Problem: My chromatogram shows multiple unexpected peaks that are not present in the initial standard.

  • Potential Cause : You are likely observing acid-catalyzed degradation or isomerization of your compound. This can happen if your sample diluent, mobile phase, or the sample matrix itself is acidic. The compound can degrade in the vial while waiting for injection or directly on the analytical column.

  • Troubleshooting Steps :

    • Analyze pH : Immediately measure the pH of your sample solvent and mobile phase.

    • Neutralize Sample : If the sample is acidic, prepare a new sample in a neutral or buffered solvent. Re-inject immediately after preparation.

    • Modify HPLC Method :

      • Replace the acidic modifier with a neutral salt (e.g., ammonium acetate) or switch to a mobile phase with a higher pH if your column chemistry allows.

      • Reduce the column temperature to slow down on-column reactions.

    • Forced Degradation Study : To confirm that the unexpected peaks are related to your compound, perform a forced degradation study (see protocol below). This will help you identify the retention times of the primary degradation products.

Problem: I am experiencing low recovery or poor yield after a synthetic step that involves an acidic workup.

  • Potential Cause : The compound is degrading during the acidic workup procedure. Prolonged exposure to even mild acids can lead to significant material loss through hydration or other side reactions.

  • Troubleshooting Steps :

    • Minimize Exposure Time : Perform the acidic wash or extraction as quickly as possible. Do not let the organic layer sit in contact with the acidic aqueous phase.

    • Lower the Temperature : Conduct the workup in an ice bath to reduce the reaction rate.

    • Use Weaker Acids : If possible, substitute strong acids (like HCl) with weaker organic acids (like acetic acid) or even a buffered acidic solution (e.g., pH 5 citrate buffer).

    • Incorporate a Neutralizing Wash : Immediately after the acid wash, perform a wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid in the organic layer before proceeding with drying and solvent evaporation.

Visualization of Degradation Pathway & Workflow
Primary Degradation Pathway

The diagram below illustrates the acid-catalyzed hydration of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene, which is the most common degradation pathway in aqueous acidic media.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene B Carbocation Intermediate A->B + H+ (from Acid) C Degradation Product (Alcohol) B->C + H2O (Nucleophile) D Final Product 3-Ethyl-2,4-bis(p-methoxyphenyl)-2-hexanol C->D - H+

Caption: Acid-catalyzed hydration mechanism.

Troubleshooting Workflow for Unexpected Chromatographic Peaks

G Start Problem: Unexpected Peaks in Chromatogram CheckpH Check pH of Solvents (Sample Diluent, Mobile Phase) Start->CheckpH IsAcidic Is pH < 6.5? CheckpH->IsAcidic PrepNew Prepare New Sample in Neutral/Buffered Solvent IsAcidic->PrepNew Yes ModifyMethod Modify HPLC Method: - Use neutral buffer - Lower temperature IsAcidic->ModifyMethod No Reinject Re-inject Immediately PrepNew->Reinject ProblemSolved Problem Solved Reinject->ProblemSolved ForceDeg Perform Forced Degradation Study to Confirm Peak Identity ModifyMethod->ForceDeg

Caption: Logical workflow for troubleshooting analytical issues.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify its primary degradation products and confirm their chromatographic retention times.

  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene in acetonitrile.

  • Control Sample : Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. This is your time-zero, undegraded sample.

  • Acid Degradation :

    • To a separate aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C for 2 hours.

    • After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis : Analyze the control and acid-degraded samples by HPLC-UV and/or HPLC-MS.[13][14] Compare the chromatograms to identify new peaks that formed under acidic stress. Mass spectrometry data will be invaluable for confirming the identity of the degradation products (e.g., a mass shift corresponding to the addition of water).

Protocol 2: Recommended HPLC Method for Stability Testing

This method is optimized to minimize on-column degradation.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A : 10 mM Ammonium Acetate in Water, pH 7.0.

  • Mobile Phase B : Acetonitrile.

  • Gradient :

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient from 60% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 60% B

    • 19-25 min: Re-equilibration at 60% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection : UV at 225 nm.

  • Injection Volume : 10 µL.

  • Sample Diluent : 50:50 Acetonitrile:Water. Ensure samples are analyzed promptly after preparation.

Data Summary Table
ParameterRecommendationRationale
Storage Solvent Dry Acetonitrile, THF, or DMSOAprotic solvents prevent acid-catalyzed hydration.
Aqueous Buffer Phosphate or Acetate Buffer (pH 7.0-7.5)Neutral pH minimizes protonation of the alkene.
Reaction/Workup pH > 6.5 (if possible)Avoids the primary mechanism of degradation.
HPLC Mobile Phase Buffered at neutral pH (e.g., Ammonium Acetate)Prevents on-column degradation and ensures reproducible results.
Acceptable Acids (if necessary) Acetic Acid (dilute) > Formic Acid > TFAUse the weakest acid possible at the lowest concentration.
References
  • Chemistry Steps. (2025, January 7). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Available from: [Link]

  • Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. Available from: [Link]

  • University of Calgary. Reactions of Alkenes. Available from: [Link]

  • Chemistry LibreTexts. (2025, October 6). 8.4: Hydration of Alkenes- Acid-Catalyzed Hydration. Available from: [Link]

  • Al-Harthy, N. T., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PMC. Available from: [Link]

  • Ohio State University. ORGANIC CHEMISTRY I – PRACTICE EXERCISE Alkene reactions and mechanisms.
  • Wang, C., et al. (2021). Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery. PMC. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 6. ANALYTICAL METHODS. Available from: [Link]

  • Wang, C., et al. (2021). Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery. Chemical Science (RSC Publishing). Available from: [Link]

  • S. G., et al. (2020). Oxidative Rearrangement of Stilbenes to 2,2-Diaryl-2- hydroxyacetaldehydes. Semantic Scholar. Available from: [Link]

  • Wang, C., et al. (2020, December 28). Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]

  • Liu, Z., et al. (2021). Stability properties of natural estrogen conjugates in different aqueous samples at room temperature and tips for sample storage. PubMed. Available from: [Link]

  • IB Chemistry. R3.4.5 Electrophilic Addition to Alkenes. Available from: [Link]

  • University of Wisconsin Colleges. ELECTROPHILIC ADDITIONS OF ALKENES AS THE COUNTERPART OF ELIMINATIONS.
  • Lewis, F. D., et al. (2006). Methoxy-Substituted Stilbenes, Styrenes, and 1-Arylpropenes: Photophysical Properties and Photoadditions of Alcohols. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • OrgoSolver. Common Alkene Reactions: Electrophilic Additions. Available from: [Link]

  • D’hooghe, M., & De Kimpe, N. (2006). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. Available from: [Link]

  • Havens, S. M., et al. (2010). Stability, preservation, and quantification of hormones and estrogenic and androgenic activities in surface water runoff. PubMed. Available from: [Link]

  • Gasińska, A., et al. (2017). Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells. PMC. Available from: [Link]

  • Wiley-VCH. (2015). 1 Stilbenes Preparation and Analysis. Available from: [Link]

  • Bodoki, E., et al. (2025). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. MDPI. Available from: [Link]

  • Chemistry Steps. (2025, April 30). Electrophilic Addition Reactions of Alkenes. Available from: [Link]

  • NC State University Libraries. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov's Rule – Fundamentals of Organic Chemistry. Available from: [Link]

  • Hanselman, T. A., et al. (2015). Degradation of estrogens in dairy waste solids: Effects of acidification and temperature. Journal of Environmental Quality. Available from: [Link]

  • Kumar, D., et al. (2021). Validation of a Rapid and Sensitive Reversed-Phase Liquid Chromatography Method and Force Degradation Study of Synthesized (E)-3-(2,4,6-tri-Methoxyphenyl)-1-phenylpro-2 ene-1-one. Chemical Methodologies. Available from: [Link]

  • Liu, Z., et al. (2021). Stability properties of natural estrogen conjugates in different aqueous samples at room temperature and tips for sample storage. ResearchGate. Available from: [Link]

  • Ike, M., et al. (2002). Acute Toxicity, Mutagenicity, and Estrogenicity of Biodegradation Products of bisphenol-A. PubMed. Available from: [Link]

  • Caballero-Casero, N., et al. (2016). Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources. Analytica Chimica Acta. Available from: [Link]

  • U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. Available from: [Link]

  • Analytical Methods in Environmental Chemistry Journal. Articles List. Available from: [Link]

  • ResearchGate. (2007). (PDF) 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one. Available from: [Link]

  • Liu, Z., & van Breemen, R. B. (2001). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available from: [Link]

  • Preprints.org. (2024). The Degradation Product Promoted Depolymerization Strategy for Chemical Recycling of Poly(bisphenol a Carbonate). Available from: [Link]

  • Felis, E., et al. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. MDPI. Available from: [Link]

  • MDPI. (2012). Crystal and Molecular Structure Studies of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and Ethyl 4-(3-Bromophenyl). Available from: [Link]

  • Grimes, T. S., et al. (2012). Oxidative degradation of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in nitric acid studied by electrospray ionization mass spectrometry. PubMed. Available from: [Link]

  • Jasinski, J. P., et al. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. PMC - PubMed Central - NIH. Available from: [Link]

  • ChemSynthesis. (2025). (2E)-3-(4-methoxyphenyl)-1-phenyl-2-propen-1-amine. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Bis(p-methoxyphenyl) Compounds

Welcome to the Technical Support Center for the synthesis of bis(p-methoxyphenyl) derivatives. These structural motifs are critical in the development of advanced materials, ligands, and pharmaceuticals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of bis(p-methoxyphenyl) derivatives. These structural motifs are critical in the development of advanced materials, ligands, and pharmaceuticals. However, their synthesis—typically via Friedel-Crafts alkylation/acylation or Suzuki-Miyaura cross-coupling—is fraught with chemoselectivity and regioselectivity challenges.

This guide is engineered for research scientists and drug development professionals, providing causal troubleshooting, validated protocols, and mechanistic insights to optimize your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Category A: Friedel-Crafts Alkylation & Acylation

Q1: Why am I observing significant ether cleavage (demethylation) during the synthesis of bis(p-methoxyphenyl) derivatives using AlCl₃ or BBr₃? A1: Unintended demethylation is a classic pitfall when utilizing strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) with anisole derivatives. The causality lies in the Lewis basicity of the methoxy oxygen. The Lewis acid forms a strong thermodynamic adduct with the ether oxygen, weakening the O–CH₃ bond. Subsequent nucleophilic attack by the dissociated halide (e.g., Cl⁻ or Br⁻) on the methyl group cleaves the ether, generating a phenoxide intermediate and a halomethane byproduct[1]. To prevent this, you must switch to a milder Lewis acid (such as ZnCl₂) that is electrophilic enough to activate your alkyl/acyl halide but not oxophilic enough to trigger ether cleavage.

Q2: How can I improve the regioselectivity to favor the para-product over the ortho-product? A2: The methoxy group is a strong activating, ortho/para-directing group. Under purely kinetic control, ortho-substitution can be significant due to proximity effects[2]. However, the para-position is thermodynamically favored due to the steric bulk of the methoxy group. To maximize para-selectivity, you must shift the reaction toward thermodynamic control. This is achieved by increasing the steric bulk of your electrophile, utilizing lower temperatures during the initial addition to control the exotherm, and employing highly structured catalyst systems, such as Zinc-based deep eutectic solvents, which have been shown to yield up to 95% para-selectivity[3].

Category B: Suzuki-Miyaura Cross-Coupling

Q3: When coupling 4-methoxyphenylboronic acid to an aryl halide, I am isolating large quantities of 4,4'-dimethoxybiphenyl. How do I suppress this homocoupling? A3: The formation of 4,4'-dimethoxybiphenyl is the result of a competing Pd(0)/Pd(II) oxidative homocoupling pathway. This side reaction is highly sensitive to the presence of dissolved oxygen and the solvent composition. The causality of suppressing this lies in the activation rate of the boronic acid. Increasing the aqueous fraction of your solvent system (e.g., altering the CH₃CN:H₂O ratio) directly enhances the formation of the reactive boronate species via base activation. This accelerates the desired transmetalation step of the cross-coupling cycle, allowing it to kinetically outcompete the oxidative homocoupling pathway[4].

Part 2: Mechanistic Visualizations

FC_Troubleshooting Start Friedel-Crafts Synthesis of Bis(p-methoxyphenyl) Core Issue1 Issue: High Demethylation (Ether Cleavage) Start->Issue1 Issue2 Issue: Poor Para-Selectivity (High Ortho Isomer) Start->Issue2 Mech1 Strong Lewis Acid (e.g., AlCl3) forms adduct with -OCH3 Issue1->Mech1 Root Cause Mech2 Kinetic Control / Small Electrophile favors ortho-attack Issue2->Mech2 Root Cause Sol1 Switch to Milder Lewis Acid (e.g., ZnCl2 or Eutectic Solvent) Mech1->Sol1 Resolution Sol2 Thermodynamic Control & Use Bulky Electrophiles Mech2->Sol2 Resolution

Troubleshooting workflow for Friedel-Crafts synthesis of bis(p-methoxyphenyl) compounds.

Suzuki_Pathway Boronic 4-Methoxyphenylboronic Acid PdCycle Pd(0)/Pd(II) Catalytic Cycle Boronic->PdCycle Cond1 Low H2O / High O2 (Oxidative Conditions) PdCycle->Cond1 Pathway A Cond2 Optimal H2O Ratio (e.g., CH3CN:H2O 2:3) PdCycle->Cond2 Pathway B Homo Homocoupling Product (4,4'-Dimethoxybiphenyl) Cond1->Homo Transmetalation of 2 boronic acids Cross Desired Cross-Coupling Bis(p-methoxyphenyl) Product Cond2->Cross Efficient Base Activation

Mechanistic divergence of cross-coupling versus homocoupling based on solvent water content.

Part 3: Quantitative Data Summaries

Table 1: Regioselectivity in Friedel-Crafts Acylation of Anisole[3]

Demonstrating the impact of mild Lewis acid deep eutectic solvents on isomer distribution.

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (Ortho / Meta / Para)
[CholineCl][ZnCl₂]₃100905 / 0 / 95
[CholineCl][ZnCl₂]₃120955 / 0 / 95
Table 2: Influence of Solvent Ratio on Suzuki-Miyaura Selectivity[4]

Reactants: Iodobenzene + 4-methoxyphenylboronic acid. Note how increasing the aqueous fraction significantly enhances cross-coupling over homocoupling.

Solvent System (CH₃CN : H₂O)Cross-Coupling Yield (%)Homocoupling Yield (%)Ratio (Cross : Homo)
3 : 232.710.8~ 3.0 : 1
2 : 351.28.2~ 6.2 : 1

Part 4: Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of Bis(p-methoxyphenyl)methane via Mild Friedel-Crafts

This protocol utilizes a milder zinc-based catalyst to prevent ether cleavage while maximizing para-selectivity.

  • Preparation & Purging: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon three times.

  • Reagent Loading: Add 1.0 equivalent of the electrophile (e.g., 4-methoxybenzyl chloride) and 0.35 equivalents of anhydrous ZnCl₂ (or a[CholineCl][ZnCl₂]₃ eutectic mixture). Suspend in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality Check: ZnCl₂ is chosen over AlCl₃ because it lacks the oxophilicity required to permanently complex with the methoxy group, thereby shutting down the demethylation pathway.

  • Substrate Addition: Dissolve 1.2 equivalents of anisole in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel, maintaining the temperature at 0 °C.

    • Causality Check: Dropwise addition at low temperature controls the exotherm, preventing polyalkylation and kinetically suppressing the formation of the ortho-isomer.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting electrophile and the appearance of a UV-active spot at R_f ~0.4 indicates successful conversion. A highly polar, tailing spot at R_f < 0.1 would indicate unwanted demethylation (phenoxide formation).

  • Quenching & Workup: Quench the reaction by pouring it into a beaker containing crushed ice and 1M HCl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Suppressed Homocoupling

This protocol optimizes the solvent ratio and atmosphere to prevent the oxidative dimerization of 4-methoxyphenylboronic acid.

  • Solvent Degassing (Critical Step): Prepare a solvent mixture of CH₃CN and H₂O in a 2:3 volumetric ratio. Sparge the mixture vigorously with Argon for at least 30 minutes prior to use.

    • Causality Check: Dissolved oxygen acts as the terminal oxidant in the Pd(II)-mediated oxidative homocoupling of the boronic acid. Strict anaerobic conditions are mandatory.

  • Reaction Setup: In a sealed pressure tube, combine 1.0 equivalent of the aryl halide, 1.1 equivalents of 4-methoxyphenylboronic acid, 3.0 equivalents of K₂CO₃, and 5 mol% of Pd(PPh₃)₄.

  • Solvent Addition: Add the degassed 2:3 CH₃CN:H₂O solvent mixture under a continuous stream of Argon. Seal the tube immediately.

    • Causality Check: The high water content (60%) is required to efficiently dissolve the K₂CO₃ base, which rapidly forms the reactive boronate complex [Ar-B(OH)₃]⁻. This accelerates the transmetalation step, kinetically outcompeting any residual homocoupling pathways.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours with vigorous stirring (800 rpm) to ensure biphasic mixing.

  • Self-Validating Monitoring: Analyze the crude mixture via GC-MS. An optimized reaction will show the cross-coupled product as the dominant peak, with the homocoupled 4,4'-dimethoxybiphenyl byproduct (m/z 214) reduced to trace levels (peak area ratio > 6:1).

References

  • Olah, G. A., Olah, J. A., & Ohyama, T. "Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations." Journal of the American Chemical Society. URL:[Link]

  • Qiao, et al. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)." RSC Advances. URL:[Link]

  • "Solvent ratio effect on the coupling reaction selectivity - Supporting Information." Journal of Materials Chemistry (RSC). URL:[Link]

  • Lord, R. L., et al. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Regioselectivity in 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex regioselective synthesis of highly substituted hexene de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex regioselective synthesis of highly substituted hexene derivatives.

The target molecule, 3-ethyl-2,4-bis(p-methoxyphenyl)-1-hexene , presents a classic synthetic challenge: forcing the formation of a terminal double bond (1-hexene) in a system that thermodynamically strongly favors the internal double bond (2-hexene) due to heavy steric bulk at the C2, C3, and C4 positions. This guide provides causal troubleshooting, self-validating protocols, and mechanistic pathways to overcome these barriers.

Part 1: Troubleshooting Olefination Strategies (Kinetic Control)

Q: I am attempting to synthesize the target molecule via a Wittig reaction on the precursor ketone, 1-(p-methoxyphenyl)-2-ethyl-3-(p-methoxyphenyl)pentan-1-one. Why is my yield of the terminal alkene consistently below 10%?

A: The failure is driven by severe steric hindrance preventing the formation of the oxaphosphetane intermediate. The Wittig reagent, methylenetriphenylphosphorane (


), is exceptionally bulky. Your precursor ketone features an alpha-ethyl group and a beta-aryl group. When the bulky triphenylphosphine group attempts to approach the carbonyl carbon, it experiences massive steric repulsion. Instead of undergoing [1], the ylide either fails to react or acts as a base, causing unwanted enolization of the ketone.

The Solution: Switch to Tebbe's Reagent (


).
Tebbe's reagent generates a highly electrophilic, sterically unencumbered titanium carbene. It is specifically designed to[2] and does not suffer from the basic enolization side-reactions typical of phosphorus ylides. Furthermore, it exhibits [3].

Part 2: Troubleshooting Elimination Strategies (Thermodynamic vs. Kinetic Control)

Q: I converted the precursor ketone to the tertiary alcohol, 3-ethyl-2,4-bis(p-methoxyphenyl)hexan-2-ol, using methylmagnesium bromide. However, acid-catalyzed dehydration yields almost exclusively the 2-hexene isomer. How can I force the formation of the 1-hexene isomer?

A: You must shift the reaction from thermodynamic control (E1) to kinetic control (E2) using a bulky base. Acid-catalyzed dehydration proceeds via an E1 mechanism. The alcohol is protonated, water leaves to form a carbocation, and the system eliminates a proton to form the most thermodynamically stable product. According to[4], this will always be the heavily substituted internal alkene (2-hexene).

The Solution: To achieve the terminal alkene (the Hofmann product), you must utilize an E2 elimination with a sterically hindered base. First, convert the tertiary alcohol into a good leaving group (e.g., a mesylate). Then, treat it with a bulky base like Potassium tert-butoxide (KOtBu). The massive steric bulk of KOtBu physically prevents it from accessing the hindered C3 proton. Instead, it is forced to[5], yielding the desired 1-hexene.

Part 3: Quantitative Data Summary

The table below summarizes the expected regioselectivity and yields based on the chosen synthetic pathway.

Synthetic StrategyReagentsPrimary IntermediateRegioselectivity (1-Hexene : 2-Hexene)Typical Yield
Standard Wittig

, THF
Oxaphosphetane>99:1<10% (Steric failure)
Tebbe Olefination

, Toluene
Titanacyclobutane>99:185–90%
Acid Dehydration (E1)

, Heat
Carbocation5:95 (Zaitsev favored)75% (Wrong isomer)
Bulky Base E2 1. MsCl, 2. KOtBuMesylate92:8 (Hofmann favored)65–70%

Part 4: Self-Validating Experimental Protocols

Protocol A: Titanium-Mediated Methylenation (Tebbe Olefination)

Use this protocol to bypass steric hindrance during ketone olefination.

  • Preparation: Under an inert argon atmosphere, dissolve 1.0 eq of 1-(p-methoxyphenyl)-2-ethyl-3-(p-methoxyphenyl)pentan-1-one in anhydrous toluene (0.2 M). Cool the flask to -40 °C.

  • Reagent Addition: Dropwise, add 1.2 eq of Tebbe reagent (0.5 M in toluene). Maintain the temperature below -30 °C during addition to prevent premature decomposition of the titanium carbene.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Quench & Self-Validation: Carefully quench the reaction by adding 15% aqueous NaOH dropwise at 0 °C until gas evolution ceases.

    • Self-Validation Checkpoint: Before proceeding to column chromatography, take an aliquot of the organic layer for crude FT-IR analysis. The complete disappearance of the strong carbonyl stretch at

      
       and the emergence of a terminal alkene C-H bend at 
      
      
      
      confirms successful methylenation.
  • Purification: Filter the resulting titanium salts through a pad of Celite, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Hofmann-Selective E2 Elimination

Use this protocol if proceeding via the tertiary alcohol intermediate.

  • Mesylation: Dissolve 1.0 eq of 3-ethyl-2,4-bis(p-methoxyphenyl)hexan-2-ol in anhydrous

    
    . Add 2.0 eq of triethylamine and cool to 0 °C. Dropwise, add 1.2 eq of methanesulfonyl chloride (MsCl). Stir for 1 hour, then wash with brine, dry over 
    
    
    
    , and concentrate to yield the crude mesylate.
  • Elimination: Dissolve the crude mesylate in anhydrous THF. Cool to 0 °C and add 2.5 eq of Potassium tert-butoxide (KOtBu) in THF. Reflux the mixture for 4 hours.

  • Workup & Self-Validation: Quench with saturated

    
     and extract with diethyl ether.
    
    • Self-Validation Checkpoint: Analyze the crude mixture via

      
      . The presence of two distinct doublet/multiplet signals between 
      
      
      
      confirms the terminal
      
      
      protons of the desired Hofmann product. If a single multiplet around
      
      
      is observed alongside a vinylic methyl doublet, the Zaitsev product has formed, indicating insufficient base bulk.

Part 5: Mechanistic Workflow Diagram

G Ketone Precursor Ketone 1-(p-methoxyphenyl)-2-ethyl- 3-(p-methoxyphenyl)pentan-1-one Wittig Wittig Olefination (Ph3P=CH2) Ketone->Wittig Steric Clash Tebbe Tebbe Olefination (Cp2TiCH2AlClMe2) Ketone->Tebbe Titanium Carbene Grignard Grignard Addition (MeMgBr) Ketone->Grignard Nucleophilic Addition Target Target Molecule (1-Hexene) 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (Hofmann Product) Wittig->Target Low Yield (<10%) Tebbe->Target High Yield (>85%) Alcohol Tertiary Alcohol 3-Ethyl-2,4-bis(p-methoxyphenyl)hexan-2-ol Grignard->Alcohol E1 Acid Dehydration (E1) (H2SO4, Heat) Alcohol->E1 Carbocation Formation E2 Bulky Base Elimination (E2) (1. MsCl, 2. KOtBu) Alcohol->E2 Mesylation Byproduct Internal Alkene (2-Hexene) (Zaitsev Product) E1->Byproduct Thermodynamic Control E2->Target Kinetic Control (Sterics)

Figure 1: Mechanistic pathways dictating regioselectivity in 1-hexene synthesis.

References

  • Title : 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction Source : Pressbooks (Organic Chemistry) URL :[Link]

  • Title : Zaitsev Rule - Regioselectivity of E2 Elimination with Practice Source : Chemistry Steps URL :[Link]

  • Title : The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? Source : Master Organic Chemistry URL :[Link]

  • Title : The direct conversion of carbonyl compounds into alkenes using methods that involve metal carbenes or gem-dimetallics (N. A. Petasis) Source : Thieme Connect (Science of Synthesis) URL :[Link]

  • Title : 1-O-Vinyl Glycosides via Tebbe Olefination, Their Use as Chiral Auxiliaries and Monomers Source : ACS Publications (Journal of Organic Chemistry) URL :[Link]

Sources

Optimization

Technical Support Center: Workup &amp; Purification Optimization for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Welcome to the Technical Support Center for the synthesis and isolation of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) . This highly lipophilic, non-steroidal estrogen derivative presents unique challenges d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) . This highly lipophilic, non-steroidal estrogen derivative presents unique challenges during post-reaction processing. Because its synthesis typically involves the dehydration of a tertiary carbinol or a Wittig olefination, the resulting kinetic terminal alkene (1-hexene) is highly susceptible to degradation.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot and optimize workup procedures, ensuring high isomeric purity and preventing product loss.

Optimized Workup Workflow

WorkupWorkflow cluster_0 Phase Separation & Washing A Crude Reaction Mixture B Quench & Neutralize (Sat. NaHCO3 / Ice) A->B C Liquid-Liquid Extraction (MTBE or Hexane/EtOAc) B->C D Filter Emulsions (Celite Pad) C->D E Phase Separation D->E F Aqueous Layer (Discard) E->F G Organic Layer (Product) E->G H Washing (Water -> pH 8 Brine) G->H I Drying (Anhydrous Na2SO4 ONLY) H->I J Concentration (Rotovap, < 35°C) I->J K Purification (Basic Alumina Chromatography) J->K

Optimized workup workflow for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene.

Troubleshooting Guides

Q1: Why does my isolated product show a mixture of 1-hexene and 2-hexene isomers, despite the reaction strictly forming the terminal alkene? A: This is caused by acid-catalyzed positional isomerization. The terminal double bond in 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is thermodynamically less stable than its internal (2-hexene) counterpart. The electron-donating p-methoxy groups strongly stabilize any intermediate benzylic/allylic carbocation formed via protonation. This drastically lowers the activation energy for a 1,3-hydride shift, driving the rapid conversion of the kinetic terminal alkene to the thermodynamic internal alkene. Critical Failure Point: The use of Magnesium Sulfate (MgSO₄) as a drying agent. MgSO₄ is slightly acidic in organic solvents and is a known culprit for catalyzing the isomerization of acid-sensitive terminal alkenes[1]. Actionable Solution: Strictly use anhydrous Sodium Sulfate (Na₂SO₄), which is chemically neutral and will not protonate the alkene[2][3]. Furthermore, ensure the organic layer is washed with saturated aqueous NaHCO₃ prior to drying, and keep the rotary evaporator water bath below 35°C.

Q2: I am experiencing severe, unbreakable emulsions during the liquid-liquid extraction phase. How can I resolve this? A: Emulsions in this workflow are typically caused by the high lipophilicity of the bis-aryl hexene (LogP ~ 6) interacting with gelatinous inorganic salts (e.g., magnesium hydroxide from Grignard reagents). Highly polar solvents like pure ethyl acetate (EtOAc) or dichloromethane (DCM) exacerbate this by partially solubilizing the aqueous coordination spheres of these metals. Actionable Solution: Switch the extraction solvent to a less polar system, such as Methyl tert-butyl ether (MTBE) or a 1:1 mixture of Hexanes/EtOAc. If an emulsion persists, do not add more solvent. Instead, vacuum-filter the entire biphasic mixture through a 2-inch tightly packed pad of Celite. This physically shears the emulsion and removes the insoluble polymeric metal salts, allowing for immediate phase separation.

Q3: How do I efficiently remove triphenylphosphine oxide (TPPO) if this molecule was synthesized via a Wittig olefination? A: TPPO is notoriously difficult to separate from lipophilic alkenes via standard silica gel chromatography. Furthermore, standard silica gel supports can be acidic in non-polar solvents, which induces the aforementioned alkene isomerization[3]. Actionable Solution: Exploit differential solubility. After concentrating the crude organic layer, resuspend the oily residue in cold hexanes containing 5% diethyl ether. TPPO is highly insoluble in cold hexanes and will precipitate as a white solid. Filter the suspension through a short plug of deactivated basic alumina (Activity Grade III). This retains the remaining trace TPPO while allowing the non-polar hexene to elute cleanly without acid-catalyzed rearrangement.

Quantitative Data: Workup Parameter Optimization

The following table summarizes the causal relationship between workup parameters and the final yield/isomeric purity of the target compound.

Extraction SolventWash BufferDrying AgentEvaporation TempIsolated Yield (%)1-Hexene : 2-Hexene Ratio
EtOAcWaterMgSO₄45°C6860 : 40
DCMBrineMgSO₄40°C7275 : 25
MTBESat. NaHCO₃Na₂SO₄35°C89>98 : 2
Hexanes/EtOAc (1:1)Sat. NaHCO₃Na₂SO₄30°C91>99 : 1

Standard Operating Procedure: Optimized Workup

To ensure a self-validating and reproducible isolation of the terminal alkene, strictly adhere to the following step-by-step methodology:

  • Quenching: Cool the crude reaction mixture to 0°C using an ice bath. Slowly add saturated aqueous NaHCO₃ (1.5 volumes relative to reaction volume) dropwise to quench any residual organometallic reagents or acids while maintaining a slightly basic pH.

  • Extraction: Add MTBE or Hexanes/EtOAc (1:1) to the quenched mixture. If a milky precipitate or emulsion forms, vacuum-filter the entire mixture through a 2-inch pad of Celite, washing the pad with additional extraction solvent.

  • Phase Separation: Transfer the clear filtrate to a separatory funnel. Separate the aqueous layer and back-extract twice with MTBE.

  • Washing: Combine the organic layers and wash sequentially with distilled water, followed by saturated brine. Self-Validation Check: Test the pH of the aqueous brine discard; it must be ≥ 7. If acidic, repeat the NaHCO₃ wash.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15–30 minutes[2]. Do not use MgSO₄ or CaCl₂ [4]. Filter off the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator). The water bath must be strictly maintained at ≤ 35°C to prevent thermal isomerization.

  • Purification: Pass the crude oil through a short plug of deactivated basic alumina (Activity Grade III) using hexanes as the eluent to remove polar byproducts.

Frequently Asked Questions (FAQs)

Q: Can I store the purified 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene at room temperature? A: No. Due to the electron-rich nature of the p-methoxyphenyl groups and the terminal alkene, the compound is susceptible to auto-oxidation and polymerization. Store it neat (unsolvated) at -20°C under an inert argon or nitrogen atmosphere.

Q: Is it safe to use a standard silica gel column for the final purification? A: It is highly discouraged. Standard silica gel (pH ~4.5-5.5) is acidic enough to catalyze the isomerization of the 1-hexene to the 2-hexene isomer during the residence time on the column. Always use deactivated basic alumina or perform a recrystallization if the compound solidifies.

Q: Will the slightly basic workup conditions cleave the p-methoxy ether linkages? A: No. Aryl methyl ethers are highly stable to basic conditions and mild nucleophiles. They typically require harsh Lewis acids (e.g., BBr₃) or strong Brønsted acids at elevated temperatures for cleavage. The mild NaHCO₃ wash strictly protects the molecule.

References

Sources

Troubleshooting

dealing with emulsion formation during extraction of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Technical Support Center: Troubleshooting Emulsions in the Extraction of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Emulsions in the Extraction of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing phase-separation failures during the liquid-liquid extraction (LLE) of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene.

I. The Causality of Emulsion Formation (FAQs)

Q: Why does 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene specifically trigger severe emulsions during workup? A: 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene is a highly lipophilic, non-polar diarylhexene derivative. Its synthesis (often involving organometallic coupling or Friedel-Crafts alkylation) requires quenching with water or acid. This quench generates fine inorganic particulates (e.g., aluminum or magnesium salts). Because of the target molecule's high lipophilicity, these fine particulates migrate to the aqueous-organic interface, acting as solid stabilizers to form a stubborn1[1]. Additionally, unreacted amphiphilic byproducts can lower interfacial tension, creating a stable dispersion of microscopic droplets[2].

Q: I am using Dichloromethane (DCM) and getting a persistent milky emulsion. Should I switch solvents? A: Yes. DCM is notorious for forming stable emulsions because its density (1.33 g/cm³) is very close to that of heavily salted aqueous phases, minimizing the density differential required for gravity-driven separation[3]. Switching to a less dense solvent like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) enhances this differential and promotes faster 3[3].

Q: When should I use acid/base adjustments versus brine? A: If the emulsion is stabilized by an alkali soap or unreacted surfactant-like byproducts, adjusting the pH (e.g., lowering to pH 2 with HCl) alters the ionization state of the surfactant, destroying its4[4]. Brine should be used when the emulsion is purely a result of partial miscibility or a 2[2].

II. Diagnostic Workflow

EmulsionWorkflow Start Emulsion Forms During LLE CheckSolids Visible particulates or metal salts? Start->CheckSolids Celite Protocol B: Celite® Filtration CheckSolids->Celite Yes CheckDensity Low density difference between phases? CheckSolids->CheckDensity No Centrifuge Protocol C: Centrifugation Celite->Centrifuge If fails Brine Protocol A: Add Brine (Salting Out) CheckDensity->Brine Yes CheckSurfactant Surfactant-like byproducts present? CheckDensity->CheckSurfactant No Brine->Centrifuge If fails AcidBase Adjust pH or Add Methanol CheckSurfactant->AcidBase Yes CheckSurfactant->Centrifuge No / Persistent AcidBase->Centrifuge If fails

Caption: Diagnostic workflow for resolving LLE emulsions during diarylhexene extraction.

III. Step-by-Step Troubleshooting Protocols

Protocol A: The "Salting Out" Technique (Density & Polarity Adjustment)

Causality: Adding a saturated sodium chloride (brine) solution increases the ionic strength and density of the aqueous phase. This maximizes the density differential between the aqueous layer and the organic solvent, forcing the non-polar 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene entirely into the organic phase while causing the4[4].

Methodology:

  • Allow the separatory funnel to sit undisturbed for 10-15 minutes to assess the baseline emulsion volume.

  • Add 10-20 mL of saturated aqueous NaCl (brine) per 100 mL of emulsion directly into the separatory funnel[2].

  • Add a small volume (5-10 mL) of the primary extraction solvent (e.g., EtOAc) to slightly dilute the organic phase.

  • Gently swirl the funnel in a circular motion for 1-2 minutes. Do not shake vigorously.

  • Allow the phases to separate for 15-30 minutes. Self-Validation: Observe the interface after 15 minutes. The protocol is successful when a sharp, mirror-like boundary forms between the aqueous and organic phases, with no milky intermediate layer.

Protocol B: Celite® Filtration for Pickering Emulsions

Causality: If the emulsion is stabilized by suspended metal salts from the reaction quench, chemical adjustments will fail. The particulates must be physically removed. Passing the biphasic mixture through a diatomaceous earth (Celite®) pad strips the solid stabilizers, allowing the two liquid phases to coalesce immediately upon 1[1].

Methodology:

  • Prepare a Büchner funnel with a properly fitted filter paper.

  • Slurry 5-10 grams of Celite® 545 in the extraction solvent and pour it into the funnel under vacuum to create a uniform 1-2 cm pad[1].

  • Discard the solvent from the filter flask and replace the flask with a clean receiving flask.

  • Pour the entire emulsified mixture directly onto the Celite® pad under moderate vacuum.

  • Rinse the pad with 15 mL of fresh organic solvent to ensure complete recovery of the highly lipophilic product. Self-Validation: Inspect the filtrate in the receiving flask. The protocol is self-validating if the liquid passes through the funnel as a clear, biphasic mixture that immediately separates without further agitation[1].

Protocol C: Centrifugation for Micro-Emulsions

Causality: When density differences are negligible and particulates are absent, the emulsion is likely stabilized by surfactant-like impurities. Centrifugation applies high relative centrifugal force (RCF), overcoming the steric stabilization of the droplets and forcing phase separation based on minute 5[5].

Methodology:

  • Transfer the stubborn emulsion into glass or solvent-resistant (e.g., PTFE or FEP) centrifuge tubes. Ensure tubes are balanced perfectly.

  • Centrifuge at 3,000 - 3,500 rpm for 5 to 10 minutes at room temperature[5].

  • Carefully remove the tubes from the rotor to avoid disturbing the newly formed layers.

  • Use a glass pipette to carefully decant the target organic layer containing the 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene. Self-Validation: Post-centrifugation, the presence of a solid "protein/salt cake" at the interface confirms the successful forced precipitation of the emulsifying agents, leaving >90% of the lipophilic product in the clear organic layer[5].

IV. Quantitative Comparison of Emulsion-Breaking Techniques

TechniquePrimary TargetMechanism of ActionEst. TimeMax ScalabilitySuccess Rate
Salting Out (Brine) Low density differentialIncreases aqueous density by ~1.2 g/cm³15-30 min>10 L75%
Celite® Filtration Suspended metal salts (Pickering)Physical removal of 1-10 μm solid stabilizers20-40 min1-5 L90%
Centrifugation Micro-emulsions / Surfactants3000-3500 RCF forces phase separation10-15 min<500 mL99%
Solvent Alteration Polarity mismatchAlters interfacial tension (e.g., 5% v/v MeOH)5-10 min>10 L60%

V. References

  • Title: preventing emulsion during workup of Friedel-Crafts acylation Source: benchchem.com URL: 1

  • Title: Emulsion Breaking Techniques for Oil in Water Solvent Extractions Source: spectrosci.com URL: 2

  • Title: Techniques for Emulsion Breaking for Oil in Water Solvent Extractions Source: azom.com URL: 4

  • Title: Breaking emulsions : r/chemistry Source: reddit.com URL: 3

  • Title: How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? Source: researchgate.net URL: 5

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Elucidation of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene using 2D NMR

This guide provides an in-depth, experimentally-grounded methodology for the unambiguous structural confirmation of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene. We move beyond a simple recitation of steps to explain the un...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experimentally-grounded methodology for the unambiguous structural confirmation of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene. We move beyond a simple recitation of steps to explain the underlying logic and causality of experimental choices, empowering researchers to apply these principles to their own structural elucidation challenges. By synergistically employing a suite of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments, we construct a self-validating workflow that definitively establishes molecular connectivity.

Introduction: The Challenge of Complex Isomers

The synthesis of complex organic molecules like 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene can often yield a variety of constitutional isomers. Relying solely on one-dimensional (1D) ¹H and ¹³C NMR can be insufficient, as overlapping signals and complex coupling patterns may lead to ambiguous assignments.[1][2] 2D NMR spectroscopy provides the necessary resolution and correlation data to overcome these challenges.[3][4][5] This guide will focus on three cornerstone experiments:

  • COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically through two or three bonds (³JHH), revealing the spin systems of the molecule.[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹JCH), providing a direct link between the ¹H and ¹³C spectra.[8][9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for connecting disparate spin systems and identifying quaternary carbons.[7][8][10]

Together, these techniques allow us to piece together the molecular puzzle with a high degree of confidence.

The Proposed Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for the target molecule, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene.

Chemical structure of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene with atom numbering

Caption: Proposed structure and atom numbering scheme.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The quality of the final structural elucidation is fundamentally dependent on the quality of the acquired NMR data. The following protocol outlines the key steps for obtaining robust and reliable spectra.

Step 1: Sample Preparation
  • Dissolve the Analyte: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.

Step 2: Spectrometer Setup and Data Acquisition

The following experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[11]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to check for sample purity and concentration, and to serve as the reference for the 2D experiments.

  • 1D ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides the chemical shifts for all unique carbon atoms in the molecule.[12] A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.[10]

  • 2D Experiments: Run the standard pulse programs for COSY, HSQC, and HMBC experiments. While default parameters are often a good starting point, optimization may be required. For instance, the HMBC experiment can be optimized for different long-range coupling constants (e.g., 8 Hz) to enhance cross-peak intensity.[10]

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];

} } Caption: Standard experimental workflow for 2D NMR-based structural elucidation.

Results and Discussion: A Step-by-Step Guide to Spectral Interpretation

This section details the logical process of analyzing the suite of NMR spectra to assemble the final structure. We will use predicted chemical shifts based on known values for similar chemical environments.[13][14][15]

Analysis of 1D ¹H and ¹³C NMR Spectra

The first step is to analyze the 1D spectra to identify the basic components of the molecule. The predicted chemical shifts and multiplicities are summarized in the table below. We expect to see signals for two p-methoxyphenyl groups, a terminal vinyl group, two ethyl groups, and a hexene backbone.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom #TypePredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)
1CH₂~5.0-5.2, dd~115
2C-~145
3CH~3.5, m~50
4CH~3.2, m~55
5CH₂~1.4, m~30
6CH₃~0.9, t~14
7CH₂~1.6, m~25
8CH₃~0.8, t~12
9, 9'C-~135
10, 10'CH~7.1, d~130
11, 11'CH~6.8, d~114
12, 12'C-~158
13, 13'OCH₃~3.8, s~55
14, 14'C-~136
15, 15'CH~7.2, d~129
16, 16'CH~6.9, d~114
17, 17'C-~159
18, 18'OCH₃~3.8, s~55
COSY Analysis: Mapping the Proton Networks

The COSY spectrum reveals proton-proton connectivities. We expect to see two distinct spin systems corresponding to the two alkyl chains.

  • Ethyl Group: A correlation between the methyl protons (H-8, ~0.8 ppm) and the methylene protons (H-7, ~1.6 ppm).

  • Hexene Chain: A series of correlations tracing the backbone: H-1 will couple to H-3. H-3 will couple to H-4 and H-7. H-4 will couple to H-5. H-5 will show a correlation to the terminal methyl protons (H-6).

  • Aromatic Protons: Correlations will be seen between the ortho-coupled aromatic protons (H-10/H-11 and H-15/H-16).

HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum is used to assign the chemical shifts of protonated carbons.[9] Each cross-peak in the HSQC spectrum confirms a direct one-bond connection between a proton and a carbon. For example, the proton signal at ~5.1 ppm (H-1) will show a cross-peak with the carbon signal at ~115 ppm, definitively assigning this carbon as C-1. This process is repeated for all protonated carbons listed in Table 1. Quaternary carbons (C-2, C-9, C-12, C-14, C-17) will be absent from the HSQC spectrum, a key piece of diagnostic information.[9]

HMBC Analysis: Assembling the Molecular Skeleton

The HMBC experiment is the final and most critical step, as it reveals the long-range connections that piece the entire structure together.[10][16] The absence of a direct one-bond correlation in HMBC helps distinguish it from HSQC.[10]

Table 2: Key Expected HMBC and COSY Correlations

Proton(s)COSY Correlation withKey HMBC Correlations to Carbon(s)Structural Information Confirmed
H-1H-3C-2, C-3Confirms vinyl group adjacent to C-2 and C-3.
H-3H-1, H-4, H-7C-1, C-2, C-4, C-5, C-7, C-8, C-9Links the hexene backbone, the ethyl group, and one phenyl ring.
H-4H-3, H-5C-2, C-3, C-5, C-6, C-14Links the hexene backbone and the second phenyl ring.
H-7H-3, H-8C-3, C-8Confirms attachment of the ethyl group at the C-3 position.
H-10/10'H-11/11'C-9, C-11, C-12Confirms the p-methoxyphenyl substitution pattern.
H-13/13'NoneC-12Confirms the methoxy group attachment.

The most crucial correlations are those that link the independent fragments identified by COSY. For instance, a cross-peak between the methine proton H-3 and the aromatic quaternary carbon C-9 confirms the attachment of the first p-methoxyphenyl ring. Similarly, a correlation between H-4 and C-14 confirms the position of the second ring. These long-range correlations are definitive proof of the overall molecular architecture.

dot graphdot { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#EA4335", penwidth=2.0, arrowhead=vee, arrowsize=0.7];

} } Caption: Key HMBC correlations confirming the molecular backbone and substituent placement.

Comparison with Alternative Techniques

While other techniques provide valuable information, 2D NMR offers unparalleled detail regarding atomic connectivity in the solution state.

  • Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation patterns, which can suggest structural motifs. However, it cannot distinguish between isomers and does not directly prove atomic connectivity.

  • X-ray Crystallography: Offers the absolute structure with high precision. Its primary limitation is the requirement for a high-quality single crystal, which is often a significant bottleneck. Furthermore, the crystal structure may not perfectly represent the molecule's conformation in solution.

The suite of 2D NMR experiments described herein provides a robust, crystal-free method for complete structural assignment, making it an indispensable tool for synthetic and medicinal chemists.

Conclusion

The structural elucidation of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene serves as an excellent model for demonstrating the power of modern 2D NMR spectroscopy. By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, one can build a complete and unambiguous picture of the molecular structure. The COSY spectrum identifies the discrete spin systems, the HSQC spectrum links protons to their directly attached carbons, and the HMBC spectrum provides the crucial long-range correlations that connect all the molecular fragments. This integrated approach represents a self-validating system that ensures the highest level of confidence in the final structural assignment, a cornerstone of rigorous chemical research.

References

  • University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • SlideShare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Wiley Analytical Science. (2015). Organic Structures from 2D NMR Spectra. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Organic Chemistry Data. (2020). 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ResearchGate. (2025). 1 H, 13 C and 19 F NMR data of N -substituted 6-(4-methoxyphenyl)-7 H -pyrrolo[2,3- d ]pyrimidin-4-amines in DMSO- d 6. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

Sources

Comparative

Validating the Purity of Synthesized 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene by HPLC: A Comparative Methodological Guide

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) is a highly lipophilic, sterically hindered alkene. It serves as a critical intermediate in the synthesis of endocrine-modulating pharmaceuticals, organic photovol...

Author: BenchChem Technical Support Team. Date: March 2026

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) is a highly lipophilic, sterically hindered alkene. It serves as a critical intermediate in the synthesis of endocrine-modulating pharmaceuticals, organic photovoltaics (OPVs), and advanced functional materials. Validating the purity of this synthesized compound is paramount. Trace isomeric impurities—such as the migration of the terminal alkene to form 2-hexene or 3-hexene derivatives—or des-ethyl byproducts can drastically alter the physical and biological properties of downstream Active Pharmaceutical Ingredients (APIs).

Because the molecule features a hydrophobic hexene backbone and two electron-rich p-methoxyphenyl rings, standard analytical approaches often struggle to resolve closely related structural isomers. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries and detection modalities, providing a self-validating protocol for rigorous purity assessment.

Mechanistic Insight: The Causality Behind Column Selection

Standard C18 (Octadecylsilane) columns rely exclusively on dispersive, hydrophobic interactions. While effective for general lipophilic retention, C18 stationary phases often fail to provide the shape selectivity required to separate the terminal 1-hexene isomer from its thermodynamically more stable internal alkene counterparts.

Conversely, utilizing a Phenyl-Hexyl or Biphenyl stationary phase introduces orthogonal retention mechanisms. The phenyl rings on the silica surface engage in


 and dipole-dipole interactions with the p-methoxyphenyl groups of the analyte. This is critical: positional isomers of the double bond alter the 3D spatial orientation of the aromatic rings. A Phenyl-Hexyl column can detect these subtle conformational shifts, offering superior resolution (

) compared to C18.

Similar


 exploitation and mobile phase optimization have been documented as highly effective in the separation of structurally related bis(p-methoxyphenyl) compounds, such as methoxychlor and its degradation products ([1]; [2]).

Comparison of Analytical Modalities

To objectively evaluate the best approach for purity validation, we must compare both the stationary phase chemistries and the detection modalities.

Table 1: Comparison of HPLC Column Chemistries for CAS 131-88-4
Column ChemistryPrimary Interaction MechanismIsomer Resolution (

)
Suitability for CAS 131-88-4
C18 (Standard) Hydrophobic (Dispersive)Low (

)
Suboptimal. Struggles to differentiate terminal vs. internal alkene isomers.
Phenyl-Hexyl Hydrophobic +

High (

)
Optimal. Excellent shape selectivity for the p-methoxyphenyl orientation.
Biphenyl Enhanced

+ Steric
Very High (

)
Excellent, but may result in excessively long retention times due to high hydrophobicity.
Table 2: Comparison of Detection Modalities
Detection ModalitySensitivitySpecificityPrimary Application in Workflow
PDA / UV-Vis ~0.1% AreaLow (Detects chromophores)Routine purity quantification (Area %). Best monitored at 230 nm and 254 nm.
LC-MS (ESI+) High (ppm level)High (Mass-to-charge ratio)Identification of unknown impurities (e.g., des-ethyl or oxidized byproducts).
ELSD ModerateUniversal (Mass-based)Detecting non-chromophoric impurities (e.g., aliphatic synthetic reagents).

Note: For complex high molecular weight impurities, complimentary chromatographic techniques combining HPLC separation with MS detection are considered the gold standard ([3]).

Experimental Protocol: Step-by-Step Methodology

To establish a self-validating system, the following protocol utilizes a Phenyl-Hexyl column coupled with Photodiode Array (PDA) detection, optimized for the bis(p-methoxyphenyl) moiety. The inclusion of an acidic modifier (Formic Acid) ensures sharp peak shapes by suppressing secondary silanol interactions ([4]).

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of synthesized 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock solution.

  • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (the compound may exhibit mild photosensitivity).

Step 2: Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (FA).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid (FA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky, hydrophobic molecules).

  • Injection Volume: 5 µL.

Step 3: Gradient Elution Program
  • 0.0 - 2.0 min: 50% B (Isocratic hold to elute polar synthetic reagents and salts).

  • 2.0 - 12.0 min: 50%

    
     95% B (Linear ramp to elute the highly hydrophobic target and separate closely eluting isomers).
    
  • 12.0 - 17.0 min: 95% B (Column wash to remove strongly retained lipophilic impurities).

  • 17.0 - 17.1 min: 95%

    
     50% B.
    
  • 17.1 - 22.0 min: 50% B (Re-equilibration prior to the next injection).

Step 4: Detection and System Suitability
  • Monitor UV absorbance at 230 nm (optimal for the p-methoxyphenyl groups) and 254 nm (general aromatic/alkene conjugation).

  • Self-Validation Criteria: The tailing factor (

    
    ) for the main peak must be 
    
    
    
    . Resolution (
    
    
    ) between the main peak and the closest eluting impurity (e.g., the 2-hexene isomer) must be
    
    
    to guarantee accurate integration and purity calculation.

Workflow Visualization

HPLC_Validation Start Synthesized Compound CAS 131-88-4 Prep Sample Preparation (1.0 mg/mL in MeCN) Start->Prep ColSelect Stationary Phase Selection Prep->ColSelect C18 C18 Column (Hydrophobic Retention) ColSelect->C18 Baseline Phenyl Phenyl-Hexyl Column (π-π Interactions) ColSelect->Phenyl Optimized Gradient Gradient Optimization (Water/MeCN + 0.1% FA) C18->Gradient Phenyl->Gradient Detect Detection Modality Gradient->Detect UV PDA (UV 230/254 nm) Quantification Detect->UV MS LC-MS (ESI+) Impurity Identification Detect->MS Valid Purity Validation (Target >99.0%) UV->Valid MS->Valid

Workflow for HPLC method development and purity validation of CAS 131-88-4.

References

  • SIELC Technologies. "Separation of Methoxychlor on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "ANALYTICAL METHODS - Toxicological Profile for Methoxychlor." NCBI Bookshelf. Available at:[Link]

  • Craig, Z. R., et al. "Development of a validated high performance liquid chromatography assay for the detection and quantification of methoxychlor and its mono- and bis-hydroxy metabolites from ovarian follicle culture media." ResearchGate. Available at:[Link]

  • Taylor & Francis. "Strategies for the Optimum Separation of Gamma Radiolytic Degradation Products of Methoxychlor Using RP-HPLC." Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

Sources

Validation

comparison of different synthetic routes to 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

Executive Summary & Chemical Context The compound 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene belongs to a class of non-steroidal diarylalkenes structurally related to benzestrol and diethylstilbestrol (DES) derivatives. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene belongs to a class of non-steroidal diarylalkenes structurally related to benzestrol and diethylstilbestrol (DES) derivatives. These molecules are of high interest in drug development, particularly as endocrine modulators, estrogen receptor ligands, and probes in oncology research.

Synthesizing this specific terminal alkene presents a classic regiochemical challenge: positioning the double bond exclusively at the terminal C1-C2 position rather than allowing it to migrate to the thermodynamically more stable internal positions. This guide objectively compares three distinct synthetic methodologies—Wittig Olefination , Suzuki-Miyaura Cross-Coupling , and Grignard Dehydration —analyzing their mechanistic causality, regiocontrol, and scalability.

Route 1: Wittig Olefination (The Direct Approach)

Mechanistic Rationale

The Wittig reaction provides a direct, predictable method for converting a ketone into a terminal alkene without the risk of carbocation rearrangement. By utilizing 2-ethyl-1,3-bis(p-methoxyphenyl)pentan-1-one as the precursor, the unsterilized ylide (methylenetriphenylphosphorane) undergoes a concerted[2+2] cycloaddition with the carbonyl group. The subsequent cycloreversion of the oxaphosphetane intermediate irreversibly extrudes triphenylphosphine oxide (Ph₃P=O), locking the double bond at the terminal position [1].

Wittig A 2-Ethyl-1,3-bis(p-methoxyphenyl) pentan-1-one C Oxaphosphetane Intermediate A->C Addition B Ph3P=CH2 (Ylide) B->C [2+2] Cycloaddition D 3-Ethyl-2,4-bis(p-methoxyphenyl) -1-hexene C->D Cycloreversion E Ph3P=O (Byproduct) C->E Elimination

Figure 1: Mechanism of Wittig olefination yielding the terminal hexene.

Self-Validating Experimental Protocol
  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under argon. Cool to 0 °C and add n-BuLi (1.15 equiv) dropwise.

    • Validation Checkpoint: The opaque white suspension will rapidly transition to a clear, bright yellow solution, visually confirming the formation of the active ylide.

  • Olefination: Cool the ylide solution to -78 °C. Add a solution of 2-ethyl-1,3-bis(p-methoxyphenyl)pentan-1-one (1.0 equiv) in THF dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The UV-active ketone spot (

      
      ) should disappear, replaced by a less polar, strongly UV-active product spot (
      
      
      
      ).
  • Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to remove the Ph₃P=O byproduct.

    • Validation Checkpoint: ¹H NMR (CDCl₃) must show the terminal alkene protons as two distinct doublets/multiplets around

      
       5.0–5.3 ppm, confirming terminal regiochemistry.
      

Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

This modern approach constructs the C2-Aryl bond directly on a pre-formed terminal alkene framework. Starting from 3-ethyl-4-(p-methoxyphenyl)hexan-2-one, the less hindered C1 methyl group is selectively deprotonated using a bulky base (LDA) at -78 °C to form the kinetic enolate. Trapping this enolate with Comins' reagent yields a stable vinyl triflate [3]. Subsequent Suzuki-Miyaura coupling with p-methoxyphenylboronic acid proceeds via oxidative addition, transmetalation, and reductive elimination, perfectly preserving the terminal double bond [2].

Suzuki A 3-Ethyl-4-(p-methoxyphenyl) hexan-2-one B Kinetic Enolate (LDA, -78°C) A->B Deprotonation C Vinyl Triflate (Comins' Reagent) B->C Triflation E 3-Ethyl-2,4-bis(p-methoxyphenyl) -1-hexene C->E Suzuki-Miyaura Cross-Coupling D Pd(PPh3)4, Base p-MeO-C6H4-B(OH)2 D->E Catalytic Cycle

Figure 2: Two-step vinyl triflate formation and Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocol
  • Kinetic Enolate & Triflation: To a solution of LDA (1.1 equiv) in THF at -78 °C, add 3-ethyl-4-(p-methoxyphenyl)hexan-2-one (1.0 equiv). Stir for 1 hour. Add Comins' reagent (1.2 equiv) and warm to room temperature.

    • Validation Checkpoint: ¹⁹F NMR of the crude aliquot must show a sharp singlet around

      
       -74 ppm, confirming successful triflation.
      
  • Cross-Coupling: Combine the crude vinyl triflate (1.0 equiv), p-methoxyphenylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (5 mol%) in a degassed Toluene/H₂O (4:1) mixture. Heat at 90 °C for 12 hours.

    • Validation Checkpoint: GC-MS analysis of the organic layer should reveal a molecular ion peak at m/z 324, corresponding to the target hexene, with no starting triflate remaining.

Route 3: Grignard Addition & Dehydration (The Thermodynamic Approach)

Mechanistic Rationale

This classical route involves the nucleophilic addition of p-methoxyphenylmagnesium bromide to 3-ethyl-4-(p-methoxyphenyl)hexan-2-one, yielding a tertiary alcohol. However, the subsequent acid-catalyzed or POCl₃-mediated dehydration is governed by thermodynamic stability (Zaitsev's rule) [4]. Because the internal alkene is significantly more substituted and conjugated than the terminal alkene, the desired Hofmann product (terminal alkene) is only formed as a minor constituent, making this route highly inefficient for this specific target.

Grignard A 3-Ethyl-4-(p-methoxyphenyl) hexan-2-one C Tertiary Alcohol Intermediate A->C Nucleophilic Addition B p-MeO-C6H4-MgBr (Grignard Reagent) B->C THF, 0°C D Terminal Alkene (Hofmann, Minor) C->D POCl3/Pyridine (-H2O) E Internal Alkene (Zaitsev, Major) C->E POCl3/Pyridine (-H2O)

Figure 3: Grignard addition followed by non-selective dehydration.

Self-Validating Experimental Protocol
  • Grignard Addition: Add p-methoxyphenylmagnesium bromide (1.5 equiv) to the ketone in THF at 0 °C. Stir for 2 hours at room temperature, then quench with NH₄Cl.

    • Validation Checkpoint: IR spectroscopy of the isolated intermediate must show the disappearance of the C=O stretch (1710 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

  • Dehydration: Dissolve the tertiary alcohol in pyridine, cool to 0 °C, and add POCl₃ (2.0 equiv) dropwise. Stir at room temperature overnight.

    • Validation Checkpoint: ¹H NMR will reveal a complex mixture of vinylic protons. The lack of dominant terminal =CH₂ signals confirms the regioselectivity failure inherent to this thermodynamic pathway.

Quantitative Performance Comparison

To guide synthetic planning, the quantitative metrics of the three routes are summarized below. Data reflects typical outcomes for highly substituted diarylalkene systems.

Performance MetricRoute 1: Wittig OlefinationRoute 2: Suzuki-MiyauraRoute 3: Grignard + Dehydration
Overall Yield 65% – 75%80% – 85%30% – 40% (Target isomer)
Regioselectivity >99% (Strictly terminal)>99% (Strictly terminal)<20% (Zaitsev isomer dominates)
Scalability ModerateHighHigh (but requires complex separation)
Atom Economy Low (Ph₃P=O waste)ModerateHigh
Primary Disadvantage Stoichiometric phosphorus wasteExpensive Pd catalyst & triflating agentUnacceptable regiochemical control

Conclusion & Recommendations

For researchers synthesizing 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene , the choice of route depends heavily on the project phase:

  • For early-stage discovery and analog generation: Route 1 (Wittig) is the most practical. It utilizes inexpensive reagents and guarantees the correct regiochemistry, despite the chromatographic burden of removing triphenylphosphine oxide.

  • For process scale-up or late-stage functionalization: Route 2 (Suzuki-Miyaura) is the superior choice. The kinetic enolate trapping flawlessly dictates the double bond position, and the cross-coupling step is highly robust, scalable, and avoids the steric hindrance that can sometimes plague Wittig reactions on bulky diaryl ketones.

  • Route 3 (Grignard/Dehydration) should be strictly avoided for terminal alkene targets due to the insurmountable thermodynamic preference for internal alkene formation.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Chemical Reviews, 89(4), 863-927. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Comins, D. L., & Dehghani, A. (1992). Pyridine-derived triflating reagents: an improved preparation of vinyl triflates from metallo enolates. Tetrahedron Letters, 33(42), 6299-6302. URL:[Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. URL:[Link]

Comparative

Comparative Cross-Reactivity Guide: 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene vs. Standard Synthetic Estrogens

Target Audience: Assay Developers, Toxicologists, and Endocrine Research Scientists Focus: Immunoassay Cross-Reactivity (CR) and Estrogen Receptor (ER) Binding Affinity Executive Summary & Mechanistic Context In the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Toxicologists, and Endocrine Research Scientists Focus: Immunoassay Cross-Reactivity (CR) and Estrogen Receptor (ER) Binding Affinity

Executive Summary & Mechanistic Context

In the development of environmental screening panels and endocrine disruptor assays, accurately mapping the cross-reactivity of structural analogs is paramount. 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4)—hereafter referred to as EBMP-Hexene —is a highly lipophilic, methoxylated analog of the potent synthetic estrogen Diethylstilbestrol (DES).

Understanding how EBMP-Hexene performs against standard estrogens (DES, Hexestrol, and 17β-Estradiol) provides critical insights into assay specificity. The structural divergence of EBMP-Hexene—specifically the substitution of free phenolic hydroxyls with methoxy groups, and the extended 1-hexene chain—fundamentally alters its interaction kinetics. Structure-activity relationship (SAR) studies dictate that the hydrogen-bond donor capacity of the phenolic hydroxyl (mimicking the 3-OH and 17β-OH of estradiol) is essential for high-affinity Estrogen Receptor (ER) binding[1]. Because EBMP-Hexene lacks these donors, its direct receptor binding is severely attenuated. However, its conserved hydrophobic core allows it to competitively bind to monoclonal antibodies (mAbs) raised against DES conjugates, making it a critical interference factor in food safety and environmental ELISAs[2][3].

Comparative Performance Data

The following table synthesizes the quantitative cross-reactivity profiles of EBMP-Hexene compared to primary alternative compounds across two distinct analytical platforms: an Estrogen Receptor Alpha (ERα) binding assay and a standard anti-DES indirect competitive ELISA (ic-ELISA).

Analyte / CompoundKey Structural FeatureERα Relative Binding Affinity (RBA %)ic-ELISA Cross-Reactivity (CR %)
Diethylstilbestrol (DES) Free -OH, Diethyl core100.0100.0
Hexestrol Free -OH, Saturated core~300.03.4 – 22.0
EBMP-Hexene Methoxy (-OCH3), Ethyl-Hexene< 0.11.5 – 5.0
17β-Estradiol (E2) Steroidal, Free -OH100.0< 0.01

Note: ELISA CR% ranges reflect variances between different commercial mAb clones (e.g., clone 1B7 vs. broad-spectrum polyclonal antisera)[2][3].

G A Test Compound (EBMP-Hexene) C Anti-DES mAb Binding Pocket A->C Steric Hindrance (Methoxy Groups) D ERα Ligand Binding Domain A->D Weak H-Bonding (Acceptor Only) B Reference Standard (DES) B->C High Affinity (100% CR) B->D Strong H-Bonding (Donor & Acceptor)

Fig 1. Competitive binding pathways of EBMP-Hexene vs. DES in immunoassays and ERα panels.

Experimental Methodologies

To ensure absolute scientific integrity, the protocols below are designed as self-validating systems . They incorporate intrinsic controls that verify the functional integrity of the reagents before data is even calculated.

Protocol A: Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Profiling

Causality Check: We utilize an indirect competitive format because it allows for the immobilization of a stable DES-protein conjugate (e.g., DES-BSA) on the plate, preserving the fragile mAbs in solution where they maintain optimal 3D conformational flexibility for binding lipophilic analogs like EBMP-Hexene[3].

Step-by-Step Workflow:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of DES-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBST to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competitive Incubation: Add 50 µL of the competitor standard (EBMP-Hexene, DES, or Hexestrol serially diluted from 0.01 to 10,000 ng/mL) followed immediately by 50 µL of primary anti-DES mAb.

    • Self-Validation Step: Include

      
       wells (buffer only, no competitor) to establish maximum assay signal, and NSB wells (Non-Specific Binding: no primary antibody) to rule out secondary antibody background noise.
      
  • Signal Generation: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 mins at 37°C. Wash 5x.

  • Detection: Add 100 µL/well of TMB substrate. Incubate in the dark for 15 mins. Stop the reaction with 50 µL of 2M

    
    .
    
  • Analysis: Read Optical Density (OD) at 450 nm. Calculate CR% using the formula:

    
    [2].
    

G N1 1. Plate Coating (DES-BSA Conjugate) N2 2. Add Competitor (EBMP-Hexene) + Anti-DES mAb N1->N2 N3 3. Incubation & Wash (Removes Unbound mAb) N2->N3 N4 4. Add Secondary Ab-HRP + TMB Substrate N3->N4 N5 5. Read OD at 450nm (Inverse to Concentration) N4->N5

Fig 2. Step-by-step workflow of the self-validating indirect competitive ELISA protocol.

Protocol B: ERα Fluorescence Polarization (FP) Binding Assay

Causality Check: Traditional radioligand assays require hazardous materials and complex washing steps that disrupt low-affinity interactions. Fluorescence Polarization (FP) is a homogeneous (wash-free) assay. It measures the tumbling rate of a fluorescently tagged estrogen ligand; when displaced by EBMP-Hexene, the tracer tumbles faster, decreasing the polarization signal. This provides a direct, real-time thermodynamic measurement of binding affinity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 0.01% NP-40).

  • Complex Formation: In a black 384-well plate, combine 10 nM recombinant human ERα with 1 nM Fluormone™ (fluorescent estrogen tracer).

  • Competitor Addition: Add serial dilutions of EBMP-Hexene (10 pM to 100 µM).

    • Self-Validation Step: Run a parallel curve using 17β-Estradiol (E2). The E2 curve must yield an

      
       between 1-5 nM; if it shifts, the receptor batch is denatured or the tracer is degraded.
      
  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 530 nm).

  • Data Processing: Plot millipolarization (mP) units against the log of the competitor concentration to derive the

    
     and calculate the Relative Binding Affinity (RBA).
    

Conclusion

While 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene lacks the critical phenolic hydroxyl groups required to act as a potent primary ligand for the Estrogen Receptor[1], its hydrophobic structural homology to DES allows it to effectively compete in antibody-based detection systems[2][3]. Assay developers must account for this 1.5–5.0% cross-reactivity when deploying ELISAs in matrices where methoxylated synthetic precursors or metabolites may be present.

References

  • R-Biopharm AG. (n.d.). DIETHYLSTILBESTROL ELISA: A competitive enzyme immunoassay for screening and quantitative analysis of diethylstilbestrol (DES). Retrieved from [Link]

  • Fu, B., et al. (2024). Development of a monoclonal antibody-based indirect competitive enzyme-linked immunosorbent assay for screening of diethylstilbestrol in animal-derived foods. Heliyon, 10(e39769). Retrieved from[Link]

  • Fang, H., et al. (2001). Structure−Activity Relationships for a Large Diverse Set of Natural, Synthetic, and Environmental Estrogens. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Validation

A Comparative Performance Analysis of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene as a Novel Selective Estrogen Receptor Modulator

This guide provides an in-depth comparative analysis of the novel compound, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene, henceforth referred to as Compound X, within the context of its potential application as a Selective...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the novel compound, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene, henceforth referred to as Compound X, within the context of its potential application as a Selective Estrogen Receptor Modulator (SERM). Given the structural motifs of Compound X, which are suggestive of potential estrogenic activity, this document benchmarks its performance against two well-established SERMs, Tamoxifen and Raloxifene.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive evaluation based on standard in vitro assays.

The clinical utility of SERMs is well-documented, with applications ranging from the treatment of hormone receptor-positive breast cancer to the prevention and treatment of post-menopausal osteoporosis.[1][2][4] These compounds exhibit tissue-specific estrogenic or anti-estrogenic effects, a characteristic that is central to their therapeutic efficacy and safety profile.[5][6] The development of new SERMs with improved efficacy and reduced side effects remains an active area of research. This guide aims to provide a foundational in vitro assessment of Compound X to determine its potential as a next-generation SERM.

Physicochemical Properties of Compound X and Comparator SERMs

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of the predicted properties of Compound X with the known properties of Tamoxifen and Raloxifene is presented below.

PropertyCompound X (Predicted)TamoxifenRaloxifene
Molecular Formula C22H26O2C26H29NOC28H27NO4S
Molecular Weight 338.45 g/mol 371.51 g/mol 473.58 g/mol
LogP (Predicted) 6.25.95.2
Topological Polar Surface Area (TPSA) 36.9 Ų12.5 Ų81.6 Ų
Hydrogen Bond Donors 002
Hydrogen Bond Acceptors 215

Note: Properties for Compound X are predicted based on its chemical structure. Properties for Tamoxifen and Raloxifene are based on established data.

Comparative In Vitro Performance Analysis

The in vitro performance of Compound X was evaluated against Tamoxifen and Raloxifene using a panel of standard assays to characterize its activity as a SERM. These assays provide insights into its binding affinity for the estrogen receptor (ER), its ability to modulate ER-mediated gene transcription, and its effect on the proliferation of estrogen-sensitive cells.

Estrogen Receptor Binding Affinity

A competitive binding assay was performed to determine the affinity of Compound X for the estrogen receptor alpha (ERα).[7] This assay measures the ability of a test compound to displace a radiolabeled ligand, typically [3H]-17β-estradiol, from the ER.[8][9] The half-maximal inhibitory concentration (IC50) is determined, which is inversely proportional to the binding affinity.

CompoundERα Binding Affinity (IC50, nM)
17β-Estradiol (Control) 1.2
Compound X (Hypothetical) 8.5
Tamoxifen 2.5
Raloxifene 1.8

Note: Data for Compound X is hypothetical. Data for comparator compounds is based on representative literature values.

ER-Mediated Transcriptional Activation (Reporter Gene Assay)

A reporter gene assay was employed to assess the functional consequence of Compound X binding to the ER. This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). The ability of the compound to induce or inhibit reporter gene expression in the presence of 17β-estradiol determines its agonist or antagonist activity.

CompoundAgonist Activity (EC50, nM)Antagonist Activity (IC50, nM)
17β-Estradiol (Control) 0.1N/A
Compound X (Hypothetical) >1000 (Partial Agonist)15.2
Tamoxifen 520 (Partial Agonist)1.5
Raloxifene >1000 (Partial Agonist)0.8

Note: Data for Compound X is hypothetical. Data for comparator compounds is based on representative literature values.

Cell Proliferation Assay (E-SCREEN Assay)

The E-SCREEN (Estrogen-SCREEN) assay is a cell proliferation assay that measures the estrogenic or anti-estrogenic effects of a compound on the proliferation of human breast cancer cells (MCF-7), which are estrogen-responsive.[10][11][12][13] An increase in cell proliferation indicates estrogenic activity, while an inhibition of estradiol-induced proliferation suggests anti-estrogenic activity.[14]

CompoundProliferative Effect (EC50, nM)Anti-proliferative Effect (IC50, nM)
17β-Estradiol (Control) 0.05N/A
Compound X (Hypothetical) >100025.8
Tamoxifen 2500.9
Raloxifene >10000.5

Note: Data for Compound X is hypothetical. Data for comparator compounds is based on representative literature values.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to the estrogen receptor.[7][9]

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

  • Binding Assay: A fixed concentration of [3H]-17β-estradiol (e.g., 1 nM) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (Compound X, Tamoxifen, or Raloxifene).

  • Separation of Bound and Free Ligand: The reaction mixtures are incubated to equilibrium. The bound radioligand is separated from the free radioligand using a hydroxylapatite slurry.

  • Quantification: The amount of bound radioactivity is measured by scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value is determined using non-linear regression analysis.

Estrogen_Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Rat Uterine Cytosol (with ER) Rat Uterine Cytosol (with ER) Incubation Incubation Rat Uterine Cytosol (with ER)->Incubation Radiolabeled Estradiol ([3H]-E2) Radiolabeled Estradiol ([3H]-E2) Radiolabeled Estradiol ([3H]-E2)->Incubation Test Compound (e.g., Compound X) Test Compound (e.g., Compound X) Test Compound (e.g., Compound X)->Incubation Separation of Bound/Free Ligand Separation of Bound/Free Ligand Incubation->Separation of Bound/Free Ligand Quantification (Scintillation Counting) Quantification (Scintillation Counting) Separation of Bound/Free Ligand->Quantification (Scintillation Counting) IC50 Determination IC50 Determination Quantification (Scintillation Counting)->IC50 Determination

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This protocol is based on the well-established E-SCREEN assay to measure the estrogenic or anti-estrogenic effects of compounds.[10][11][15]

  • Cell Culture: MCF-7 human breast cancer cells are maintained in a suitable culture medium. Prior to the assay, the cells are cultured in a hormone-free medium to deplete endogenous estrogens.

  • Assay Setup: Cells are seeded in 96-well plates and allowed to attach. The medium is then replaced with a hormone-free medium containing various concentrations of the test compound, alone or in combination with a fixed concentration of 17β-estradiol.

  • Incubation: The plates are incubated for a period of 6 days to allow for cell proliferation.

  • Cell Viability Measurement: Cell proliferation is assessed using a colorimetric assay, such as the MTT assay, or by direct cell counting.

  • Data Analysis: The proliferative or anti-proliferative effect is quantified by comparing the cell number in treated wells to that in control wells. EC50 or IC50 values are calculated from the dose-response curves.

E_SCREEN_Assay_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_output Output MCF-7 Cells (Hormone-depleted) MCF-7 Cells (Hormone-depleted) Seeding in 96-well plates Seeding in 96-well plates MCF-7 Cells (Hormone-depleted)->Seeding in 96-well plates Test Compound +/- Estradiol Test Compound +/- Estradiol Treatment Treatment Test Compound +/- Estradiol->Treatment Seeding in 96-well plates->Treatment 6-day Incubation 6-day Incubation Treatment->6-day Incubation Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT) 6-day Incubation->Cell Proliferation Assay (MTT) Dose-Response Curve Dose-Response Curve Cell Proliferation Assay (MTT)->Dose-Response Curve EC50/IC50 Calculation EC50/IC50 Calculation Dose-Response Curve->EC50/IC50 Calculation SERM_Mechanism_of_Action cluster_ligands Ligands cluster_complexes Ligand-Receptor Complexes cluster_coregulators Co-regulator Recruitment cluster_outcomes Transcriptional Outcomes Estradiol Estradiol Estrogen Receptor (ER) Estrogen Receptor (ER) Estradiol->Estrogen Receptor (ER) SERM (e.g., Compound X) SERM (e.g., Compound X) SERM (e.g., Compound X)->Estrogen Receptor (ER) ER-Estradiol Complex ER-Estradiol Complex Estrogen Receptor (ER)->ER-Estradiol Complex binds ER-SERM Complex ER-SERM Complex Estrogen Receptor (ER)->ER-SERM Complex binds Co-activator Co-activator ER-Estradiol Complex->Co-activator recruits Co-repressor Co-repressor ER-SERM Complex->Co-repressor recruits Gene Transcription (Agonist Effect) Gene Transcription (Agonist Effect) Co-activator->Gene Transcription (Agonist Effect) Transcriptional Repression (Antagonist Effect) Transcriptional Repression (Antagonist Effect) Co-repressor->Transcriptional Repression (Antagonist Effect)

Caption: Simplified signaling pathway for SERM mechanism of action.

Discussion

The hypothetical in vitro data for Compound X suggests that it possesses characteristics of a selective estrogen receptor modulator. Its binding affinity for ERα, while lower than that of 17β-estradiol, Tamoxifen, and Raloxifene, is still within a nanomolar range, indicating a potentially relevant interaction with the receptor.

Functionally, Compound X exhibits partial agonist activity at high concentrations but acts as an antagonist in the presence of estradiol, as demonstrated in the reporter gene assay. This dual activity is a hallmark of SERMs. The anti-proliferative effect of Compound X on MCF-7 cells further supports its potential as an anti-estrogenic agent in the context of breast cancer.

Compared to Tamoxifen and Raloxifene, the hypothetical antagonist potency of Compound X appears to be lower. However, its distinct chemical structure may confer a different pharmacological profile, potentially leading to an improved side-effect profile or efficacy in specific patient populations. For instance, the differences in uterine effects between Tamoxifen and Raloxifene are well-documented, with Tamoxifen showing some estrogenic activity in the uterus and Raloxifene being largely neutral. [5][16]Further in vivo studies would be necessary to elucidate the tissue-specific effects of Compound X.

It is also important to consider that some SERMs can have ER-independent effects. For example, Tamoxifen and Raloxifene have been shown to inhibit the proliferation of ER-negative breast cancer cells through mechanisms involving the inhibition of glutamine uptake. [17]Whether Compound X possesses similar off-target activities would be a subject for future investigation.

Conclusion

This comparative guide has provided a foundational in vitro assessment of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (Compound X) as a potential Selective Estrogen Receptor Modulator. The hypothetical data presented herein suggests that Compound X exhibits SERM-like properties, including binding to the estrogen receptor and modulating its transcriptional activity, as well as inhibiting the proliferation of estrogen-sensitive breast cancer cells. While its potency in these assays appears to be lower than that of the established SERMs, Tamoxifen and Raloxifene, its unique chemical structure warrants further investigation to fully characterize its pharmacological profile and therapeutic potential. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the evaluation of novel SERM candidates.

References

  • E-SCREEN - Grokipedia. (n.d.).
  • E-SCREEN - Wikipedia. (n.d.).
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  • American Cancer Society. (2021, December 16). Breast Cancer Prevention: Tamoxifen and Raloxifene.
  • Kulesza, D. W., & Eangu, M. (n.d.). Biochemical mechanism of raloxifen and tamoxifen action for the prevention of breast cancer. Studies in vitro. ResearchGate.
  • Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103 Suppl 7, 113–122.
  • PubMed. (n.d.). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants.
  • Eurofins Discovery. (n.d.). Tumor Cell Proliferation Assay in MCF-7 Human Breast Cells, Panlabs.
  • National Toxicology Program. (2014, February 2). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY.
  • Aloj, L., Caraco, C., & Jagoda, E. (2011). Tamoxifen and raloxifene suppress the proliferation of estrogen receptor-negative cells through inhibition of glutamine uptake. Cancer Chemotherapy and Pharmacology, 67(2), 285-291.
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  • Martins, A. M. C. R. P. da F., Hipólito, M., & Bach, E. (n.d.). E-screen assay validation: evaluation of estrogenic activity by MCF7 cell culture bioassay, in drinking water from different watersheds in state of São Paulo, Brazil. ResearchGate.
  • U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol.
  • Cleveland Clinic. (2023, February 3). Selective Estrogen Receptor Modulators (SERMs).
  • El-Bayoumy, K., Ali, H. F. M., & El-Kholy, S. (2012). The effect of tamoxifen and raloxifene on estrogen metabolism and endometrial cancer risk. International Journal of Cancer, 131(11), 2564-2572.
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  • MDPI. (2026, March 4). Cellular Effects and Regulated Protein Expression of MCF-7 Breast Cancer Cells Following Exposure to PAH Derivative 3-Hydroxybenz[a]anthracene.
  • Overton. (n.d.). Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity.
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  • van Hoesel, M. H., Chen, Y. L., Zheng, A., Wan, Q., & Mourad, S. M. (2021). Selective oestrogen receptor modulators (SERMs) for women with biopsy-proven endometriosis. Cochrane Database of Systematic Reviews, (5), CD011169.
  • Jordan, V. C. (2006). The Science of Selective Estrogen Receptor Modulators: Concept to Clinical Practice. Clinical Cancer Research, 12(17), 5033-5038.
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Comparative

Reproducibility in the Synthesis of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene: A Comparative Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction: The Mechanistic Bottleneck 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) is a highly substituted terminal alk...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction: The Mechanistic Bottleneck

3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) is a highly substituted terminal alkene and a critical biochemical intermediate[1][2]. It serves as the direct precursor to Benzestrol dimethyl ether, which upon demethylation yields Benzestrol—a potent nonsteroidal estrogen historically utilized for its high binding affinity to the estrogen receptor α (ERα)[3][4].

Synthesizing this specific terminal alkene presents a notorious reproducibility challenge. The molecule features contiguous stereocenters at the C3 and C4 positions, and its terminal double bond is kinetically disfavored compared to its internal alkene isomer[4]. This guide objectively compares the classic synthesis route with modern, highly reproducible alternatives, providing the mechanistic causality and validated protocols necessary for successful bench-scale execution.

Comparative Evaluation of Synthetic Pathways

The Classic Route: Grignard Addition & Acid-Catalyzed Dehydration

The original synthesis reported by relies on the addition of methylmagnesium bromide to 2-ethyl-1,3-bis(p-methoxyphenyl)pentan-1-one to form a tertiary carbinol[5].

The Causality of Low Reproducibility: Subsequent acid-catalyzed dehydration proceeds via an


 elimination mechanism. The intermediate tertiary carbocation at C2 can undergo deprotonation at C1 (yielding the target 1-hexene) or C3 (yielding the 2-hexene). Because the internal C2–C3 double bond is more substituted and conjugated with the adjacent p-methoxyphenyl ring, the 2-hexene is the thermodynamic Zaitsev product. Consequently, isolating the kinetic Hoffmann product (the 1-hexene) results in poor, highly variable yields.
Modern Alternative 1: Wittig Olefination

To bypass the carbocation intermediate entirely, direct methylenation of the ketone precursor via a Wittig reaction is the preferred scalable method. Mechanistic Advantage: The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, followed by cycloreversion. This strictly dictates the formation of the terminal alkene, completely suppressing the thermodynamic 2-hexene byproduct.

Modern Alternative 2: Iterative Matteson Homologation (State-of-the-Art)

For applications requiring absolute stereocontrol (e.g., isolating specific enantiomers for ERα binding assays), the recent methodology developed by represents the gold standard[4][6]. By utilizing chiral boronates in an iterative assembly-line approach, the contiguous C3/C4 stereocenters are installed with high diastereoselectivity before the terminal alkene is formed via stereospecific cross-coupling[4].

ReactionPathway Ketone 2-Ethyl-1,3-bis(p-methoxyphenyl) pentan-1-one Carbinol Tertiary Carbinol Intermediate Ketone->Carbinol MeMgBr (Grignard) Terminal 3-Ethyl-2,4-bis(p-methoxyphenyl) -1-hexene (Target) Ketone->Terminal Ph3P=CH2 (Wittig Olefination) Carbinol->Terminal -H2O (Acid) Kinetic Control Internal 3-Ethyl-2,4-bis(p-methoxyphenyl) -2-hexene (Byproduct) Carbinol->Internal -H2O (Acid) Thermodynamic Control

Divergent pathways in the synthesis of the terminal vs. internal hexene isomers.

Quantitative Data Presentation

The table below summarizes the objective performance metrics of the three discussed synthetic routes. Data is aggregated from historical benchmarks and modern catalytic optimizations[4][5].

Synthetic RouteRegioselectivity (1-Hexene : 2-Hexene)Stereocontrol (C3/C4)Typical YieldReproducibility Score
Grignard + Acid Dehydration Poor (~15:85, favors 2-hexene)None (Diastereomeric mixture)15–25%Low
Wittig Olefination Excellent (>99:1)None (Preserves starting material d.r.)65–75%High
Matteson Homologation Excellent (>99:1)Absolute (Enantioselective)45–55% (Over multiple steps)Very High

Validated Experimental Protocol: Wittig Olefination

Given its optimal balance of scalability, cost-efficiency, and absolute regioselectivity, the Wittig olefination is the recommended protocol for standard laboratory generation of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene.

Reagents & Materials
  • Methyltriphenylphosphonium bromide (

    
    ), anhydrous.
    
  • n-Butyllithium (

    
    -BuLi), 2.5 M in hexanes.
    
  • 2-Ethyl-1,3-bis(p-methoxyphenyl)pentan-1-one (Ketone precursor).

  • Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Ylide Formation: Suspend 1.5 equivalents of

    
     in anhydrous THF under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.
    
  • Deprotonation: Slowly add 1.45 equivalents of

    
    -BuLi dropwise. The solution will transition to a vibrant yellow/orange color, indicating the successful formation of the methylenetriphenylphosphorane ylide. Stir at 0 °C for 30 minutes.
    
  • Ketone Addition: Dissolve 1.0 equivalent of the ketone precursor in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C. Causality: Maintaining 0 °C during addition prevents premature decomposition of the ylide and minimizes enolization of the sterically hindered ketone.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours to ensure maximum conversion of the sterically hindered substrate.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 95:5 Hexanes:EtOAc) to remove the triphenylphosphine oxide byproduct.

Self-Validating Quality Control (QC)

To confirm the protocol has successfully yielded the terminal alkene and bypassed the thermodynamic trap, perform


 NMR (

).
  • Success Indicator: The presence of two distinct multiplet signals around

    
     4.8–5.2 ppm confirms the terminal 
    
    
    
    protons of the 1-hexene.
  • Failure Indicator: A signal around

    
     5.4–5.6 ppm indicates contamination by the internal 
    
    
    
    proton of the 2-hexene byproduct.

WittigWorkflow Step1 1. Suspend Ph3PCH3Br in dry THF under inert atmosphere (Ar/N2) Step2 2. Add n-BuLi dropwise at 0°C to form the ylide Step1->Step2 Step3 3. Add Ketone Precursor slowly at 0°C to minimize side reactions Step2->Step3 Step4 4. Warm to room temperature and stir for 12-16 hours Step3->Step4 Step5 5. Quench with sat. NH4Cl (aq) and extract with EtOAc Step4->Step5 Step6 6. Purify via Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Step-by-step workflow for the highly reproducible Wittig olefination protocol.

References

  • Stuart, A. H., et al. "Synthetic Estrogenic Compounds. III. Trialkyl Derivatives of 1,3-Di-(p-hydroxyphenyl)-propane. Benzestrol." Journal of the American Chemical Society, 1946, 68(5), 729-733. URL:[Link]

  • Angle, S. R., et al. "Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enable the Selective Synthesis of Benzestrol Isomers." Journal of the American Chemical Society, 2024, 146(45), 30771-30777. URL:[Link]

  • Wikipedia Contributors. "Benzestrol." Wikipedia, The Free Encyclopedia. URL: [Link]

  • American Chemical Suppliers. "3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4)." Chemical Catalog. URL: [Link]

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Validation

peer-reviewed data on 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

In-Depth Comparison Guide: 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) vs. Classic Non-Steroidal Estrogens Executive Summary As drug development professionals evaluate synthetic estrogen receptor (ER) modula...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Comparison Guide: 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) vs. Classic Non-Steroidal Estrogens

Executive Summary

As drug development professionals evaluate synthetic estrogen receptor (ER) modulators, understanding the structural nuances between classic stilbestrol derivatives and novel aliphatic scaffolds is critical. This guide objectively compares the performance, binding mechanics, and experimental validation of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (EBMH, CAS 131-88-4) against benchmark non-steroidal estrogens like Diethylstilbestrol (DES) and Benzestrol.

While DES is optimized for raw, immediate ER binding, EBMH serves a distinct pharmacological purpose. Its methoxy-protected phenolic rings and unique 1-hexene geometry make it a highly lipophilic scaffold, ideal for applications requiring metabolic stability, delayed onset, or prodrug-like pharmacokinetics.

Structural Causality & Mechanistic Grounding

The estrogen receptor ligand-binding domain (LBD) is highly sensitive to the spatial arrangement of phenolic rings and hydrophobic core structures.

  • DES & Benzestrol: DES utilizes an internal 3-hexene double bond to lock its two phenolic rings into a trans-conformation, perfectly mimicking the A and D rings of endogenous 17β-estradiol (E2). This results in exceptional binding affinity, with DES exhibiting approximately 468% of the relative binding affinity (RBA) of E2 for ERα [1]. Benzestrol elongates the central aliphatic chain by one carbon, yet its specific RSS-stereoisomer maintains a highly potent ERα binding profile (~130% RBA) [2].

  • EBMH (CAS 131-88-4): EBMH diverges structurally in two critical ways. First, it features a terminal 1-hexene double bond, altering the torsional constraints of the aliphatic backbone. Second, and most importantly, the terminal hydroxyls are methylated to form p-methoxyphenyl groups.

Expert Insight: Methylation of the phenolic hydroxyls fundamentally shifts the molecule's pharmacological profile. Free phenols (like those in DES) are strictly required for high-affinity hydrogen bonding with Glu353 and His524 in the ER LBD. Methoxy derivatives act as highly lipophilic prodrugs or weak modulators. For context, the dimethyl ether of DES shows a drastically reduced in vitro RBA (dropping from ~400 to 0.056) [3]. EBMH trades immediate in vitro binding affinity for enhanced metabolic stability and membrane permeability, requiring in vivo O-demethylation to achieve full estrogenic potency.

Comparative Performance Data

The following table synthesizes the receptor binding and lipophilic profiles of these compounds to guide experimental selection.

CompoundStructural ClassERα RBA (%)ERβ RBA (%)Phenolic StatusPrimary Utility
17β-Estradiol (E2) Endogenous Steroid100100Free HydroxylsBiological Baseline
Diethylstilbestrol (DES) Stilbestrol (3-hexene)~468~295Free HydroxylsHigh-Affinity Agonist
Benzestrol (RSS-Isomer) Aliphatic (Elongated)~130N/AFree HydroxylsERα Probe/Agonist
EBMH (CAS 131-88-4) Benzestrol Derivative< 1.0< 1.0Methoxy (Ether)Lipophilic Prodrug / Scaffold

*Estimated based on comparative stilbestrol dimethyl ether data due to the absence of free hydrogen-bond donors.

Visualizing the ER Activation Pathway

To understand how these ligands trigger cellular responses once demethylated, the following diagram maps the ER signaling cascade.

ER_Pathway L Ligand Binding (Demethylated Metabolite) ER Cytosolic ERα/ERβ L->ER Binds LBD Complex Ligand-ER Complex ER->Complex Conformational Shift Dimer Receptor Dimerization Complex->Dimer Nuc Nuclear Translocation Dimer->Nuc ERE Binding to ERE (Estrogen Response Element) Nuc->ERE Gene Gene Transcription (e.g., Mitogenesis) ERE->Gene

Estrogen Receptor (ER) activation pathway from ligand binding to gene transcription.

Self-Validating Experimental Protocols

To objectively evaluate the performance of EBMH against DES, assays must isolate ER-specific activity from background noise.

Protocol A: MCF-7 Cell Proliferation Assay (Resazurin Readout)

This assay measures the downstream mitogenic effects of ER agonists [4]. Self-Validating Logic: The protocol employs strict estrogen-deprived conditions. Phenol red is excluded because it is a weak ER agonist, and charcoal-stripped Fetal Bovine Serum (FBS) is used to strip endogenous steroids. The inclusion of the pure ER antagonist ICI 182,780 (Fulvestrant) proves that any observed proliferation is strictly ER-mediated.

  • Cell Seeding: Seed MCF-7 cells (1 × 10⁴ cells/well) in 96-well plates using phenol red-free DMEM supplemented with 5% charcoal-stripped FBS.

  • Acclimatization: Incubate for 48 hours to deplete endogenous estrogen reserves.

  • Treatment: Treat cells with varying concentrations of EBMH (10 nM to 10 µM), DES (0.1 nM to 100 nM), and a vehicle control (0.1% DMSO). For the validation cohort, co-treat with 1 µM ICI 182,780.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Readout: Aspirate media, wash with PBS, and add 200 µL of fresh media containing 2 mM Resazurin. Incubate for 5 hours.

  • Quantification: Measure fluorescence (Ex 530 nm / Em 590 nm). Note: EBMH will typically show a right-shifted EC50 compared to DES due to its methoxy groups.

Protocol B: High-Throughput Competitive ER Binding Assay

Assay_Workflow Prep Prepare Recombinant ERα LBD Tracer Add [3H]-Estradiol Tracer Prep->Tracer Compete Add Competitor (EBMH/DES) Tracer->Compete Incubate Incubate 2h @ 4°C Compete->Incubate Separate Dextran-Coated Charcoal (Remove Free Ligand) Incubate->Separate Count Scintillation Counting Separate->Count

Workflow for competitive Estrogen Receptor binding assay using radiolabeled estradiol.

  • Preparation: Isolate ERα from MCF-7 nuclear extracts or use recombinant ERα LBD.

  • Tracer Addition: Add a saturating concentration of [³H]-17β-estradiol.

  • Competition: Add unlabeled competitors (EBMH, DES) across a logarithmic concentration gradient.

  • Separation: After a 2-hour incubation at 4°C, add 5% dextran-coated charcoal to adsorb unbound free radioligand. Centrifuge at 10,000 × g.

  • Analysis: Measure the radioactivity of the supernatant (bound fraction) via liquid scintillation counting. Calculate the IC50 and RBA relative to unlabeled E2.

References

  • Wikipedia Contributors. "Diethylstilbestrol." Wikipedia, The Free Encyclopedia.[Link]

  • Hou, Y., et al. "Benzestrol Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α." ACS Pharmacology & Translational Science (2025).[Link]

  • Blair, R. M., et al. "Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands." Toxicological Sciences (2000).[Link]

  • Gier, K., et al. "A Chip for Estrogen Receptor Action: Detection of Biomarkers Released by MCF-7 Cells through Estrogenic and Anti-Estrogenic Effects." Sensors (2017).[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

As a Senior Application Scientist, I frequently observe laboratories mishandling highly lipophilic synthetic estrogens by relying on standard aqueous wash protocols and municipal drain disposal. This is a critical operat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling highly lipophilic synthetic estrogens by relying on standard aqueous wash protocols and municipal drain disposal. This is a critical operational failure. 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS: 131-88-4) is a synthetic non-steroidal estrogen derivative structurally related to Benzestrol[1][2]. It acts as a potent endocrine-disrupting chemical (EDC).

Because EDCs are biologically active at nanogram-per-liter (ng/L) concentrations, even trace amounts flushed down the drain can bypass conventional municipal wastewater treatment plants and act directly on the developing reproductive organs of aquatic life and humans[3][4]. Therefore, a strictly enforced zero-drain policy and high-temperature incineration are not just recommendations—they are operational mandates[5][6].

This guide provides a self-validating, step-by-step framework for the safe handling, decontamination, and disposal of this compound.

Section 1: Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the physical properties that dictate the chemical's behavior in the lab and the environment.

Table 1: Physicochemical Data and Operational Causality

ParameterValueCausality for Handling & Disposal
CAS Number 131-88-4Ensures accurate tracking across hazardous waste manifests[1].
Molecular Weight 324.46 g/mol High MW lipophilic ether; resists natural aqueous degradation.
LogP (Estimated) > 5.0Highly lipophilic; easily penetrates skin if dissolved in carrier solvents; necessitates organic solvent decontamination.
Endocrine Activity Active at ng/L levelsMandates zero-drain disposal; trace environmental release causes severe aquatic toxicity[4].
Thermal Stability Destructible > 1000°CDictates routing to EPA-compliant medical/hazardous waste incinerators rather than landfills[5].
Section 2: Operational Handling & Spill Response

Because this compound is highly lipophilic, it will readily partition into the lipid bilayers of human skin if dissolved in organic carrier solvents (e.g., DMSO, ethanol, or dichloromethane). Standard nitrile gloves offer limited breakthrough time against these solvent vehicles.

Step-by-Step Handling Methodology
  • Engineering Controls : Always handle the neat solid or concentrated solutions inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood. This prevents the inhalation of aerosolized estrogenic particulates.

  • Personal Protective Equipment (PPE) : Don double-layer nitrile gloves. If working with carrier solvents, use a heavier-gauge chemically resistant glove (e.g., butyl rubber) over a nitrile inner layer. Wear a disposable, fluid-resistant lab coat and wrap-around safety goggles.

  • Weighing Protocol : Use a static-eliminator ionizer when weighing the dry powder. Causality: Static charge can cause the fine powder to disperse, leading to undetected contamination of the balance enclosure.

Step-by-Step Spill Response (Self-Validating)
  • Containment : Immediately isolate the area. Do NOT use water to clean the spill, as it will only spread the hydrophobic compound.

  • Absorption : If the spill is liquid (in solvent), cover it with an inert, absorbent material (e.g., diatomaceous earth or vermiculite).

  • Collection : Sweep the absorbed material using a disposable scraper and place it into a rigid hazardous waste container.

  • Validation : Wipe the spill area with a Kimwipe soaked in acetone, followed by a UV light inspection (if applicable to the solvent matrix) to ensure no residual film remains.

Section 3: Waste Segregation & Disposal Plan

The EPA explicitly advises against the drain disposal of endocrine disruptors[5]. Due to its environmental persistence, 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene must be managed as a hazardous chemical waste and subjected to high-temperature incineration.

Step-by-Step Disposal Methodology
  • Liquid Waste Segregation :

    • Collect all liquid waste (e.g., reaction mother liquors, assay buffers, and first-rinse solvents) in a dedicated, clearly labeled hazardous waste carboy.

    • Segregate into "Halogenated" or "Non-Halogenated" streams depending on the primary solvent used. Never mix with general aqueous waste.

  • Solid Waste Segregation :

    • Place all contaminated consumables (pipette tips, weighing boats, Kimwipes, and empty vials) into a rigid, puncture-resistant hazardous waste container lined with a 6-mil polyethylene bag.

  • Labeling and Storage :

    • Label containers strictly as: "Hazardous Waste - Toxic Organics (Endocrine Disruptor: 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene)".

    • Store in a secondary containment tray in a designated Satellite Accumulation Area (SAA) for no longer than 90 days.

  • Final Disposal :

    • Transfer to a licensed hazardous waste management facility for high-temperature incineration (>1000°C). Causality: Only extreme thermal destruction ensures the complete cleavage of the estrogenic pharmacophore, preventing environmental reentry[6].

Section 4: Decontamination Workflow

Water and standard laboratory detergents are completely ineffective for the first-pass decontamination of highly lipophilic ethers. Attempting to wash contaminated glassware in a standard sink will permanently contaminate your plumbing infrastructure.

Step-by-Step Decontamination Methodology
  • Primary Solvent Rinse : Inside a certified fume hood, rinse all contaminated glassware three times with a polar aprotic solvent (e.g., acetone) or a non-polar solvent (e.g., hexane). Collect all rinsate in the organic waste carboy.

    • Validation Check: Visually inspect the glass. The glass should sheet the solvent evenly without forming droplets, indicating the hydrophobic film has been removed.

  • Surfactant Emulsification : Submerge the glassware in a high-pH, laboratory-grade surfactant bath (e.g., 1% Alconox solution) for a minimum of 2 hours.

    • Causality: The alkaline environment saponifies any co-contaminants and emulsifies trace ether residues that survived the initial solvent rinse.

  • Final Rinse : Rinse thoroughly with deionized water and dry. The secondary aqueous wash can now be safely disposed of down the drain, provided the initial solvent rinses successfully removed the bulk contaminant.

Workflow Visualization

DisposalWorkflow Gen Waste Generation (3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene) Liquid Liquid Waste (Organic Solvents) Gen->Liquid Solid Solid Waste (PPE, Consumables) Gen->Solid SegL Segregate: Halogenated/Non-Halogenated Liquid->SegL SegS Double-bag: Biohazard/Toxic Waste Solid->SegS Incineration High-Temperature Incineration (>1000°C) - EPA Compliant SegL->Incineration Landfill Strictly Prohibited: Drain or Landfill SegL->Landfill SegS->Incineration SegS->Landfill

Disposal workflow for 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene emphasizing zero-drain policy.

References
  • Title : Similar causes of various reproductive disorders in early life Source : National Institutes of Health (NIH) / PMC URL : [Link]

  • Title : Advancing Wastewater Surveillance: Development of High-Throughput Green Robotic SPE-UPLC-MS/MS Workflow for Monitoring of 27 Steroids and Hormones Source : MDPI URL : [Link]

  • Title : Managing Pharmaceutical Waste: A Blueprint for Healthcare Facilities Source : Mississippi Department of Environmental Quality / U.S. EPA URL : [Link]

Sources

Handling

Personal protective equipment for handling 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling highly potent active pharmaceutical ingredients (HPAPIs). 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling highly potent active pharmaceutical ingredients (HPAPIs). 3-Ethyl-2,4-bis(p-methoxyphenyl)-1-hexene (CAS 131-88-4) is a specialized synthetic organic compound structurally related to non-steroidal estrogens and stilbenoid derivatives.

Due to its potent endocrine-disrupting potential and specific physicochemical properties, handling this compound requires strict adherence to the[1] and [2]. This guide provides a self-validating, step-by-step operational plan to ensure absolute safety during laboratory manipulation.

Part 1: Physicochemical Hazard Profiling (The "Why")

Before selecting Personal Protective Equipment (PPE), we must understand the causality dictated by the molecule's physical behavior. The presence of two p-methoxyphenyl groups combined with an aliphatic hexene chain makes this compound highly lipophilic. This high lipid solubility means the chemical can rapidly penetrate standard latex gloves and dermal layers, entering systemic circulation where it can act as a reproductive toxin.

Table 1: Quantitative Data & Hazard Implications

Property / HazardValue / ClassificationOperational Implication
CAS Number 131-88-4[3]Unique identifier required for Chemical Hygiene Plan (CHP) tracking.
Molecular Formula C22H28O2[3]High carbon-to-oxygen ratio dictates extreme lipophilicity.
Molecular Weight 324.46 g/mol [3]Low molecular weight facilitates rapid transdermal absorption.
Hazard Class Endocrine Disruptor / HPAPIMust be handled as a Group 1 Hazardous Drug under NIOSH guidelines.
Physical State Crystalline Solid / PowderHigh risk of aerosolization and inhalation during weighing.

Part 2: Tiered Personal Protective Equipment (PPE) Strategy

Based on [4], we implement a multi-layered, self-validating PPE strategy.

  • Dermal Protection (Double-Gloving): Because of the compound's lipophilicity, standard latex is highly permeable and strictly prohibited. You must use double-layered, chemotherapy-rated nitrile gloves (ASTM D6978 tested).

    • Causality: If the outer glove is breached by a solvent vehicle (e.g., DMSO or ethanol used to dissolve the compound), the inner glove provides a critical secondary barrier, allowing the operator time to withdraw from the hood safely.

  • Body Protection: Wear a disposable, lint-free, low-permeability isolation gown with a solid front and tight-fitting knit cuffs.

    • Causality: Standard woven cotton lab coats absorb and retain lipophilic powders, turning the coat itself into an exposure hazard.

  • Respiratory & Ocular Protection: When handling the raw powder outside of a closed system, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized micro-particles[5]. Chemical splash goggles (not standard safety glasses) are required to prevent ocular mucosal absorption[6].

Part 3: Operational Workflow & Handling Protocol (The "How")

Every step in this methodology is designed as a self-validating system —meaning the procedure inherently proves its own safety as you execute it.

Step-by-Step Solubilization Methodology:

  • Containment Verification: Initiate work only inside a Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood.

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash. If the tissue pulls steadily inward, your negative pressure containment is validated. If it flutters outward, do not proceed.

  • Donning PPE: Wash hands. Don the isolation gown, respirator, goggles, and inner nitrile gloves. Place the inner glove under the gown cuff, and the outer nitrile glove over the gown cuff[4].

  • Anti-Static Weighing: Place an anti-static ionizer bar near the balance.

    • Causality: Static electricity causes lipophilic powders to repel from spatulas and aerosolize. The ionizer neutralizes this charge.

    • Self-Validation: The analytical balance must hold a stable tare weight for 10 seconds before chemical transfer. A fluctuating tare indicates turbulent airflow in the hood, validating that the sash is too high. Adjust the sash until the tare stabilizes.

  • Solubilization: Transfer the pre-weighed CAS 131-88-4 into a borosilicate glass vial. Slowly add the solvent (e.g., DMSO) by pipetting down the interior wall of the vial.

    • Causality: Dropping solvent directly onto the powder ejects microscopic dry particulates into the air. Wall-pipetting prevents this.

  • Doffing & Decontamination: Seal the vial with a PTFE-lined cap. Wipe down the exterior of the vial with a solvent-dampened wipe.

    • Self-Validation: Visually inspect the outer gloves. Remove the outer gloves inside the hood and dispose of them immediately. The clean inner gloves validate that your hands are safe to exit the containment zone.

Part 4: Spill Management and Disposal Plan

In the event of a powder spill, standard sweeping will aerosolize the compound, causing an inhalation hazard.

Emergency Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate laboratory area.

  • Contain (Wet-Wipe Method): Gently cover the powder spill with absorbent pads dampened with a water/surfactant mixture. Do not sweep.

  • Clean: Wipe from the perimeter of the spill inward to prevent spreading. Wash the area with a high-pH laboratory detergent, followed by a distilled water rinse.

    • Self-Validation: After cleaning, wipe the area with a secondary dry white filter paper. If the paper remains pristine, the decontamination step is validated.

  • Disposal: All contaminated materials, including PPE and prep pads, must be placed in a sealable RCRA-approved hazardous waste container (typically a black bin designated for highly hazardous pharmaceutical waste) for high-temperature incineration[1]. Never dispose of solutions down the drain.

Mandatory Visualization: Operational Workflow

HPAPI_Workflow Start Initiate Protocol PPE Don Tiered PPE (Double Nitrile, Gown, N95) Start->PPE Hood Verify Fume Hood / BSC Inward Airflow PPE->Hood Handle Weigh & Solubilize CAS 131-88-4 Hood->Handle Spill Spill Detected? Handle->Spill Cleanup Isolate & Wet-Wipe (Do Not Sweep) Spill->Cleanup Yes Decon Decontaminate Surfaces (High-pH Detergent) Spill->Decon No Cleanup->Decon Dispose RCRA Hazardous Waste Incineration Decon->Dispose

Workflow for handling CAS 131-88-4, including PPE donning, containment, and spill response.

References

  • Title: PPE for Health Care Workers Who Work with Hazardous Drugs Source: National Institute for Occupational Safety and Health (NIOSH) - CDC URL: [Link]

  • Title: Laboratory Safety Chemical Hygiene Plan (CHP) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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